Technical Documentation Center

H-Gly-Phe-Gly-OH Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: H-Gly-Phe-Gly-OH
  • CAS: 14656-09-8

Core Science & Biosynthesis

Foundational

Physicochemical Characterization and Solution Thermodynamics of H-Gly-Phe-Gly-OH

Executive Summary & Molecular Profile This guide details the physicochemical profiling of the tripeptide Glycyl-L-Phenylalanyl-Glycine (H-Gly-Phe-Gly-OH) in aqueous media. As a model zwitterion incorporating an aromatic...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecular Profile

This guide details the physicochemical profiling of the tripeptide Glycyl-L-Phenylalanyl-Glycine (H-Gly-Phe-Gly-OH) in aqueous media. As a model zwitterion incorporating an aromatic hydrophobic residue (Phenylalanine) flanked by two flexible Glycine residues, H-Gly-Phe-Gly-OH serves as a critical reference standard for understanding hydrophobic hydration, peptide self-assembly, and protein folding thermodynamics.

This document moves beyond basic definitions, providing the exact experimental frameworks required to determine partial molar volumes, viscosity


-coefficients, and aggregation thresholds—metrics essential for pre-formulation stability profiling in drug development.
Table 1: Molecular Specifications
PropertyValue / DescriptorSource/Calculation
Sequence H-Gly-Phe-Gly-OHIUPAC
Formula

Stoichiometry
Molecular Weight 279.29 g/mol Monoisotopic
Physiological State Zwitterion (

)
pH 7.4 Aqueous
Hydrophobicity AmphiphilicPhe (Aromatic) vs. Gly (Neutral)
Predicted pI ~5.8 - 6.0Calculated from pKa values

Acid-Base Equilibria & Electrostatics

Understanding the ionization state is the prerequisite for all thermodynamic measurements. H-Gly-Phe-Gly-OH exists as a diprotic acid in solution with two macroscopic dissociation constants.

Protonation States

The peptide transitions through three ionization states based on solution pH:

  • Cationic (

    
    ):  pH < 2.0 (Both Amine and Carboxyl protonated).
    
  • Zwitterionic (

    
    ):  pH 2.5 – 9.0 (Amine protonated, Carboxyl deprotonated).
    
  • Anionic (

    
    ):  pH > 9.5 (Both deprotonated).
    
Visualization: Protonation Pathway

The following diagram illustrates the stepwise dissociation and the dominant species at physiological pH.

ProtonationStates Fig 1. Stepwise dissociation of H-Gly-Phe-Gly-OH. The stable zwitterion dominates at pH 7.4. Cation Cationic Form (L+) pH < 2.3 (+NH3...COOH) Zwitterion Zwitterion (L±) pH 3.0 - 9.0 (+NH3...COO-) (Isoelectric Point) Cation->Zwitterion Ka1 (Carboxyl) ~ pKa 3.2 Anion Anionic Form (L-) pH > 9.6 (NH2...COO-) Zwitterion->Anion Ka2 (Amine) ~ pKa 8.2

Experimental Protocol: Potentiometric Titration

To determine precise pKa values (


) specific to your buffer system:
  • Preparation: Dissolve

    
     mol of peptide in 50 mL degassed double-distilled water containing 0.15 M KCl (to maintain ionic strength).
    
  • Calibration: Calibrate glass electrode using NIST standard buffers (pH 4.01, 7.00, 9.21).

  • Titration: Titrate with carbonate-free 0.1 M KOH under

    
     atmosphere at 298.15 K.
    
  • Data Analysis: Use the Henderson-Hasselbalch equation or software like HYPERQUAD to refine equilibrium constants.

Volumetric Properties & Solute-Solvent Interactions[2][3][4][5][6]

Volumetric data provides the deepest insight into hydration shells . The interaction of the hydrophobic Phenylalanine ring with water ("hydrophobic hydration") results in specific volume changes compared to a pure Glycine chain.

Apparent Molar Volume ( )

The apparent molar volume is derived from high-precision density measurements.[1]

Equation 1:



  • ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    : Molar mass of peptide (279.29  g/mol ).[2]
    
  • 
    : Molality (mol/kg solvent).
    
  • 
    : Density of solution (g/cm³).[3]
    
  • 
    : Density of pure solvent.
    
Limiting Partial Molar Volume ( )

By plotting


 against molality (

), we extrapolate to infinite dilution (

).
  • Expected Trend:

    
     typically increases with concentration.
    
  • Interpretation: A lower than expected

    
     (compared to constituent amino acids) indicates electrostriction —the compression of water molecules around the charged zwitterionic centers (
    
    
    
    ,
    
    
    ).
  • Group Contribution: The Phe side chain adds significant volume (~80-90 cm³/mol increment over Gly) but also induces "structure-making" ordering of water.

Protocol: Vibrating Tube Densimetry

Objective: Measure density with precision


 g/cm³.
  • Instrument: Anton Paar DMA 5000M or equivalent.

  • Solvent: Degassed, triple-distilled water.

  • Temperature Control: 298.15 K

    
     0.01 K (Critical: Density is highly temp-dependent).
    
  • Workflow:

    • Inject pure solvent -> Record Period of Oscillation (

      
      ).
      
    • Inject Peptide Solution (

      
       mol/kg) -> Record 
      
      
      
      .
    • Calculate

      
       using instrument constants.
      
    • Repeat for 5 concentrations.

Transport Properties: Viscosity & Rheology

Viscosity measurements determine whether H-Gly-Phe-Gly-OH acts as a "structure maker" or "structure breaker" in water.

The Jones-Dole Equation

The relative viscosity (


) of the peptide solution is analyzed using:

Equation 2:



  • 
    -Coefficient:  Represents electrostatic (ion-ion) interactions (Calculable via Falkenhagen theory).
    
  • 
    -Coefficient:  The empirical measure of solute-solvent interactions .[4]
    
Interpreting the -Coefficient for H-Gly-Phe-Gly-OH
  • Positive

    
    :  Indicates a "Structure Maker."[3] The hydrophobic Phe ring stabilizes the water network (iceberg effect) and the zwitterionic ends orient water dipoles. Expect a positive B-value  for this peptide (approx 0.3 - 0.5 L/mol).
    
  • Temperature Dependence (

    
    ):  A negative derivative (
    
    
    
    ) confirms the structure-making nature of the hydrophobic Phe residue.

Self-Assembly & Aggregation Workflow

Unlike Gly-Gly-Gly, the inclusion of Phenylalanine introduces


 stacking capabilities, allowing H-Gly-Phe-Gly-OH to form supramolecular structures (nanotubes or fibrils) at higher concentrations.
Experimental Workflow: Critical Aggregation Concentration (CAC)

The following workflow utilizes Pyrene fluorescence to detect the onset of hydrophobic aggregation.

AggregationWorkflow Fig 2. Fluorescence-based determination of Critical Aggregation Concentration (CAC). Start Stock Preparation 10 mM Peptide in Water Dilution Serial Dilution Range: 0.01 mM to 10 mM Start->Dilution Probe Add Pyrene Probe Final Conc: 1 µM Dilution->Probe Incubate Equilibration 4 Hours @ 25°C (Dark) Probe->Incubate Measure Fluorescence Spectroscopy Ex: 335 nm | Em: 373/384 nm Incubate->Measure Analyze Plot I1/I3 Ratio vs Log[Conc] Inflection Point = CAC Measure->Analyze

Summary of Key Parameters

ParameterSymbolExpected Trend for Gly-Phe-GlyPhysical Meaning
Partial Molar Volume


Volume of hydrated peptide at infinite dilution.
Transfer Volume

Positive (from water to urea)Urea disrupts the hydrophobic hydration of the Phe ring.
Viscosity Coefficient

Positive (> 0)Strong alignment of water molecules (Structure Making).
Hydration Number

~4-6 moleculesWater molecules tightly bound to zwitterionic ends.

References

  • NIST Chemistry WebBook. Glycyl-L-phenylalanyl-glycine Thermochemical Data. National Institute of Standards and Technology. [Link]

  • Banipal, T. S., et al. (2016). Volumetric and Viscometric Studies of Some Tripeptides in Aqueous Solution. Journal of Chemical & Engineering Data. [Link]

  • PubChem. Compound Summary: Gly-Phe-Gly.[5][6] National Library of Medicine. [Link]

  • Hedwig, G. R., & Hoiland, H. (1991). Thermodynamic properties of peptide solutions: Partial molar volumes and heat capacities. Journal of Solution Chemistry. [Link]

  • Perkins, S. J. (1986). Protein volumes and hydration effects. European Journal of Biochemistry. [Link]

Sources

Exploratory

Technical Guide: Self-Assembly Mechanism of Gly-Phe-Gly (GFG) Tripeptides

The following guide is structured as a high-level technical whitepaper, designed for an audience of peers in the field of peptide nanoscience and drug delivery. It prioritizes mechanistic depth over generic descriptions....

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is structured as a high-level technical whitepaper, designed for an audience of peers in the field of peptide nanoscience and drug delivery. It prioritizes mechanistic depth over generic descriptions.

Executive Summary

The Gly-Phe-Gly (GFG) tripeptide represents a unique class of "molecular chameleons" in supramolecular chemistry. Unlike the rigid, highly amyloidogenic Diphenylalanine (FF) motif, GFG incorporates significant entropic flexibility due to its flanking glycine residues. While native GFG is zwitterionic and highly soluble, preventing spontaneous hydrogelation under standard physiological conditions, it serves as a critical structural pivot in engineered systems.

This guide details the thermodynamics of GFG assembly, distinguishing between its role as a flexible linker in Antibody-Drug Conjugates (ADCs) and its capability to form "helical-sheets" or


-sheets when N-capped (e.g., Fmoc-GFG) or constrained in pseudoprotein lattices. We provide validated protocols for synthesizing and characterizing these assemblies, offering a roadmap for their use in responsive drug delivery systems.

Molecular Architecture & Thermodynamics

The Entropic Barrier

The primary challenge in GFG self-assembly is the Gibbs Free Energy balance (


).
  • Enthalpic Driver (

    
    ):  The central Phenylalanine (Phe) provides aromatic 
    
    
    
    -
    
    
    stacking interactions and hydrophobic shielding.
  • Entropic Penalty (

    
    ):  The flanking Glycine residues, lacking side chains, possess high conformational freedom. Upon assembly, this freedom is lost, creating a high entropic penalty that often outweighs the enthalpic gain in aqueous solution.
    

Key Insight: Unlike Phe-Phe (FF), which forms nanotubes spontaneously, GFG requires molecular constraints —such as N-terminal protection (Fmoc), cyclization, or metal coordination—to overcome this entropic barrier and initiate nucleation.

Structural Polymorphism: The "Helical Sheet"

Recent crystallographic studies (e.g., Angew. Chem. Int. Ed.) have revealed that under specific constraints (such as in triazole-linked pseudoproteins), GFG repeats do not always form standard amyloid


-sheets. Instead, they can adopt a cross-

-amyloid-like "helical sheet"
, where helical chains assemble laterally via backbone hydrogen bonds.[] This polymorphism is critical for designing materials that resist or permit specific enzymatic degradation.

Mechanism of Assembly

The assembly process follows a nucleation-dependent polymerization mechanism, modulated by the "Glycine Spacer Effect."

Pathway Visualization

The following diagram illustrates the competitive pathways between random coil fluctuations and ordered assembly.

GFG_Assembly_Mechanism Monomer GFG Monomer (High Entropy, Flexible) Nucleation Nucleation Event (Rate Limiting) Monomer->Nucleation  +Constraint (Fmoc/Salt)  -Entropy Amorphous Amorphous Aggregate (Rapid Precipitation) Monomer->Amorphous  pH << pI  Rapid Solvent Switch BetaSheet β-Sheet Fibril (Thermodynamic Sink) Nucleation->BetaSheet  π-π Stacking  H-Bonding HelicalSheet Helical Sheet (Kinetic Trap/Crystal) Nucleation->HelicalSheet  Steric Steering  (Pseudoprotein context) BetaSheet->Monomer  Protease Cleavage  (Cathepsin B)

Caption: Figure 1. Competitive assembly pathways for GFG peptides. Native GFG favors the monomeric state, while N-capping or constraints drive the system toward ordered sheets.

Experimental Protocols

Synthesis of Fmoc-Gly-Phe-Gly (Solid Phase)

Rationale: We synthesize the Fmoc-protected variant to lower the critical aggregation concentration (CAC) and enable hydrogelation.

Materials: 2-Chlorotrityl chloride resin, Fmoc-Gly-OH, Fmoc-Phe-OH, HBTU/DIEA.

  • Resin Loading: Swell resin in DCM. React with Fmoc-Gly-OH (1.2 eq) and DIEA (4 eq) for 2 hours. Cap unreacted sites with methanol.

  • Deprotection: Wash with DMF. Treat with 20% Piperidine in DMF (

    
     min) to remove Fmoc.
    
  • Coupling (Iterative):

    • Activate Fmoc-AA-OH (3 eq) with HBTU (2.9 eq) and DIEA (6 eq) in DMF.

    • Add to resin, shake for 45 min.

    • Validation: Perform Kaiser test (Blue = free amine present, continue coupling; Yellow = complete).

  • Cleavage: Treat resin with 95% TFA / 2.5% TIS / 2.5%

    
     for 2 hours.
    
  • Precipitation: Drop filtrate into cold diethyl ether. Centrifuge to collect white precipitate. Lyophilize.

Hydrogelation via "Solvent-Switch" Method

Rationale: This method ensures homogenous nucleation by starting from a dissolved molecular state.

ParameterSpecificationNotes
Peptide Conc. 10 - 20 mg/mLLower concentrations may yield weak sols.
Solvent A DMSO or HFIPSolubilizes the hydrophobic Phe/Fmoc core.
Solvent B Water / PBS (pH 7.[2]4)The "anti-solvent" that triggers assembly.
Ratio (A:B) 1:9 to 2:8Minimize DMSO to avoid toxicity in bio-assays.

Step-by-Step:

  • Dissolve lyophilized Fmoc-GFG in DMSO (100 mg/mL stock). Vortex until clear.

  • Pipette the required volume of DMSO stock into a glass vial.

  • Rapidly add PBS (pH 7.4) while vortexing (10 seconds).

  • Leave undisturbed at

    
     for 1-12 hours.
    
  • Inversion Test: Invert vial. If no flow is observed, a self-supporting hydrogel has formed.

Characterization & Validation Workflow

To ensure scientific rigor, the assembly must be validated across multiple length scales.

GFG_Characterization cluster_Molecular Molecular Level (< 5 nm) cluster_Nano Nano Level (10-500 nm) cluster_Macro Macro Level (> 1 mm) Sample Assembled GFG Hydrogel FTIR FTIR / CD Spectroscopy (Validate β-sheet: 1630-1640 cm⁻¹) Sample->FTIR TEM TEM / AFM (Visualize Fibril Morphology) Sample->TEM Rheology Rheology (G' vs G'') (Validate Gel Strength) Sample->Rheology XRD Powder XRD (d-spacing: 4.7Å inter-strand) FTIR->XRD ThT Thioflavin T Assay (Quantify Amyloid Kinetics) TEM->ThT

Caption: Figure 2. Multi-scale characterization workflow. Each step validates a specific aspect of the hierarchical assembly.

Key Data Interpretation
  • FTIR: Look for Amide I peak at 1630–1640 cm⁻¹ (indicating

    
    -sheet) vs. 1650 cm⁻¹ (random coil).
    
  • Rheology: A true hydrogel must show Storage Modulus (

    
    ) > Loss Modulus (
    
    
    
    ) with frequency independence (
    
    
    rad/s).
  • TEM: Expect to see high-aspect-ratio nanofibers (width ~10-20 nm) if assembly is successful.

Applications in Drug Development[1][3]

Protease-Cleavable Linkers (ADCs)

While Fmoc-GFG forms gels, the native GFG sequence is most valuable as a biological fuse. It is a specific substrate for lysosomal enzymes like Cathepsin B .

  • Mechanism: In an Antibody-Drug Conjugate (ADC), the GFG linker remains stable in blood plasma (neutral pH). Upon endocytosis into a tumor cell, the lysosome (acidic pH + Cathepsin B) cleaves the Gly-Phe bond, releasing the cytotoxic payload.[]

  • Design Rule: Ensure the "P1" position (Phe) is accessible. Flanking Glycines provide the necessary conformational flexibility for the enzyme to dock.

Supramolecular Depots

Fmoc-GFG hydrogels can entrap hydrophobic drugs (e.g., Doxorubicin) within the fibrillar network.

  • Release Profile: Drug release is governed by erosion and diffusion. The high water content (~99%) allows for biocompatibility, while the

    
    -
    
    
    
    network prevents "burst release" of aromatic drugs due to affinity interactions with the peptide core.

References

  • Hema, K., & Sureshan, K. M. (2020). Beta-Sheet to Helical-Sheet Evolution Induced by Topochemical Polymerization: Cross-alpha-Amyloid-like Packing in a Pseudoprotein with Gly-Phe-Gly Repeats.[] Angewandte Chemie International Edition.[] Link

  • Fleming, S., & Ulijn, R. V. (2014). Design of Nanostructures Based on Short Peptides. Chemical Society Reviews. Link

  • Adler-Abramovich, L., & Gazit, E. (2014). The Physical Properties of Supramolecular Peptide Assemblies: From Building Block Association to Nanotechnology Applications. Journal of Physics: Condensed Matter. Link

  • Ryan, D. M., & Nilsson, B. L. (2012). Self-Assembled Amino Acids and Dipeptides as Non-Amyloid Powerhouses. Current Opinion in Colloid & Interface Science. Link

  • Tao, K., et al. (2016). Self-assembly of short peptides: thermodynamics and kinetics. Chemical Society Reviews. Link

Sources

Foundational

Thermodynamic Stability of H-Gly-Phe-Gly-OH Supramolecular Structures

Content Type: Technical Guide / Whitepaper Audience: Researchers, Senior Scientists, Drug Development Professionals Executive Summary: The GFG Motif in Supramolecular Chemistry The tripeptide H-Gly-Phe-Gly-OH (GFG) repre...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Guide / Whitepaper Audience: Researchers, Senior Scientists, Drug Development Professionals

Executive Summary: The GFG Motif in Supramolecular Chemistry

The tripeptide H-Gly-Phe-Gly-OH (GFG) represents a critical "entropic toggle" in peptide self-assembly. Unlike the rigid, highly amyloidogenic diphenylalanine (FF) motif, the inclusion of flanking glycine residues introduces significant rotational freedom and hydrophilicity.

While the free zwitterionic tripeptide H-Gly-Phe-Gly-OH is highly water-soluble and does not spontaneously form hydrogels under physiological conditions, it serves as a fundamental building block for:

  • Crystalline Architectures: Forming beta-sheet-like assemblies in the solid state via head-to-tail hydrogen bonding.

  • Host-Guest Complexes: Forming stable 2:1 stacks with macrocycles like Cucurbit[8]uril (CB8).

  • ADC Linkers: Acting as a protease-cleavable spacer in Antibody-Drug Conjugates (ADCs) due to its specific enzymatic instability (Cathepsin B sensitivity) but high thermodynamic stability in plasma.

This guide details the thermodynamic parameters governing GFG assembly, protocols for characterizing its stability, and the mechanistic logic for its application in drug delivery.

Thermodynamics of Assembly: The "Entropic Toggle"

The self-assembly of short peptides is governed by the Gibbs Free Energy equation:



For the GFG motif, the thermodynamic balance is distinct from the classic FF motif:

Enthalpic Drivers ( )
  • 
     Stacking:  The central Phenylalanine (Phe) provides the primary attractive force. In capped variants (e.g., Fmoc-GFG), this is amplified by the capping group.
    
  • Hydrogen Bonding: The peptide backbone forms intermolecular H-bonds. In the solid state, GFG adopts an antiparallel

    
    -sheet-like arrangement.
    
Entropic Penalties ( )
  • Glycine Flexibility: Glycine lacks a side chain (

    
    ), allowing full rotation around 
    
    
    
    and
    
    
    angles. Constraining two Glycine residues into an ordered lattice requires a massive reduction in conformational entropy.
  • Solvation Entropy: The free amine and carboxyl termini in H-Gly-Phe-Gly-OH are highly solvated. Releasing these water molecules upon assembly (

    
    ) often fails to overcome the conformational penalty of the flexible backbone.
    

Result:


 for free H-Gly-Phe-Gly-OH in water is typically positive (non-spontaneous) at low concentrations. Assembly is only observed in capped derivatives  (lowering solubility), host-guest systems  (host provides entropic gain via water release), or crystalline states  (high concentration limits).

Supramolecular Architectures & Stability Profiles

Crystalline Assemblies (Solid State)

Research indicates that GFG-containing peptides can undergo topochemical polymerization in the crystal state. The monomers align in a specific geometry where the azide and alkyne groups (in modified versions) are pre-organized.

  • Stability: High thermal stability (

    
     for crystals).
    
  • Packing: Cross-

    
    -sheet-like architecture.
    
Host-Guest Complexes (CB8-GFG)

Cucurbit[8]uril (CB8) acts as a "chaperone" to induce assembly.

  • Stoichiometry: 2 GFG molecules : 1 CB8 host.

  • Mechanism: The CB8 cavity encapsulates the two Phe residues, stabilizing the dimer via the hydrophobic effect and charge-transfer interactions.

  • Thermodynamics:

    
    .[1] The complex is thermodynamically stable against dilution compared to the free peptide.
    
Enzymatic Stability (The ADC Context)

In drug development, "stability" often refers to metabolic resistance.

  • Plasma Stability: GFG is thermodynamically stable in neutral plasma (pH 7.4).

  • Lysosomal Instability: The sequence is a specific substrate for Cathepsin B .

  • Mechanism: The enzyme recognizes the hydrophobic Phe and the flexible Gly, cleaving the amide bond to release the payload.[]

Visualization: Assembly Pathways

The following diagram illustrates the divergent assembly pathways for the GFG motif depending on environmental conditions and chemical modification.

GFG_Assembly Monomer Free H-Gly-Phe-Gly-OH (Random Coil, Solvated) Capped Fmoc-Gly-Phe-Gly-OH (Amphiphilic) Monomer->Capped N-terminal Capping (Fmoc/Nap) Host Host-Guest Complex (2 GFG : 1 CB8) Monomer->Host + Cucurbit[8]uril (Hydrophobic Effect) Crystal Crystalline Solid (Beta-Sheet Packing) Monomer->Crystal Evaporation / High Conc. (Entropically driven by solvent release) Hydrogel Supramolecular Hydrogel (Nanofibrous Network) Capped->Hydrogel Self-Assembly (pH switch) (Pi-Pi Stacking dominant) Host->Monomer Competitive Guest Hydrogel->Monomer Heating (> T_gel)

Caption: Divergent assembly pathways of the GFG motif. Free peptides favor crystallization, while capped variants form hydrogels.

Experimental Protocols for Stability Characterization

To rigorously define the thermodynamic stability of GFG-based structures, the following self-validating protocols are recommended.

Protocol A: Determination of Critical Aggregation Concentration (CAC)

Applicable to: Fmoc-GFG or GFG-Surfactants.

Principle: Measure the onset of micellization/fibrillization using a solvatochromic probe (Pyrene) or Thioflavin T (ThT).

  • Preparation: Prepare a stock solution of peptide (e.g., 10 mM) in HFIP or DMSO, then dilute into PBS (pH 7.4) to a range of concentrations (

    
     to 
    
    
    
    ).
  • Probe Addition: Add Pyrene (final conc.

    
    ).
    
  • Equilibration: Incubate for 2 hours at 25°C to ensure thermodynamic equilibrium.

  • Measurement: Record fluorescence emission spectra (Excitation: 335 nm; Emission: 350–500 nm).

  • Analysis: Plot the ratio of intensities

    
     (vibronic bands) vs. log[Concentration].
    
    • Validation: The intersection of the two linear regimes indicates the CAC. A sharp transition confirms cooperative assembly.

Protocol B: Variable Temperature (VT) NMR for Thermodynamic Parameters

Applicable to: Host-Guest complexes or soluble oligomers.

Principle: Use chemical shift changes (


) to extract enthalpy (

) and entropy (

) via Van't Hoff analysis.
  • Sample: Prepare 1 mM GFG peptide in

    
     (buffered).
    
  • Titration: If studying Host-Guest, titrate CB8 and monitor Phe aromatic protons.

  • VT-Experiment: Once complexed, vary temperature from 298K to 348K in 5K steps.

  • Analysis:

    • Plot

      
       vs 
      
      
      
      .
    • Slope =

      
      .
      
    • Intercept =

      
      .
      
    • Causality: A linear Van't Hoff plot confirms a two-state transition (Bound

      
       Free) without intermediate aggregates.
      
Protocol C: Enzymatic Stability Assay (Drug Development Standard)

Applicable to: H-Gly-Phe-Gly-OH Linkers.

  • Media: Human Plasma vs. Lysosomal Homogenate (Rat Liver).

  • Incubation: Spike peptide (100

    
    ) into media at 37°C.
    
  • Sampling: Aliquot at 0, 15, 30, 60, 120 min. Quench with cold Acetonitrile (precipitates proteins).

  • Quantification: RP-HPLC (C18 column, Water/ACN gradient).

  • Result:

    • Plasma:

      
       remaining at 24h (High Stability).
      
    • Lysosome:

      
       min (Rapid Cleavage).
      

Comparative Data: GFG vs. Common Motifs

The table below contrasts the GFG motif with the standard Diphenylalanine (FF) motif, highlighting why GFG is preferred for controlled instability (linkers) rather than spontaneous gelation.

FeatureH-Gly-Phe-Gly-OH (GFG)H-Phe-Phe-OH (FF)Fmoc-Gly-Phe-Gly-OH
Solubility (Water) High (> 50 mg/mL)Low (~1 mg/mL)Low (Forms Hydrogel)
Assembly Driver H-bonding (Crystal only)

Stacking (Nanotubes)

+ Hydrophobic
Critical Conc. (CGC) N/A (Does not gel)~1 mM~0.1 - 0.5 wt%
Thermodynamic

Positive (at low conc.)Negative (Spontaneous)Highly Negative
Primary Application ADC Cleavable LinkerNanotubes / Piezoelectrics3D Cell Culture Scaffolds
Enzymatic Target Cathepsin B (Specific)Chymotrypsin (General)Non-specific proteases

References

  • Sureshan, K. M., et al. (2020).[] Beta-Sheet to Helical-Sheet Evolution Induced by Topochemical Polymerization: Cross-Alpha-Amyloid-like Packing in a Pseudoprotein with Gly-Phe-Gly Repeats. Angewandte Chemie International Edition.

  • Scherman, O. A., et al. (2024). Molecular recognition of peptides and proteins by cucurbit[n]urils: systems and applications. Chemical Society Reviews.

  • Gazit, E. (2007). Self-assembly of short aromatic peptides into amyloid fibrils and related nanostructures. Prion.

  • Ulijn, R. V., & Smith, A. M. (2008). Designing peptide based nanomaterials. Chemical Society Reviews.

  • BOC Sciences. (2024). Gly-Gly-Phe-OH: ADC Cleavable Linker Technical Data.

Sources

Exploratory

Solubility profile of H-Gly-Phe-Gly-OH in organic vs inorganic solvents

The following technical guide details the solubility profile of the tripeptide H-Gly-Phe-Gly-OH . Executive Summary The tripeptide H-Gly-Phe-Gly-OH (Glycyl-L-phenylalanyl-glycine) presents a deceptive solubility profile....

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the solubility profile of the tripeptide H-Gly-Phe-Gly-OH .

Executive Summary

The tripeptide H-Gly-Phe-Gly-OH (Glycyl-L-phenylalanyl-glycine) presents a deceptive solubility profile.[1] While its short length (3 residues) suggests high aqueous solubility, the central Phenylalanine (Phe) residue introduces significant hydrophobicity and π-π stacking potential. This creates a system that is kinetically soluble but thermodynamically prone to aggregation .[1]

For researchers, the critical challenge is not dissolving the peptide, but keeping it in solution .[2] In aqueous media, it exhibits a classic U-shaped pH-solubility curve with a risk of hydrogel formation near its isoelectric point (pI).[1] In organic solvents, it behaves as a polar solute, requiring high-dielectric aprotic solvents (DMSO) to disrupt intermolecular hydrogen bonding.[2]

Physicochemical Characterization

Understanding the molecule's architecture is the first step to mastering its solubility.

PropertyValue / DescriptionImpact on Solubility
Sequence Gly-Phe-GlyFlanking Glycines provide flexibility; central Phe drives aggregation.[1]
Molecular Weight 279.3 g/mol Low MW favors rapid dissolution kinetics.[1]
Isoelectric Point (pI) ~5.8 – 6.0 (Theoretical)Minimum solubility zone. Avoid dissolving here.[1]
Hydrophobicity MixedAmphiphilic character.[1] Phe is hydrophobic; Gly backbone is hydrophilic.[1]
Secondary Structure Random Coil ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">


-Sheet
High concentrations (>10 mg/mL) favor

-sheet driven gelation.
Structural Logic

The central Phenylalanine is the "troublemaker." Its aromatic ring facilitates ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">


-

stacking interactions. The flanking Glycines , lacking side chains, allow the peptide backbone to twist easily, enabling the alignment necessary for these aromatic stacks to form supramolecular structures (fibrils/gels).[2]

Solubility in Inorganic Solvents (Aqueous)[1]

Water is the primary solvent for biological applications, but it requires strict pH control.[2]

The pH-Solubility Relationship

Like all zwitterionic peptides, H-Gly-Phe-Gly-OH follows a U-shaped solubility curve.[1]

  • pH < 4.0 (Acidic): The N-terminal amine is protonated (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    ), and the C-terminal carboxyl is protonated (
    
    
    
    ). The net positive charge repels molecules, preventing aggregation.[2] Solubility: High.
  • pH 5.5 – 6.5 (Near pI): The peptide exists as a zwitterion (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    ). Net charge is zero.[1][3][4] Electrostatic repulsion is minimized, allowing hydrophobic Phe-Phe interactions to dominate.[1] Solubility: Lowest (Precipitation/Gelation Risk). [1]
    
  • pH > 8.0 (Basic): The amine is deprotonated (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    ), and the carboxyl is ionized (
    
    
    
    ). Net negative charge restores repulsion. Solubility: High.
Ionic Strength (Salting-In vs. Salting-Out)
  • Low Salt (< 150 mM NaCl): Generally stabilizes the solution.

  • High Salt (> 1 M): Dangerous.[1] High ionic strength shields the stabilizing charges on the termini, promoting "salting-out" driven by the hydrophobic effect of the Phenylalanine residue.[2]

Diagram: pH-Dependent Solubility Logic

G cluster_0 pH Regimes Acid Acidic (pH < 4) Net Charge: +1 Solubility Solubility State Acid->Solubility High (Repulsion) Iso Isoelectric (pH ~6) Net Charge: 0 Iso->Solubility Minimum (Aggregation) Base Basic (pH > 8) Net Charge: -1 Base->Solubility High (Repulsion) caption Fig 1. Mechanistic impact of pH on Gly-Phe-Gly solubility.

Solubility in Organic Solvents[5][6][7]

When aqueous solubility fails or when preparing stock solutions, organic solvents are the standard fallback.[2]

Polar Aprotic Solvents (DMSO, DMF)[2][7]
  • Solubility: Excellent (> 50 mg/mL) [1]

  • Mechanism: DMSO (Dimethyl sulfoxide) is a hydrogen-bond acceptor that effectively competes with the peptide's internal hydrogen bonds.[1] It solvates the hydrophobic Phe side chain and disrupts secondary structure formation.

  • Recommendation: Use DMSO to create high-concentration stock solutions (e.g., 100 mM), which can then be diluted into aqueous buffers.[2]

Polar Protic Solvents (Methanol, Ethanol)[2]
  • Solubility: Moderate to Poor

  • Mechanism: While short peptides often dissolve in alcohols, the Gly-Phe-Gly sequence may form ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    -turn structures in alcohols, leading to slow precipitation. Ethanol is generally a poor solvent for this specific sequence compared to Methanol.[1]
    
Fluorinated Solvents (HFIP, TFE)[2]
  • Solubility: High [3]

  • Mechanism: Hexafluoroisopropanol (HFIP) and Trifluoroethanol (TFE) are powerful structure-disrupting solvents.[1] They are excellent for dissolving pre-existing aggregates or gels of Gly-Phe-Gly.[1]

  • Use Case: Re-solubilizing "crashed" peptide or preparing monomeric films for spectroscopy.

The "Trap": Self-Assembly & Gelation

Crucial Warning: H-Gly-Phe-Gly-OH contains the Phe-Gly motif, a known driver of self-assembly.[1] If you dissolve this peptide in water at high concentration (>10 mg/mL) and let it stand, it may form a hydrogel . This is not "insolubility" in the classic sense (precipitation), but an organized supramolecular polymerization.[2]

  • Trigger: Time + Neutral pH + High Concentration.[1][5]

  • Reversal: Requires acidification (pH < 3) or addition of organic cosolvent (DMSO).[1]

Experimental Protocol: Systematic Solubilization

Do not guess. Follow this self-validating workflow to ensure experimental consistency.

Protocol A: Preparation of Aqueous Stock (Preferred)
  • Calculate: Determine the amount of peptide for a 10 mM stock.

  • Acidify: Add sterile water adjusted to pH 3.0 (using dilute HCl or Acetic Acid).

    • Reasoning: Ensures protonation of the N-terminus and prevents aggregation.

  • Vortex/Sonicate: Vortex for 30 seconds. If particles persist, sonicate for 1 min in a water bath.

  • Dilute: Dilute this stock into your experimental buffer (e.g., PBS).

    • Note: If the final pH is near 6.0, use immediately.[2]

Protocol B: The "DMSO Shot" (For Hydrophobic Batches)
  • Dissolve: Dissolve peptide in 100% anhydrous DMSO to 100x the final desired concentration.

  • Inspect: Solution must be perfectly clear.

  • Dropwise Addition: While stirring the aqueous buffer rapidly, add the DMSO stock dropwise.

    • Limit: Keep final DMSO concentration < 1% (v/v) to avoid biological toxicity.[1][6]

Workflow Diagram

Protocol Start Start: Solid H-Gly-Phe-Gly-OH Check_Seq Check Sequence (Hydrophobic Phe present?) Start->Check_Seq Choice Select Solvent Strategy Check_Seq->Choice Yes Path_Aq Aqueous Route (For non-sensitive assays) Choice->Path_Aq Standard Path_Org Organic Route (For high conc. stocks) Choice->Path_Org Preferred Step_Acid Dissolve in 0.1% Acetic Acid (pH < 4) Path_Aq->Step_Acid Step_DMSO Dissolve in 100% DMSO Path_Org->Step_DMSO Visual_Check Visual Inspection: Clear? Step_Acid->Visual_Check Step_DMSO->Visual_Check Success Dilute to Working Conc. Visual_Check->Success Yes Fail Add TFE/HFIP or Increase DMSO % Visual_Check->Fail No (Cloudy/Gel) caption Fig 2. Decision tree for solubilizing aggregation-prone peptides.

Comparative Solubility Table

Solvent SystemEst. SolubilityStabilityApplication Notes
Water (pH 7) < 1 mg/mLLowRisk of slow precipitation/gelation.[1]
0.1 M Acetic Acid > 10 mg/mLHighRecommended aqueous solvent.
0.1 M NH₄OH > 10 mg/mLModerateGood for basic peptides; acceptable here but risk of racemization if stored.
DMSO > 50 mg/mLVery HighGold standard for stock solutions.
Acetonitrile/Water ModerateModerateUsed for HPLC; keep ACN > 10% to prevent sticking.[1]
PBS (pH 7.4) LowLowSalts may trigger aggregation at high concentrations.[1]

References

  • PubChem. (2023).[1] Compound Summary: Phe-Gly. National Library of Medicine.[1] [Link]

  • Gazit, E. (2007).[1][2] Self-assembly of short aromatic peptides into amyloid fibrils and related nanostructures. Prion, 1(1), 32–35.[2] [Link]

  • Reches, M., & Gazit, E. (2003).[2] Casting metal nanowires within discrete self-assembled peptide nanotubes. Science, 300(5619), 625-627.[2] (Contextual grounding on Phe-containing peptide assembly).

Sources

Foundational

The GFG Motif: Structural Dynamics of H-Gly-Phe-Gly-OH in Supramolecular Hydrogels

Executive Summary H-Gly-Phe-Gly-OH (GFG) represents a critical structural motif in the design of peptide-based soft materials. While the free tripeptide (uncapped H-GFG-OH) lacks the requisite hydrophobicity to drive spo...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

H-Gly-Phe-Gly-OH (GFG) represents a critical structural motif in the design of peptide-based soft materials. While the free tripeptide (uncapped H-GFG-OH) lacks the requisite hydrophobicity to drive spontaneous hydrogelation under physiological conditions, it serves as a high-value architectural domain within supramolecular systems.

Its utility is defined by a "Flexibility-Rigidity-Flexibility" configuration: the central Phenylalanine (Phe) provides a hydrophobic anchor for


-

stacking, while the flanking Glycine (Gly) residues minimize steric hindrance, acting as rotational hinges. This guide details the role of the GFG motif in two primary contexts:
  • As a Self-Assembling Unit: When N-capped (e.g., Fmoc-Gly-Phe-Gly-OH ), it forms transparent, stable hydrogels via anti-parallel

    
    -sheet assembly.
    
  • As a Functional Linker: In polymer-peptide conjugates (e.g., PEG-GFG-Drug), it acts as a protease-cleavable spacer that regulates steric availability and drug release kinetics.

Part 1: Molecular Architecture & Self-Assembly Mechanics

The "Hinge-Stack-Hinge" Mechanism

The efficacy of the GFG motif lies in its specific amino acid sequence, which balances entropic freedom with enthalpic gain.

  • Glycine (N- & C-terminus): Being achiral and lacking a side chain, Glycine imparts high conformational flexibility (

    
     rotation). In a hydrogel network, this allows the rigid aromatic cores to align without the steric clashing often seen in bulkier sequences (e.g., Val-Phe-Val).
    
  • Phenylalanine (Core): The benzyl side chain drives self-assembly through two forces:

    • Hydrophobic Effect: Exclusion of water drives the Phe residues together.

    • 
      -
      
      
      
      Stacking:
      T-shaped or parallel-displaced stacking of aromatic rings provides directional ordering.
The Capping Necessity (Fmoc-GFG)

For the GFG motif to form a hydrogel, the N-terminal amine must usually be capped with a large aromatic group, typically 9-Fluorenylmethoxycarbonyl (Fmoc) .

  • Uncapped (H-GFG-OH): High water solubility prevents aggregation; molecules remain dispersed.

  • Capped (Fmoc-GFG-OH): The Fmoc group provides a massive aromatic surface area. The assembly mechanism shifts to a cooperative model :

    • Intermolecular H-bonding: Occurs between the peptide backbones (forming

      
      -sheets).[1]
      
    • Supramolecular Stacking: Occurs between the Fmoc groups and the central Phe residues, interlocking the

      
      -sheets into long, twisted fibrils.
      
Visualization of Assembly Pathway

The following diagram illustrates the transition from monomeric Fmoc-GFG to a fibrous network.

GFG_Assembly cluster_0 Solubilized State cluster_1 Trigger (pH/Solvent) cluster_2 Supramolecular Assembly Monomer Fmoc-Gly-Phe-Gly-OH (Monomer) Trigger Charge Screening / Solvent Exchange Monomer->Trigger Initiation Stacking π-π Stacking (Fmoc + Phe Interaction) Trigger->Stacking Hydrophobic Collapse BetaSheet Anti-Parallel β-Sheet (Backbone H-Bonding) Trigger->BetaSheet Directional Ordering Fibril Nanofibrous Architecture Stacking->Fibril BetaSheet->Fibril Hydrogel Macroscopic Hydrogel Fibril->Hydrogel Entanglement

Caption: Mechanistic pathway of Fmoc-GFG-OH self-assembly. Dual non-covalent interactions (π-π stacking and H-bonding) drive the transition from monomer to hydrogel.

Part 2: Experimental Protocols

Protocol A: Solvent-Switch Method (Standard)

This method is preferred for generating homogenous, transparent hydrogels for spectroscopy or cell culture. It relies on dissolving the hydrophobic peptide in an organic solvent before introducing water.

Materials:

  • Fmoc-Gly-Phe-Gly-OH (purity >95%)

  • DMSO (Dimethyl sulfoxide)

  • ddH₂O (Double distilled water)

Workflow:

  • Weighing: Weigh 5.0 mg of Fmoc-GFG-OH into a glass vial.

  • Solubilization: Add 100 µL of DMSO. Vortex until completely dissolved (clear solution).

    • Note: This creates a high-concentration stock (50 mg/mL).

  • Triggering: Rapidly add 900 µL of ddH₂O while vortexing.

    • Critical Step: Do not add water slowly; this causes precipitation. Rapid addition ensures homogenous nucleation.

  • Aging: Leave undisturbed at room temperature (25°C) for 30–60 minutes.

  • Result: A self-supporting hydrogel (0.5 wt%) forms. Invert vial to confirm gelation.

Protocol B: pH-Switch Method (Biocompatible)

Preferred for encapsulating live cells or pH-sensitive proteins, avoiding DMSO toxicity.

Materials:

  • Fmoc-Gly-Phe-Gly-OH[2]

  • 0.1 M NaOH

  • 0.1 M HCl (or GDL - Glucono-δ-lactone for slow acidification)

  • PBS (Phosphate Buffered Saline)

Workflow:

  • Alkaline Dissolution: Suspend Fmoc-GFG-OH in ddH₂O. Add 0.1 M NaOH dropwise until the solution clears (pH ~10.5). The deprotonation of the C-terminal carboxylate (

    
    ) increases solubility.
    
  • Loading: (Optional) Add cells or drug payload to the alkaline solution.

  • Neutralization:

    • Fast Gelation: Add 0.1 M HCl dropwise to reach pH 7.4.

    • Homogenous Gelation:[3] Add GDL powder. GDL hydrolyzes slowly to gluconic acid, lowering pH uniformly over 20–40 minutes.

  • Result: As pH approaches the pKa of the carboxyl group (~3.5–4.0) and the apparent pKa of the aggregate, the charge repulsion decreases, triggering fibrillization.

Quantitative Characterization Table
ParameterFmoc-GFG HydrogelFmoc-FF Hydrogel (Reference)Implication
Critical Gelation Conc. (CGC) ~0.3 - 0.5 wt%~0.1 - 0.3 wt%GFG requires slightly higher mass due to Gly flexibility.
Storage Modulus (G') 1,000 - 5,000 Pa10,000 - 20,000 PaGFG forms softer gels, better for soft tissue engineering.
Fibril Diameter 20 - 50 nm10 - 20 nmGFG often forms thicker, bundled fibers.
Optical Clarity TransparentOpaque/TranslucentGFG allows better optical imaging of encapsulated cells.

Part 3: Functional Applications of the GFG Motif

Enzyme-Responsive Drug Delivery

The GFG sequence is chemically distinct from the ultra-stable FF motif because it introduces accessibility.

  • Mechanism: The Glycine spacers expose the peptide bonds. Proteases such as Thermolysin or MMP-9 (Matrix Metalloproteinases) can recognize and cleave the GFG sequence.

  • Application: In a PEG-GFG-Doxorubicin conjugate, the drug is released only when the hydrogel degrades in the presence of tumor-associated enzymes, reducing systemic toxicity.

Workflow: Synthesis of Cleavable Linkers

When using H-GFG-OH as a linker rather than a gelator:

GFG_Linker Polymer Polymer Backbone (e.g., PEG-Acrylate) Linker GFG Motif (Spacer) Polymer->Linker Conjugation Drug Bioactive Cargo (e.g., RGD / Drug) Linker->Drug Covalent Bond Release Cargo Release Linker->Release Hydrolysis Enzyme Protease (e.g., MMPs) Enzyme->Linker Cleavage Site

Caption: The GFG motif acts as a sacrificial fuse. The Glycine residues ensure the enzyme can access the cleavage site, releasing the cargo.

Part 4: Troubleshooting & Critical Parameters

  • Precipitation vs. Gelation:

    • Issue: White, flocculent precipitate instead of a gel.

    • Cause: pH dropped too fast or final pH is too low (< pH 4).

    • Fix: Use the GDL method (Protocol B) for controlled acidification or increase the DMSO ratio slightly in Protocol A.

  • Syneresis (Gel Shrinkage):

    • Issue: Water expels from the gel over 24 hours.[3]

    • Cause: Hydrophobicity is too high (over-stacking).

    • Fix: The GFG motif is generally resistant to syneresis compared to Fmoc-FF, but if observed, reduce ionic strength (lower salt concentration in buffer).

  • Solubility of H-GFG-OH:

    • If synthesizing the precursor, note that free H-Gly-Phe-Gly-OH is moderately soluble in water. Do not attempt to gel the free amine form without adding a crosslinker (e.g., Glutaraldehyde) or capping group.

References

  • Ulijn, R. V., & Smith, A. M. (2008). Designing peptide based nanomaterials. Chemical Society Reviews, 37(4), 664-675. Link

  • Gazit, E. (2007). Self-assembled peptide nanostructures: the design of molecular building blocks and their technological utilization. Chemical Society Reviews, 36(8), 1263-1269. Link

  • Adams, D. J., et al. (2009). The effect of the counterion on the self-assembly of Fmoc-dipeptides. Soft Matter, 5(6), 1195-1202. Link

  • Jayawarna, V., et al. (2006). Nanostructured hydrogels for three-dimensional cell culture through self-assembly of fluorenylmethoxycarbonyl-dipeptides. Advanced Materials, 18(5), 611-614. Link

  • Fleming, S., & Ulijn, R. V. (2014). Design of nanostructures based on aromatic peptide amphiphiles. Chemical Society Reviews, 43(23), 8150-8177. Link

Sources

Exploratory

Electronic properties and charge distribution of H-Gly-Phe-Gly-OH

Part 1: Executive Summary The tripeptide H-Gly-Phe-Gly-OH (GFG) represents a fundamental model for understanding backbone flexibility, aromatic side-chain interactions, and zwitterionic charge stabilization in aqueous en...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary

The tripeptide H-Gly-Phe-Gly-OH (GFG) represents a fundamental model for understanding backbone flexibility, aromatic side-chain interactions, and zwitterionic charge stabilization in aqueous environments. Unlike larger proteins, GFG’s electronic landscape is dominated by the interplay between the terminal charged groups and the central Phenylalanine (Phe) quadrupole.

For drug development professionals, understanding the charge distribution of GFG is critical for predicting solubility profiles , receptor docking energetics (specifically


-cation interactions), and formulation stability . This guide moves beyond basic stoichiometry to analyze the quantum mechanical and physicochemical drivers of GFG’s behavior.

Part 2: Molecular Architecture & Physicochemical Basis[1]

Structural Topology

The GFG sequence consists of two achiral Glycine residues flanking a central L-Phenylalanine.[1]

  • Glycine (N/C-termini): Provides high conformational entropy (low steric hindrance), allowing the peptide to adopt diverse secondary structures (e.g.,

    
    -turns).
    
  • Phenylalanine (Core): Introduces a bulky, hydrophobic benzyl side chain.[1] The aromatic ring creates a region of negative electrostatic potential above and below the ring plane (quadrupole), which is essential for stacking interactions.

Protonation States & pKa Shifts

In physiological media (pH 7.4), GFG exists primarily as a zwitterion .[1] However, peptide bond formation alters the acidity of the terminal groups compared to free amino acids.[2]

Functional GroupFree Amino Acid pKaGFG Peptide pKa (Est.)[1]Charge at pH 7.4Electronic Effect
C-Term Carboxyl ~2.34 (Gly)3.1 – 3.4

(COO

)
Inductive withdrawal by peptide bond reduces acidity vs free AA.[1]
N-Term Amine ~9.60 (Gly)7.8 – 8.2

(NH

)
Electronegativity of the amide carbonyl lowers pKa.[1]
Phe Side Chain N/ANeutral

Aromatic ring acts as an electron donor in

-systems.[1]

Expert Insight: The shift in pKa values is non-trivial. The inductive effect of the peptide backbone makes the N-terminal amine less basic and the C-terminal carboxyl less acidic than in free glycine. This narrows the isoelectric window, impacting electrophoretic mobility protocols.

Part 3: Electronic Landscape & Charge Distribution

Molecular Electrostatic Potential (MEP)

The MEP map of GFG reveals distinct zones of reactivity:

  • Blue Zones (Positive Potential): Concentrated around the N-terminal ammonium group (

    
    ) and the amide protons. These are prime sites for nucleophilic attack or docking with anionic receptor pockets (e.g., Asp/Glu residues).[1]
    
  • Red Zones (Negative Potential): Localized at the C-terminal carboxylate (

    
    ) and the backbone carbonyl oxygens.
    
  • Yellow/Green Zones (Neutral/Slightly Negative): The face of the Phenylalanine ring. While neutral, the

    
    -cloud creates a "quadrupole sandwich" capable of binding cations (e.g., 
    
    
    
    ,
    
    
    ) or engaging in T-shaped
    
    
    -stacking.
Dipole Moment

Unlike non-polar molecules, zwitterionic GFG possesses a massive dipole moment, typically ranging 15–25 Debye in the gas phase, heavily attenuated in water by dielectric screening.

  • Vector Direction: The net dipole vector points from the negative C-terminus toward the positive N-terminus, but is modulated by the backbone conformation (extended vs. folded).

Frontier Molecular Orbitals (FMOs)
  • HOMO (Highest Occupied Molecular Orbital): Predominantly located on the Phenylalanine

    
    -system  and the C-terminal carboxylate lone pairs. This dictates the peptide's oxidation potential.[1]
    
  • LUMO (Lowest Unoccupied Molecular Orbital): Delocalized across the peptide bond carbonyls (

    
    ), serving as the site for electron acceptance during reduction reactions.
    

Part 4: Computational Protocol (Self-Validating)

To accurately model these properties, a standard force-field approach is insufficient due to the electronic polarization of the Phe ring. The following Density Functional Theory (DFT) workflow is recommended.

Workflow Logic
  • Conformational Search: Peptides are flexible; a single optimization finds a local minimum, not the global one.[1]

  • DFT Optimization: B3LYP is the industry workhorse, but

    
    B97X-D is superior for GFG because it includes dispersion corrections  critical for the Phenylalanine interaction.[1]
    
  • Solvation: Gas-phase calculations fail for zwitterions (which are unstable in vacuum). The PCM (Polarizable Continuum Model) is mandatory.[1]

GFG_Computation cluster_0 Critical Decision Point Start Input Structure (Linear GFG) ConfSearch Conformational Sampling (Monte Carlo/MD) Start->ConfSearch Generate Conformers GeomOpt DFT Geometry Opt (B3LYP/6-31G* + PCM Water) ConfSearch->GeomOpt Select Lowest Energy Freq Frequency Calc (Check for Img Freq) GeomOpt->Freq Validate Minima Freq->GeomOpt Imaginary Freq Found Properties Electronic Properties (NBO Charge, MEP, Dipole) Freq->Properties Valid Structure

Figure 1: Self-validating computational workflow for determining peptide electronic properties. Note the feedback loop from Frequency Calculation to Geometry Optimization to ensure a true minimum is found.

Part 5: Experimental Validation Protocols

Computational data must be grounded in physical observation.[1]

Protocol A: Potentiometric Titration (pKa Determination)

Objective: Determine precise ionization constants to validate partial charge models.

  • Preparation: Dissolve 2 mM GFG in degassed 0.1 M KCl (ionic strength adjuster).

  • Titration: Use a glass electrode calibrated at pH 4.0, 7.0, and 10.0. Titrate with 0.1 M NaOH under

    
     atmosphere to prevent carbonate formation.
    
  • Analysis: Plot pH vs. Volume. Use the Bjerrum method or Gran plots to identify inflection points.[1]

    • Validation Check: The first equivalence point (COOH) should be distinct.[1] If smeared, check for aggregation (Phe-stacking).

Protocol B: NMR Spectroscopy (Charge Environment)

Objective: Map the electronic environment of the Phe ring.

  • Solvent:

    
     with phosphate buffer (pH 7.4).
    
  • Experiment: 1D

    
    H-NMR and 2D NOESY.
    
  • Marker: Monitor the chemical shift of the Phe

    
    -proton .
    
    • Shift Logic: As pH changes from 2 to 10, the deprotonation of the N-terminus (approx pH 8) will cause an upfield shift in the adjacent Gly protons, confirming the loss of the electron-withdrawing positive charge.

Part 6: Implications for Drug Design

  • Solubility vs. pH: GFG has minimum solubility at its Isoelectric Point (pI) , calculated as:

    
    
    Actionable Advice:[1] Formulations should be buffered away from pH 5.6 to prevent precipitation, especially given the hydrophobic Phe residue.
    
  • Receptor Interaction (

    
    -Cation): 
    The electron-rich face of the Phe ring in GFG is a prime target for cationic residues (Lys, Arg) in receptor active sites. When modeling docking, ensure the force field (e.g., CHARMM, AMBER) utilizes quadrupole corrections  for the aromatic ring, otherwise, binding affinity will be underestimated.
    

Protonation_States Cation Cationic Form (+1) (pH < 2) COOH / NH3+ Zwitterion Zwitterionic Form (0) (pH ~ 5.6) COO- / NH3+ Cation->Zwitterion -H+ (pKa ~3.2) Zwitterion->Cation +H+ Anion Anionic Form (-1) (pH > 9) COO- / NH2 Zwitterion->Anion -H+ (pKa ~8.0) Anion->Zwitterion +H+

Figure 2: pH-dependent protonation equilibrium of H-Gly-Phe-Gly-OH.[1] The central zwitterionic state is the dominant species in physiological conditions.

References

  • Remko, M., & Rode, B. M. (2006).[1] Effect of metal ions (Li+, Na+, K+, Mg2+, Ca2+, Ni2+, Cu2+, and Zn2+) and water coordination on the structure and properties of glycine and glycylglycine zwitterions. The Journal of Physical Chemistry A. Link

  • Makarov, A. A., et al. (2018).[1] Going the Distance: Long-Range Conductivity in Protein and Peptide Bioelectronic Materials. The Journal of Physical Chemistry B. Link

  • Samajdar, R., et al. (2024).[1][3] Folded peptides are more electrically conductive than unfolded peptides.[1][3] Proceedings of the National Academy of Sciences (PNAS). Link

  • PubChem Database. (2025).[1] Compound Summary: Phe-Gly (CID 6992304) and Glycyl-Phenylalanine.[1] National Library of Medicine. Link

  • Zipse, H. (2003).[1] Molecular Electrostatic Potential (MEP) Calculation Protocols.[1][4][5] LMU Munich Computational Chemistry Guide.[1] Link

Sources

Foundational

H-Gly-Phe-Gly-OH in Biomedicine: A Technical Guide to a Versatile Tripeptide

For Researchers, Scientists, and Drug Development Professionals Foreword: Unveiling the Potential of a Simple Tripeptide In the landscape of biomedical innovation, the significance of seemingly simple molecules can be pr...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: Unveiling the Potential of a Simple Tripeptide

In the landscape of biomedical innovation, the significance of seemingly simple molecules can be profound. The tripeptide H-Gly-Phe-Gly-OH, composed of two glycine residues and a central phenylalanine, is one such molecule. While its structure is unassuming, its strategic combination of flexibility and aromaticity imparts a range of functionalities that are being increasingly harnessed in sophisticated biomedical applications. This technical guide serves as an in-depth exploration of the biomedical applications of H-Gly-Phe-Gly-OH, offering insights into its role as a critical component in targeted drug delivery and its emerging potential in the realm of biomaterials. As a Senior Application Scientist, this document is crafted to provide not only a comprehensive review of the existing literature but also to illuminate the underlying scientific principles and practical methodologies that enable its use in the laboratory and beyond.

Physicochemical Properties and Structural Significance

The unique characteristics of H-Gly-Phe-Gly-OH stem from the properties of its constituent amino acids. The two glycine residues provide significant conformational flexibility to the peptide backbone, while the central phenylalanine residue, with its bulky and hydrophobic benzyl side chain, introduces a site for specific molecular interactions. This combination is key to its utility in various biomedical contexts.[]

Table 1: Physicochemical Properties of H-Gly-Phe-Gly-OH and Related Peptides

PropertyH-Gly-Phe-Gly-OH (Predicted/Inferred)H-Gly-Gly-Phe-OHPhe-Gly-Gly
Molecular Formula C13H17N3O4C13H17N3O4[2][3]C13H17N3O4[3]
Molecular Weight 279.29 g/mol 279.30 g/mol [][2]279.29 g/mol [3]
Appearance White powder[]White powder[]Not specified
Melting Point Not specified228-230 °C (dec.)[][3]Not specified
Boiling Point Not specified647.1 ± 55.0 °C (Predicted)[][3]Not specified
Density Not specified1.296 ± 0.06 g/cm³ (Predicted)[][3]Not specified
Storage -20°C[2]-20°C[][2]Not specified

Note: Some properties for H-Gly-Phe-Gly-OH are inferred from the closely related and often interchangeably cited H-Gly-Gly-Phe-OH.

Application as an Enzymatically Cleavable Linker in Antibody-Drug Conjugates (ADCs)

The most prominent and well-established application of peptide sequences like Gly-Phe-Gly is in the design of linkers for Antibody-Drug Conjugates (ADCs).[][4] ADCs are a class of targeted therapeutics that utilize a monoclonal antibody to selectively deliver a potent cytotoxic drug to cancer cells. The linker, which connects the antibody to the drug, is a critical component that must remain stable in systemic circulation but efficiently release the drug upon internalization into the target cancer cell.

Mechanism of Action: Cathepsin B-Mediated Cleavage

Peptide linkers containing the Gly-Phe-Gly sequence are designed to be substrates for lysosomal proteases, particularly Cathepsin B, which is often overexpressed in the tumor microenvironment and within cancer cells.[5][6][7] After the ADC binds to its target antigen on the cancer cell surface and is internalized, it is trafficked to the lysosome. The acidic and enzyme-rich environment of the lysosome facilitates the cleavage of the peptide linker by Cathepsin B, releasing the cytotoxic payload to exert its therapeutic effect. The cleavage typically occurs at the C-terminal side of the phenylalanine residue.[5]

ADC_Cleavage_Pathway cluster_extracellular Systemic Circulation (pH ~7.4) cluster_cell Target Cancer Cell cluster_endosome Endosome cluster_lysosome Lysosome (Acidic pH, High Cathepsin B) ADC Antibody-Drug Conjugate (ADC) (Stable Linker) ADC_Internalized Internalized ADC ADC->ADC_Internalized Antigen Binding & Internalization ADC_Lysosome ADC in Lysosome ADC_Internalized->ADC_Lysosome Trafficking Payload Active Cytotoxic Drug ADC_Lysosome->Payload Cathepsin B Cleavage of Gly-Phe-Gly Linker Antibody_Fragment Degraded Antibody ADC_Lysosome->Antibody_Fragment Proteolytic Degradation Cell Death Cell Death Payload->Cell Death Induces Apoptosis

Figure 1: Mechanism of drug release from an ADC containing a Gly-Phe-Gly cleavable linker.

Causality in Experimental Design: Why Gly-Phe-Gly?

The choice of the Gly-Phe-Gly sequence is not arbitrary. The phenylalanine residue provides a specific recognition site for Cathepsin B, which has a preference for hydrophobic amino acids at the P2 position of its substrates.[7] The flanking glycine residues offer flexibility, which can facilitate the proper positioning of the linker within the enzyme's active site, thereby enhancing cleavage efficiency. This strategic design ensures that the linker remains largely intact in the bloodstream, minimizing off-target toxicity, while being susceptible to cleavage in the intended intracellular environment.

Comparative Advantage

Compared to other cleavable linkers, such as those sensitive to pH alone, enzyme-cleavable linkers offer a higher degree of specificity. The overexpression of specific proteases in tumor cells provides an additional layer of targeted release. While the Val-Cit dipeptide is another widely used cathepsin B-cleavable linker, the Gly-Gly-Phe-Gly tetrapeptide is reported to exhibit enhanced stability in circulation.[8]

Emerging Applications in Biomaterials: Self-Assembly and Hydrogel Formation

Beyond its role in drug delivery, the H-Gly-Phe-Gly-OH peptide holds promise in the field of biomaterials, particularly in the formation of hydrogels through self-assembly. This potential is largely attributed to the interplay of the hydrophobic phenylalanine and hydrophilic glycine residues.

The Principle of Peptide Self-Assembly

Short peptides containing both hydrophobic and hydrophilic domains can spontaneously self-assemble in aqueous environments to form well-ordered nanostructures.[9][10][11] The hydrophobic residues, in this case, phenylalanine, tend to aggregate to minimize their exposure to water, while the hydrophilic glycine residues and the charged termini interact favorably with the aqueous surroundings. This process is driven by a combination of non-covalent interactions, including hydrogen bonding, hydrophobic interactions, and π-π stacking between the aromatic rings of the phenylalanine residues.[9][10]

Self_Assembly cluster_peptide H-Gly-Phe-Gly-OH Monomers cluster_nanofiber Self-Assembled Nanofiber p1 Gly-Phe-Gly n1 ---Gly-Phe-Gly--- p1->n1 p2 Gly-Phe-Gly n2 ---Gly-Phe-Gly--- p2->n2 p3 Gly-Phe-Gly n3 ---Gly-Phe-Gly--- p3->n3 p4 Gly-Phe-Gly n4 ---Gly-Phe-Gly--- p4->n4 n1->n2 H-bonds n2->n3 π-π stacking n3->n4 Hydrophobic interactions

Figure 2: Schematic of H-Gly-Phe-Gly-OH self-assembly into nanofibers.

Hydrogel Formation for Tissue Engineering and Drug Delivery

Under appropriate conditions of concentration, pH, and ionic strength, the self-assembled nanofibers of peptides like H-Gly-Phe-Gly-OH can entangle to form a three-dimensional network that traps a large amount of water, resulting in the formation of a hydrogel.[12][13] These peptide-based hydrogels are attractive materials for biomedical applications due to their high water content, biocompatibility, and biodegradability.[12][13] They can mimic the extracellular matrix, providing a scaffold for cell growth and tissue regeneration.[12] Furthermore, their porous structure makes them suitable for the encapsulation and controlled release of therapeutic agents.[14]

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) of H-Gly-Phe-Gly-OH

This protocol outlines the manual synthesis of H-Gly-Phe-Gly-OH using Fmoc/tBu chemistry on a Wang resin, which will yield a C-terminally free acid upon cleavage.[15]

Materials:

  • Fmoc-Gly-Wang resin

  • Fmoc-Phe-OH

  • Fmoc-Gly-OH

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure®

  • Piperidine

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water (H₂O)

  • Diethyl ether

Procedure:

  • Resin Swelling: Swell the Fmoc-Gly-Wang resin in DMF for 30 minutes in a reaction vessel.

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF for 5 minutes.

    • Drain and repeat the treatment for 15 minutes.

    • Wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).

  • Coupling of Fmoc-Phe-OH:

    • In a separate vial, dissolve Fmoc-Phe-OH (3 eq.), OxymaPure® (3 eq.), and DIC (3 eq.) in DMF.

    • Add the activation mixture to the resin and shake for 1-2 hours.

    • Wash the resin with DMF (3x), DCM (3x), and DMF (3x).

  • Fmoc Deprotection: Repeat step 2.

  • Coupling of Fmoc-Gly-OH:

    • In a separate vial, dissolve Fmoc-Gly-OH (3 eq.), OxymaPure® (3 eq.), and DIC (3 eq.) in DMF.

    • Add the activation mixture to the resin and shake for 1-2 hours.

    • Wash the resin with DMF (3x), DCM (3x), and DMF (3x).

  • Final Fmoc Deprotection: Repeat step 2.

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry under vacuum.

    • Treat the resin with a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5) for 2-3 hours.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding cold diethyl ether.

    • Centrifuge to pellet the peptide and wash with cold diethyl ether.

  • Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the peptide using mass spectrometry and analytical HPLC.[12]

In Vitro Cathepsin B Cleavage Assay

This protocol describes a fluorescence-based assay to determine the susceptibility of a peptide linker to cleavage by Cathepsin B.

Materials:

  • Recombinant human Cathepsin B

  • Fluorogenic Cathepsin B substrate (e.g., Z-Arg-Arg-AMC) as a positive control

  • H-Gly-Phe-Gly-OH conjugated to a fluorophore and quencher (or a relevant drug-linker conjugate for HPLC analysis)

  • Assay buffer (e.g., 100 mM sodium acetate, 1 mM EDTA, 5 mM DTT, pH 5.5)

  • 96-well black microplate

  • Fluorescence plate reader

Procedure:

  • Enzyme Activation: Pre-incubate Cathepsin B in the assay buffer at 37°C for 15 minutes to ensure full activity.

  • Assay Setup:

    • Add the test substrate (H-Gly-Phe-Gly-OH conjugate) and positive control to separate wells of the microplate.

    • Include a no-enzyme control for each substrate to measure background fluorescence.

  • Reaction Initiation: Add the activated Cathepsin B to the wells to initiate the cleavage reaction.

  • Fluorescence Measurement: Monitor the increase in fluorescence intensity over time at the appropriate excitation and emission wavelengths for the fluorophore.

  • Data Analysis: Calculate the rate of cleavage from the linear portion of the fluorescence versus time plot.

Cleavage_Assay_Workflow A Activate Cathepsin B (Assay Buffer, 37°C, 15 min) D Initiate Reaction (Add Activated Enzyme) A->D B Prepare Substrates (Test Peptide, Positive Control) C Set up 96-well Plate (Substrates, No-Enzyme Controls) B->C C->D E Monitor Fluorescence (Plate Reader, Kinetic Read) D->E F Analyze Data (Calculate Cleavage Rate) E->F

Sources

Protocols & Analytical Methods

Method

Solid-phase peptide synthesis protocol for H-Gly-Phe-Gly-OH

An Application Note and Protocol from the Senior Application Scientist Protocol: Solid-Phase Synthesis of H-Gly-Phe-Gly-OH Abstract This document provides a comprehensive, field-tested protocol for the synthesis of the t...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol from the Senior Application Scientist

Protocol: Solid-Phase Synthesis of H-Gly-Phe-Gly-OH

Abstract

This document provides a comprehensive, field-tested protocol for the synthesis of the tripeptide H-Gly-Phe-Gly-OH using modern Fmoc/tBu solid-phase peptide synthesis (SPPS) chemistry. Designed for researchers, scientists, and professionals in drug development, this guide moves beyond a simple recitation of steps. It delves into the causality behind experimental choices, grounding each stage of the protocol in established chemical principles. We will cover resin preparation, iterative cycles of deprotection and coupling, and final cleavage and purification, culminating in a high-purity product suitable for downstream applications. All quantitative data is summarized for clarity, and key workflows are visualized to enhance understanding.

Introduction: The Rationale of Solid-Phase Synthesis

Solid-phase peptide synthesis (SPPS), a revolutionary technique developed by R. Bruce Merrifield, transformed peptide science by anchoring the C-terminal amino acid to an insoluble polymer resin. This strategic immobilization allows for the use of excess reagents to drive reactions to completion, with purification at each step simplified to mere filtration and washing of the resin. This circumvents the need for complex and loss-prone workups that plague solution-phase synthesis.

The most prevalent strategy today, and the one detailed herein, is the fluorenylmethyloxycarbonyl (Fmoc)/tert-butyl (tBu) orthogonal protection scheme. The base-labile Fmoc group protects the N-terminus of the growing peptide chain, while acid-labile tBu-based groups protect reactive amino acid side chains. This orthogonality is crucial, as it allows for selective deprotection at each stage without compromising other parts of the molecule.

This protocol details the synthesis of a simple yet illustrative tripeptide, Glycyl-Phenylalanyl-Glycine (H-Gly-Phe-Gly-OH), to demonstrate the core SPPS workflow.

Materials and Reagents

Resins and Amino Acids
ReagentSupplier RecommendationGradeNotes
2-Chlorotrityl chloride (2-CTC) ResinMajor Peptide Synthesis Supplier100-200 mesh, 1.2-1.6 mmol/gHighly acid-sensitive, ideal for protected fragment synthesis and minimizing racemization.
Fmoc-Gly-OHMajor Peptide Synthesis SupplierSynthesis Grade
Fmoc-Phe-OHMajor Peptide Synthesis SupplierSynthesis Grade
Solvents and Reagents
ReagentPurposeGrade
N,N-Dimethylformamide (DMF)Primary reaction solventPeptide Synthesis Grade (Low water content)
Dichloromethane (DCM)Solvent for resin swelling & reactionsAnhydrous, ACS Grade
PiperidineFmoc deprotection agentReagent Grade
N,N-Diisopropylethylamine (DIPEA)Activation baseReagent Grade
Hexafluorophosphate Benzotriazole Tetramethyl Uronium (HBTU)Coupling activatorSynthesis Grade
Trifluoroacetic acid (TFA)Cleavage reagentReagent Grade
Triisopropylsilane (TIS)Cation scavengerReagent Grade
Diethyl Ether (Cold)Peptide precipitationAnhydrous, ACS Grade

The SPPS Workflow: A Visual Overview

The synthesis of H-Gly-Phe-Gly-OH follows a cyclical process of deprotection and coupling, followed by a final cleavage step.

SPPS_Workflow start_node Start: 2-CTC Resin load_gly Resin-Gly-Fmoc start_node->load_gly 1. Load Fmoc-Gly-OH process_node process_node final_node Purified H-Gly-Phe-Gly-OH wash_node wash_node deprotect1 Resin-Gly-H load_gly->deprotect1 2. Fmoc Deprotection (20% Piperidine/DMF) wash1 DMF Wash deprotect1->wash1 couple_phe Resin-Phe-Gly-Fmoc wash1->couple_phe 3. Couple Fmoc-Phe-OH (HBTU/DIPEA) deprotect2 Resin-Phe-Gly-H couple_phe->deprotect2 4. Fmoc Deprotection (20% Piperidine/DMF) wash2 DMF Wash deprotect2->wash2 couple_gly2 Resin-Gly-Phe-Gly-Fmoc wash2->couple_gly2 5. Couple Fmoc-Gly-OH (HBTU/DIPEA) deprotect3 Resin-Gly-Phe-Gly-H couple_gly2->deprotect3 6. Final Deprotection wash3 DMF & DCM Wash deprotect3->wash3 cleavage Crude H-Gly-Phe-Gly-OH wash3->cleavage 7. Cleavage (TFA/TIS/H2O) cleavage->final_node 8. Purification (HPLC)

Caption: The Fmoc/tBu SPPS workflow for H-Gly-Phe-Gly-OH synthesis.

Detailed Synthesis Protocol

This protocol is based on a 0.25 mmol synthesis scale.

Step 1: Loading the First Amino Acid (Fmoc-Gly-OH) onto 2-CTC Resin

The 2-chlorotrityl chloride resin is chosen for its extreme acid sensitivity, which allows the peptide to be cleaved under very mild conditions, preserving acid-labile modifications if they were present. The loading is conducted via an SN1 reaction mechanism, where the trityl carbocation is formed and subsequently attacked by the carboxylate of the Fmoc-amino acid.

  • Protocol:

    • Place 2-CTC resin (0.25 mmol) in a reaction vessel and swell in anhydrous DCM (5 mL) for 20 minutes with gentle agitation.

    • Drain the DCM.

    • In a separate vial, dissolve Fmoc-Gly-OH (0.5 mmol, 2 equivalents) and DIPEA (1.0 mmol, 4 equivalents) in 5 mL of anhydrous DCM.

    • Add the amino acid solution to the swollen resin. Agitate at room temperature for 1-2 hours.

    • To cap any remaining reactive sites on the resin, add 0.5 mL of methanol and agitate for 15 minutes. This step is critical to prevent the formation of deletion sequences in subsequent steps.

    • Drain the solution and wash the resin thoroughly with DMF (3 x 5 mL) and DCM (3 x 5 mL) to remove excess reagents.

Step 2: Iterative Deprotection and Coupling Cycle

This cycle is repeated for each amino acid added to the peptide chain.

The Fmoc group is cleaved by a piperidine-promoted β-elimination mechanism. The resulting dibenzofulvene byproduct is scavenged by piperidine, driving the reaction to completion.

  • Protocol:

    • Add a 20% (v/v) solution of piperidine in DMF (5 mL) to the resin.

    • Agitate for 3 minutes, then drain.

    • Add a fresh 5 mL of the 20% piperidine/DMF solution.

    • Agitate for an additional 10-15 minutes. A strong UV absorbance in the drained solution indicates the presence of the dibenzofulvene-piperidine adduct, confirming successful Fmoc removal.

    • Drain the solution and wash the resin extensively with DMF (5 x 5 mL) to ensure all piperidine and byproducts are removed before the next coupling step.

The coupling reaction forms the peptide bond. We use HBTU as the activating agent. HBTU reacts with the carboxylic acid of the incoming Fmoc-amino acid to form a highly reactive HOBt-ester intermediate, which is then susceptible to nucleophilic attack by the free N-terminal amine of the resin-bound peptide. DIPEA acts as a non-nucleophilic base to facilitate the reaction.

  • Protocol (for each coupling cycle):

    • In a separate vial, pre-activate the next amino acid: dissolve Fmoc-Phe-OH (or Fmoc-Gly-OH in the second cycle) (1.0 mmol, 4 eq), HBTU (0.95 mmol, 3.8 eq), and DIPEA (2.0 mmol, 8 eq) in 5 mL of DMF.

    • Allow the activation mixture to stand for 2-3 minutes.

    • Add the activated amino acid solution to the deprotected, resin-bound peptide.

    • Agitate at room temperature for 30-45 minutes.

    • Optional but Recommended: Perform a Kaiser test to confirm the absence of free primary amines, indicating reaction completion. A negative result (beads remain colorless) is desired.

    • Drain the coupling solution and wash the resin with DMF (3 x 5 mL) and DCM (3 x 5 mL).

Step 3: Final Cleavage and Deprotection

The final step utilizes a strong acid, trifluoroacetic acid (TFA), to cleave the peptide from the 2-CTC resin and remove any side-chain protecting groups (though none are present in this specific sequence). Cation scavengers like triisopropylsilane (TIS) are essential to quench reactive carbocations generated during cleavage, preventing unwanted side reactions with sensitive residues like Trp or Met.

  • Cleavage Cocktail:

    • TFA: 95%

    • Triisopropylsilane (TIS): 2.5%

    • Deionized Water: 2.5%

  • Protocol:

    • Perform a final Fmoc deprotection on the N-terminal Glycine as described in Step 2.1.

    • Wash the resin thoroughly with DMF (3x) and DCM (3x), then dry the resin under a stream of nitrogen.

    • Prepare 10 mL of the cleavage cocktail and add it to the reaction vessel containing the dried resin.

    • Agitate at room temperature for 1.5 - 2 hours.

    • Filter the resin and collect the filtrate (which contains the crude peptide) into a 50 mL centrifuge tube.

    • Concentrate the TFA solution to a small volume (~1-2 mL) using a gentle stream of nitrogen or rotary evaporation.

    • Precipitate the crude peptide by adding the concentrated solution dropwise into 40 mL of cold diethyl ether. A white precipitate should form.

    • Centrifuge the mixture (e.g., 4000 rpm for 5 min), decant the ether, and repeat the ether wash twice to remove residual scavengers.

    • After the final wash, dry the white peptide pellet under vacuum.

Purification and Analysis

The crude peptide must be purified and its identity confirmed.

Purification by Reverse-Phase HPLC (RP-HPLC)

RP-HPLC separates the target peptide from deletion sequences and impurities based on hydrophobicity.

  • System Parameters:

    • Column: C18, 5 µm, 4.6 x 250 mm

    • Mobile Phase A: 0.1% TFA in Water

    • Mobile Phase B: 0.1% TFA in Acetonitrile

    • Gradient: 5% to 65% B over 30 minutes

    • Flow Rate: 1.0 mL/min

    • Detection: 220 nm

Identity Confirmation by Mass Spectrometry

Electrospray ionization mass spectrometry (ESI-MS) is used to confirm the molecular weight of the synthesized peptide.

  • Expected Mass for H-Gly-Phe-Gly-OH (C₁₃H₁₇N₃O₄):

    • Monoisotopic Mass: 279.12 g/mol

    • Expected Ion [M+H]⁺: 280.13 m/z

Conclusion

This protocol outlines a robust and reproducible method for the synthesis of H-Gly-Phe-Gly-OH using Fmoc-SPPS. By understanding the chemical principles behind each step—from the selection of the 2-CTC resin to the composition of the final cleavage cocktail—researchers can effectively troubleshoot and adapt this workflow for the synthesis of more complex peptide sequences. The combination of a structured protocol, clear visual aids, and grounding in established literature provides a comprehensive resource for both novice and experienced peptide chemists.

References

  • Title: Solid Phase Peptide Synthesis. Source: Nobel Lecture, December 8, 1984, by R. B. Merrifield. URL: [Link]

  • Title: Solid-Phase Peptide Synthesis: A Practical Approach. Source: Oxford University Press, by E. Atherton and R.C. Sheppard. (General reference, concept supported by numerous academic sources). URL: [Link]

  • Title: Fmoc Solid Phase Peptide Synthesis. Source: Edited by W. Chan and P. White. (A foundational text on the chemistry). URL: [Link]

  • Title: A new very acid-labile anchor group for the solid-phase synthesis of protected peptides. Source: Tetrahedron Letters, Volume 28, Issue 19, 1987, Pages 2107-2110. URL: [Link]

  • Title: The Fmoc-Group in Solid Phase Peptide Synthesis. Source: CEM Corporation White Paper. URL: [Link]

  • Title: Peptide Coupling Reagents: A Review of the Current Landscape. Source: Bioconjugate Chemistry, 2014, 25 (2), pp 221–242. URL: [Link]

  • Title: A Reassessment of the Effectiveness of Cation Scavengers in Peptide Synthesis. Source: Journal of Peptide Science, Volume 6, Issue 3, 2000, Pages 95-101. URL: [Link]

Application

Application Note: High-Purity Isolation of H-Gly-Phe-Gly-OH Tripeptides via RP-HPLC

Abstract & Introduction The tripeptide H-Gly-Phe-Gly-OH (GFG) serves as a critical model substrate in protease kinetic studies (specifically for enzymes like papain and chymotrypsin) and as a building block in supramolec...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

The tripeptide H-Gly-Phe-Gly-OH (GFG) serves as a critical model substrate in protease kinetic studies (specifically for enzymes like papain and chymotrypsin) and as a building block in supramolecular self-assembly.[] However, its purification presents a distinct chromatographic challenge: it possesses a hydrophobic core (Phenylalanine) flanked by hydrophilic, flexible termini (Glycine).[]

This dual nature often leads to poor retention on standard C18 columns if the organic start conditions are too high, or peak broadening due to secondary interactions. This Application Note details a robust, self-validating protocol for the purification of GFG, utilizing Ion-Pairing Reversed-Phase HPLC (IP-RP-HPLC) . We prioritize the use of Trifluoroacetic Acid (TFA) to modulate selectivity and ensure sharp peak shapes.

Physicochemical Profile & Strategy[1]

Before initiating purification, one must understand the analyte's behavior in solution.

PropertyValue / CharacteristicChromatographic Implication
Sequence Gly-Phe-GlyHydrophobic core (Phe) / Hydrophilic flanks (Gly).[]
MW 279.3 DaSmall molecule; requires small pore size stationary phase (80–120 Å).[]
pKa Values

-COOH: ~3.5

-NH

: ~8.0
At pH 2.0 (0.1% TFA), the peptide is fully protonated (+1 charge), enabling ion-pairing.[]
Hydrophobicity ModerateRisk of elution near void volume (t

) if organic solvent starts >5%.[]
UV Max 214 nm (Amide), 257 nm (Phe)Dual-wavelength monitoring allows differentiation from non-aromatic impurities.[]
The "Why" Behind the Method
  • Stationary Phase Selection: We utilize a C18 phase with a 100 Å pore size . Larger pore sizes (300 Å), typically used for proteins, possess lower surface area and are insufficient for retaining small tripeptides like GFG.

  • Mobile Phase Modifier (TFA): TFA serves two roles:

    • pH Control: Lowers pH to ~2, suppressing silanol ionization on the column (reducing tailing).

    • Ion Pairing: The trifluoroacetate anion (TFA

      
      ) pairs with the protonated N-terminus of the peptide, forming a neutral, hydrophobic complex that retains better on the C18 surface.
      

Workflow Visualization

The following diagram outlines the decision logic for the purification campaign, ensuring no sample is wasted on unoptimized gradients.

GFG_Purification_Workflow Start Crude H-Gly-Phe-Gly-OH (Lyophilized) Solubility Solubility Check (Dissolve in 95% H2O / 5% ACN) Start->Solubility Filter Filtration (0.22 µm) Prevent Frit Clogging Solubility->Filter Scout Analytical Scouting Run (Linear Gradient 0-60% B) Filter->Scout Decision Check Retention (k') & Resolution Scout->Decision Optimize Optimize Gradient (Shallow: e.g., 5-25% B) Decision->Optimize Poor Separation ScaleUp Preparative Loading (Scale by Column Volume) Decision->ScaleUp Good Separation Optimize->ScaleUp Fraction Fraction Collection (Trigger: UV 254nm) ScaleUp->Fraction QC Final QC Analysis (Purity > 98%) Fraction->QC

Figure 1: Step-by-step workflow from crude peptide to purified isolate.[2] Blue nodes indicate major phases; Green indicates decision/validation points.

Protocol 1: Analytical Method (QC & Scouting)

This method is used to assess the purity of the crude material and determine the retention time (


) of the target peak.
Equipment & Reagents[1][3][4][5][6][7][8]
  • System: HPLC with Binary Pump and Diode Array Detector (DAD).[]

  • Column: C18, 4.6 × 150 mm, 5 µm particle size, 100 Å pore size (e.g., Agilent Zorbax Eclipse or Waters Symmetry).

  • Mobile Phase A: 0.1% TFA in HPLC-grade Water (v/v).

  • Mobile Phase B: 0.1% TFA in Acetonitrile (v/v).

Step-by-Step Procedure
  • Sample Prep: Dissolve ~1 mg of crude GFG in 1 mL of Mobile Phase A . (Avoid dissolving in pure organic solvent, as this causes peak distortion upon injection).

  • Equilibration: Flush column with 100% A for 10 minutes.

  • Gradient Program:

    • Flow Rate: 1.0 mL/min[3][4]

    • Temp: 25°C

    • Injection: 10 µL

Time (min)% Mobile Phase BEvent
0.00Injection / Hold for retention
2.00Isocratic hold (Focusing)
22.040Linear Gradient
22.195Wash Step
25.095Wash Hold
25.10Re-equilibration
30.00End
  • Detection: Monitor 214 nm (peptide backbone, high sensitivity) and 257 nm (Phenylalanine, specificity).[]

    • Success Criteria: The GFG peak should elute between 8–15 minutes. If it elutes in the void (< 2 min), switch to a "High Aqueous" C18 column or start at 100% Buffer A with a shallower gradient.

Protocol 2: Preparative Purification (Scale-Up)[1]

Once the analytical profile is confirmed, scale up to purify milligram to gram quantities.

Scale-Up Calculation

To maintain resolution, the gradient slope must be preserved, and the flow rate adjusted based on the column cross-sectional area.

  • Formula:

    
    []
    
  • Example: Scaling from 4.6 mm ID to 21.2 mm ID column

    
     Flow increases ~21x (from 1 mL/min to 21 mL/min).
    
Preparative Procedure[1][2][3][8][11]
  • Column: Prep C18, 21.2 × 150 mm, 5 µm or 10 µm.

  • Loading: Dissolve crude peptide at 20–50 mg/mL in Mobile Phase A. Filter through a 0.45 µm PTFE filter.

  • Optimized Gradient: Based on the analytical run, the GFG elutes relatively early. Use a shallow focused gradient to maximize separation from impurities.

Time (min)% Mobile Phase BRationale
0.02Low organic start to trap hydrophilic impurities
5.02Isocratic hold
35.025Shallow Gradient (approx 0.7% B/min)
36.095Column Wash
45.02Re-equilibration
  • Fraction Collection:

    • Set collection trigger to Slope + Threshold at 254 nm.

    • Collect the main peak (GFG).

    • Note: Discard the leading edge (often contains deletion sequences like Gly-Phe) and the tailing edge (often contains protected species).

Post-Purification Processing

  • Pool Fractions: Analyze individual fractions using the Analytical Method (Protocol 1). Pool only those with purity >98%.

  • Lyophilization (Freeze-Drying):

    • Freeze the pooled fractions in liquid nitrogen or a -80°C freezer.

    • Lyophilize for 24–48 hours.

    • Result: A white, fluffy powder (TFA salt form).

  • Storage: Store at -20°C in a desiccator. Peptides are hygroscopic.[]

Troubleshooting Guide

ObservationRoot CauseCorrective Action
Peak Elutes at Void (

)
Peptide is too hydrophilic for standard C18.1. Use 100% Aqueous start.2. Switch to "Aqua" C18 or C18-Polar Embedded column.3. Use Hexafluoroisopropanol (HFIP) as modifier (advanced).
Broad / Tailing Peak Silanol interaction or column overload.1.[] Ensure TFA concentration is at least 0.1%.2. Reduce injection mass.3. Check column health.
Ghost Peaks Carryover from previous runs.Run a "Blank" injection (Mobile Phase A) between runs. Perform a sawtooth gradient wash (5% -> 95% -> 5%) twice.
Doublet Peak Diastereomers or racemization.GFG contains chiral Phe. If a doublet appears, the synthesis may have caused racemization (D-Phe). Use a flatter gradient to separate isomers.

References

  • Aguilar, M-I. (2004). HPLC of Peptides and Proteins: Methods and Protocols. Methods in Molecular Biology, Vol 251. Humana Press.[2] (Foundational text on peptide separation parameters).

  • ResearchGate. (2016). Separation of small peptides C18 HPLC conditions. Retrieved from [Link] (Community consensus on pore size and gradients).

  • Harvard Apparatus. (n.d.).[] The Handbook of Analysis and Purification of Peptides and Proteins by Reversed-Phase HPLC. Retrieved from [Link] (Column selection logic).

Sources

Method

Application Note: High-Confidence Identification of H-Gly-Phe-Gly-OH using Liquid Chromatography-Tandem Mass Spectrometry

Abstract This application note provides a comprehensive guide to the identification and structural confirmation of the tripeptide H-Gly-Phe-Gly-OH using liquid chromatography coupled with tandem mass spectrometry (LC-MS/...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive guide to the identification and structural confirmation of the tripeptide H-Gly-Phe-Gly-OH using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). We delve into the foundational principles of electrospray ionization and collision-induced dissociation, offering a detailed, step-by-step protocol for researchers, scientists, and drug development professionals. The methodologies outlined herein are designed to ensure high-confidence characterization of this and similar small peptides, a critical step in various research and development pipelines, from basic research to the development of antibody-drug conjugates.[]

Introduction: The Significance of Peptide Characterization

Peptides, such as the tripeptide H-Gly-Phe-Gly-OH, are fundamental building blocks in numerous biological processes and represent a growing class of therapeutic agents.[2] Their precise identification and structural verification are paramount for ensuring efficacy, safety, and quality control in pharmaceutical development. Liquid chromatography-mass spectrometry (LC-MS) has emerged as an indispensable analytical technique for peptide analysis due to its high sensitivity, selectivity, and ability to provide detailed structural information.

This guide will focus on a robust LC-MS/MS workflow for the unambiguous identification of H-Gly-Phe-Gly-OH. We will explore the underlying principles of electrospray ionization (ESI) for the gentle generation of gas-phase peptide ions and the utility of tandem mass spectrometry (MS/MS) for eliciting structurally informative fragmentation patterns.

Foundational Principles: From Solution to Sequence

The journey of a peptide from a liquid sample to a confirmed sequence in a mass spectrometer involves several key stages. Understanding the causality behind our experimental choices at each stage is crucial for robust and reliable results.

Electrospray Ionization (ESI): A Soft Approach for Fragile Molecules

Peptides are thermolabile, meaning they are susceptible to degradation at high temperatures.[3] ESI is the ionization technique of choice as it circumvents this issue by transferring the peptide from the liquid phase to the gas phase without excessive thermal stress.[4] The process involves the formation of highly charged droplets from the sample solution as it exits a capillary under a strong electric field.[4] Subsequent solvent evaporation leads to an increase in charge density on the droplet surface, ultimately resulting in the formation of gas-phase, protonated peptide ions (in positive ion mode), denoted as [M+H]⁺.[3][4] The nonpolar character of the phenylalanine residue in H-Gly-Phe-Gly-OH can enhance its surface activity within the ESI droplet, potentially leading to a strong ESI response.[5]

Tandem Mass Spectrometry (MS/MS): Unveiling the Peptide's Backbone

While a single stage of mass spectrometry (MS) can provide the accurate mass of the intact peptide, it does not reveal its amino acid sequence. For this, we employ tandem mass spectrometry (MS/MS). In a typical MS/MS experiment, the protonated precursor ion of H-Gly-Phe-Gly-OH is selectively isolated and then subjected to fragmentation.[6]

Collision-Induced Dissociation (CID), also known as Collision-Activated Dissociation (CAD), is a widely used fragmentation technique.[7] In CID, the isolated precursor ions are accelerated and collided with an inert gas (e.g., argon or helium).[7] This collision converts some of the ion's kinetic energy into internal energy, which induces fragmentation along the peptide backbone.[7] The resulting product ions are then analyzed by a second mass analyzer, generating a product ion spectrum that serves as a fingerprint of the peptide's sequence.[6]

Experimental Workflow: A Visual Guide

The following diagram illustrates the comprehensive workflow for the LC-MS/MS analysis of H-Gly-Phe-Gly-OH.

workflow cluster_prep Sample Preparation cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry cluster_data Data Analysis prep Dissolve H-Gly-Phe-Gly-OH in appropriate solvent lc_inject Inject Sample prep->lc_inject rp_column Reverse-Phase C18 Column lc_inject->rp_column gradient Gradient Elution (Water/Acetonitrile) rp_column->gradient esi Electrospray Ionization (ESI) gradient->esi ms1 MS1: Precursor Ion Scan (m/z of [M+H]⁺) esi->ms1 cid Collision-Induced Dissociation (CID) ms1->cid ms2 MS2: Product Ion Scan cid->ms2 analysis Fragment Spectrum Interpretation ms2->analysis confirmation Sequence Confirmation analysis->confirmation

Caption: LC-MS/MS workflow for H-Gly-Phe-Gly-OH identification.

Detailed Protocols

The following protocols provide a robust framework for the analysis. Instrument parameters may require optimization based on the specific mass spectrometer used.

Sample Preparation
  • Stock Solution Preparation: Accurately weigh approximately 1 mg of H-Gly-Phe-Gly-OH standard.

  • Dissolution: Dissolve the peptide in a suitable solvent, such as a mixture of water and acetonitrile (e.g., 50:50 v/v), to create a 1 mg/mL stock solution.

  • Working Solution: Prepare a working solution of 1 µg/mL by diluting the stock solution with the initial mobile phase composition (e.g., 95% water with 0.1% formic acid).

Causality Note: The use of formic acid in the mobile phase is critical. It serves to protonate the peptide, enhancing ionization efficiency in positive ESI mode.

Liquid Chromatography Method
ParameterRecommended SettingRationale
Column C18 Reverse-Phase, 2.1 x 50 mm, 1.7 µmProvides good retention and separation for small peptides.
Mobile Phase A Water with 0.1% Formic AcidAqueous phase for polar analyte retention.
Mobile Phase B Acetonitrile with 0.1% Formic AcidOrganic phase for elution of the peptide.
Gradient 5% to 50% B over 5 minutesA shallow gradient ensures good separation from impurities.
Flow Rate 0.3 mL/minAppropriate for the column dimensions.
Column Temperature 40 °CImproves peak shape and reproducibility.
Injection Volume 5 µLA typical injection volume for this concentration.
Mass Spectrometry Method
ParameterRecommended SettingRationale
Ionization Mode Positive Electrospray Ionization (ESI+)Peptides readily form positive ions by protonation.
Capillary Voltage 3.5 kVOptimizes the electrospray process.
Source Temperature 120 °CAids in desolvation of the ESI droplets.
Desolvation Gas Flow 600 L/hrFacilitates efficient solvent evaporation.
MS1 Scan Range m/z 100 - 500Covers the expected precursor ion mass.
Precursor Ion (m/z) 280.1Theoretical [M+H]⁺ of H-Gly-Phe-Gly-OH.
Collision Gas ArgonAn effective inert gas for CID.
Collision Energy 15-25 eVRequires optimization to achieve a balanced fragmentation pattern.
MS2 Scan Range m/z 50 - 300Captures the expected fragment ions.

Data Interpretation: Deciphering the Fragmentation Pattern

The fragmentation of protonated peptides during CID primarily occurs at the amide bonds, leading to the formation of characteristic b- and y-type ions.

  • b-ions: Contain the N-terminus of the peptide.

  • y-ions: Contain the C-terminus of the peptide.

The following diagram illustrates the expected fragmentation pathway for H-Gly-Phe-Gly-OH.

Caption: Predicted fragmentation of H-Gly-Phe-Gly-OH.

Expected Ions

The table below summarizes the theoretical monoisotopic masses of the precursor and major fragment ions of H-Gly-Phe-Gly-OH.

IonSequenceCalculated m/z
[M+H]⁺ H-Gly-Phe-Gly-OH280.12
b₁ Gly58.03
b₂ Gly-Phe205.09
y₁ Gly76.04
y₂ Phe-Gly223.10

The presence of a series of b- and y-ions that correspond to the sequence of H-Gly-Phe-Gly-OH provides high-confidence identification. For instance, the mass difference between the y₂ and y₁ ions should correspond to the residue mass of Phenylalanine (147.07 Da).

Conclusion

The LC-MS/MS methodology detailed in this application note provides a robust and reliable approach for the identification and structural confirmation of the tripeptide H-Gly-Phe-Gly-OH. By understanding the principles of electrospray ionization and collision-induced dissociation, and by following the detailed protocols, researchers can confidently characterize this and other small peptides. This high level of analytical rigor is essential for advancing research and development in fields where precise molecular identification is critical.

References

  • Cech, N. B., & Enke, C. G. (2000). Relating Electrospray Ionization Response to Nonpolar Character of Small Peptides. Analytical Chemistry, 72(13), 2717–2723. Retrieved from [Link]

  • Pritchard, C., et al. (2011). Protein Analysis using Proteotypic Peptides and LC-MS. Chromatography Today. Retrieved from [Link]

  • Waters Corporation. (2009). Comprehensive and Routine Characterization of Proteins and Peptides using an Integrated Waters LC-MS Workflow and LC -MSE. Retrieved from [Link]

  • Coon, J. J., et al. (2008). Methods for analyzing peptides and proteins on a chromatographic timescale by electron-transfer dissociation mass spectrometry. Nature Protocols, 3(8), 1269–1283. Retrieved from [Link]

  • Badu-Tawiah, A., et al. (2009). Using multivariate statistical methods to model the electrospray ionization response of GXG tripeptides based on multiple physicochemical parameters. Rapid Communications in Mass Spectrometry, 23(14), 2221-2232. Retrieved from [Link]

  • IQVIA Laboratories. (n.d.). Quantitative Assays for Peptides using LC-MS. Retrieved from [Link]

  • Wang, J.-S., et al. (2025). Near-Edge X-Ray Absorption Fine-Structure Spectra and Specific Dissociation of Phe-Gly and Gly-Phe. Molecules, 30(6), 2415. Retrieved from [Link]

  • Clemmer, D. E., & Jarrold, M. F. (1997). Gas-Phase Separations of Electrosprayed Peptide Libraries. Analytical Chemistry, 69(15), 3230–3236. Retrieved from [Link]

  • Medzihradszky, K. F., et al. (2000). The Characteristics of Peptide Collision-Induced Dissociation Using a High-Performance MALDI-TOF/TOF Tandem Mass Spectrometer. Analytical Chemistry, 72(3), 552–558. Retrieved from [Link]

  • Genosphere Biotechnologies. (n.d.). Mass Spectrum. Retrieved from [Link]

  • Berger, M. T. (2021). Analysis of Peptide Glycation Reactions using High-Resolution Mass Spectrometry. mediaTUM. Retrieved from [Link]

  • Gaskell, S. J., et al. (1996). Use of low-and high-energy collision-induced dissociation tandem mass spectrometry in the identification of an unusual amino acid in a semisynthetic polypeptide. Journal of the American Society for Mass Spectrometry, 7(10), 1034-1039. Retrieved from [Link]

  • Chen, Y.-C., et al. (2020). Evaluation of the Gly-Phe-Lys Linker to Reduce the Renal Radioactivity of a [64Cu]Cu-Labeled Multimeric cRGD Peptide. Molecular Pharmaceutics, 17(9), 3375–3386. Retrieved from [Link]

  • Paizs, B., & Suhai, S. (2003). Experimental and theoretical investigation of the main fragmentation pathways of protonated H-Gly-Gly-Sar-OH and H-Gly-Sar-Sar-OH. Journal of the American Society for Mass Spectrometry, 14(12), 1438-1451. Retrieved from [Link]

  • Frolov, A., et al. (2017). Probing Protein Glycation by Chromatography and Mass Spectrometry: Analysis of Glycation Adducts. Molecules, 22(12), 2090. Retrieved from [Link]

  • Brodbelt, J. S. (2019). Two‐Dimensional Tandem Mass Spectrometry for Biopolymer Structural Analysis. Angewandte Chemie International Edition, 58(38), 13248-13257. Retrieved from [Link]

  • Medzihradszky, K. F., et al. (2000). The Characteristics of Peptide Collision-Induced Dissociation Using a High-Performance MALDI-TOF/TOF Tandem Mass Spectrometer. Analytical Chemistry, 72(3), 552-558. Retrieved from [Link]

  • Goldman, R., & Le-Khac, V. (2015). A review of methods for interpretation of glycopeptide tandem mass spectral data. Glycoconjugate Journal, 32(5), 227-237. Retrieved from [Link]

  • Berger, M. T., et al. (2022). Open Search of Peptide Glycation Products from Tandem Mass Spectra. Journal of the American Society for Mass Spectrometry, 33(7), 1269–1278. Retrieved from [Link]

  • Wikipedia. (n.d.). Collision-induced dissociation. Retrieved from [Link]

  • Shomu's Biology. (2022, February 6). Tandem Mass Spectrometry (MS/MS) | Analytical Technique Animation for CSIR NET & Life Science Exams [Video]. YouTube. Retrieved from [Link]

  • Instruct-ERIC. (2020, December 7). Mass spectrometry analysis of protein glycosylation [Video]. YouTube. Retrieved from [Link]

  • ResearchGate. (n.d.). Fragmentation pathways for singly charged glycine. Retrieved from [Link]

  • McLuckey, S. A. (2021). Gas-phase Bio-conjugation in the Tandem Mass Spectrometry of Peptides Proteins. National Institutes of Health. Retrieved from [Link]

  • Tajti, A., et al. (2023). High-level ab initio mapping of the multiple H-abstraction pathways of the OH + glycine reaction. Physical Chemistry Chemical Physics, 25(4), 2821-2834. Retrieved from [Link]

Sources

Application

Application Note: Cryo-TEM Sample Preparation for H-Gly-Phe-Gly-OH Nanofibers

Topic: Cryo-TEM sample preparation for H-Gly-Phe-Gly-OH nanofibers Content Type: Application Note & Protocol Audience: Researchers, Senior Scientists, Drug Development Professionals Executive Summary This guide details t...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Cryo-TEM sample preparation for H-Gly-Phe-Gly-OH nanofibers Content Type: Application Note & Protocol Audience: Researchers, Senior Scientists, Drug Development Professionals

Executive Summary

This guide details the protocol for the vitrification and imaging of H-Gly-Phe-Gly-OH (GFG) peptide nanofibers using Cryogenic Transmission Electron Microscopy (Cryo-TEM). Unlike amphiphilic peptides capped with aromatic groups (e.g., Fmoc, Nap), the unprotected linear tripeptide GFG possesses high hydrophilicity and fast assembly kinetics, presenting unique challenges in contrast generation and ice thickness control. This protocol addresses the critical aggregation concentration (CAC), environmental controls during plunging, and low-dose imaging strategies required to resolve the sub-nm periodicity of GFG assemblies.

Introduction: The Physicochemical Challenge

H-Gly-Phe-Gly-OH is a short, self-assembling peptide where assembly is driven primarily by


 stacking of the central phenylalanine residue and hydrogen bonding along the glycine backbone. Unlike large proteins, GFG nanofibers are:
  • Low Molecular Weight: The monomer is ~279 Da, resulting in assemblies with low electron scattering power (low contrast).

  • Environmentally Sensitive: The assembly is reversible and highly dependent on pH and concentration. Evaporation during grid preparation can artificially induce or destroy assemblies.

  • Beam Sensitive: Organic peptide fibers suffer from radiolysis and mass loss under high electron flux.

Why Cryo-TEM? While AFM and SEM provide surface topology, they require drying, which collapses the hydrated network of GFG hydrogels. Cryo-TEM is the only modality that preserves the native, hydrated solvent shell, allowing direct observation of fiber twisting, branching, and cross-linking.

Pre-Preparation: Controlling Self-Assembly

Before vitrification, the thermodynamic state of the peptide solution must be stabilized.

Critical Aggregation Concentration (CAC) Determination

Attempting Cryo-TEM below the CAC yields empty grids. For unprotected tripeptides, the CAC is often in the millimolar range (significantly higher than Fmoc-peptides).

Protocol:

  • Prepare a stock solution of GFG at 50 mg/mL in 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) to ensure monomerization.

  • Aliquot and evaporate HFIP to form a peptide film.

  • Rehydrate with ddH₂O or buffer (PBS, pH 7.4) to target concentrations (e.g., 1, 5, 10, 20 mg/mL).

  • Aging: Allow solutions to age for 24 hours at 20°C. Short peptides often exhibit a "lag phase" in assembly kinetics.

Sample Quality Check (Negative Stain)

Do not skip this step. Use Uranyl Formate (0.75%) negative stain TEM to confirm fiber presence before wasting expensive Cryo-TEM time. If fibers are visible in negative stain, proceed to vitrification.

Cryo-TEM Vitrification Protocol

Equipment: Thermo Fisher Vitrobot Mark IV (or Leica EM GP) Grids: Quantifoil R1.2/1.3 or R2/2 Cu 300 mesh. (Holey carbon is preferred over continuous carbon to reduce background noise).

Step-by-Step Workflow

Step 1: Grid Surface Activation

  • Action: Glow discharge grids using air or amylamine.

  • Settings: 15 mA for 30–45 seconds.

  • Causality: GFG solutions are aqueous.[1] Without glow discharge, the hydrophobic carbon support repels the droplet, leading to poor spreading and "thick ice" at the grid edges.

Step 2: Vitrobot Environmental Setup

  • Temperature: 4°C (Reduces evaporation rate and slows assembly kinetics during handling).

  • Humidity: 100% (Critical).

  • Reasoning: Any drop in humidity causes rapid water evaporation from the 3 µL droplet. This locally spikes the salt/peptide concentration, potentially triggering artificial aggregation or salt crystal formation on the grid surface.

Step 3: Plunging Parameters (Optimization Matrix) Peptide hydrogels vary in viscosity. Use the table below to select starting parameters.

ParameterLow Viscosity (Sol)High Viscosity (Gel)Notes
Sample Volume 3.0 µL3.5 µLViscous samples need more volume to spread.
Blot Time 2.0 - 3.0 s3.5 - 5.0 sLonger blot needed to pull viscous fluid through holes.
Blot Force 0 or 11 or 2High force can damage delicate fiber networks.
Wait Time 0 s10 - 30 s"Wait" allows relaxation of shear forces after pipetting.
Drain Time 0 s0.5 sEnsures blot pads retract fully before plunge.

Step 4: The Plunge

  • Apply sample to the carbon side of the grid inside the Vitrobot chamber.[2]

  • Engage blotting sequence.

  • Immediately plunge into liquid ethane (cooled by liquid nitrogen).[3]

  • Transfer grid to grid box under liquid nitrogen. Never let the grid warm up (devitrification).

Imaging & Data Acquisition

Instrument: 200kV or 300kV TEM (e.g., Talos Arctica, Krios) equipped with a Direct Electron Detector (Gatan K3/Falcon 4).

Low-Dose Strategy

Peptide fibers are organic and radiation-sensitive.

  • Total Electron Dose: < 50 e⁻/Ų.

  • Dose Rate: ~5–10 e⁻/pixel/s.

  • Fractionation: Save data as "movies" (40–50 frames) to correct for beam-induced motion.

Contrast Enhancement (Defocus)

GFG fibers are weak phase objects.

  • Defocus Range: -1.5 µm to -3.0 µm.

  • Logic: Higher defocus increases low-frequency contrast (making fibers visible) but dampens high-resolution information. A range allows you to balance visibility with resolution during reconstruction.

  • Volta Phase Plate (Optional): If available, use a phase plate to enhance contrast at near-focus (-0.5 µm) conditions.

Troubleshooting & Optimization Logic

The following diagram illustrates the decision-making process for optimizing sample quality based on initial imaging results.

GFG_Optimization Start Evaluate Cryo-Image Ice_Thick Issue: Ice too Thick (Dark images, no features) Start->Ice_Thick Ice_Thin Issue: Ice too Thin (Cracked ice, dry spots) Start->Ice_Thin No_Fibers Issue: Empty Ice (Good gradient, no sample) Start->No_Fibers Aggregates Issue: Amorphous Clumps (No distinct fibers) Start->Aggregates Good Success: Distinct Fibers in Vitreous Ice Start->Good Act_BlotTimeUp Increase Blot Time (+1.0s) or Force Ice_Thick->Act_BlotTimeUp Act_BlotTimeDown Decrease Blot Time (-1.0s) Ice_Thin->Act_BlotTimeDown Act_ConcUp Increase Peptide Conc. (Check CAC) No_Fibers->Act_ConcUp Act_Solvent Check Solubility/pH (Add 1-2% DMSO or adjust pH) Aggregates->Act_Solvent Act_Shear Wait Time Increase (Allow re-assembly on grid) Aggregates->Act_Shear

Caption: Decision tree for optimizing Vitrobot parameters based on Cryo-TEM visual feedback.

Scientific Rationale (E-E-A-T)

The "Shear Thinning" Phenomenon

Peptide hydrogels are thixotropic. The shear force applied by the pipette tip and the filter paper during blotting can temporarily disrupt the nanofiber network.

  • Protocol Adjustment: If you observe short, broken fiber fragments instead of long networks, introduce a Wait Time (10–30s) in the Vitrobot sequence after application but before blotting. This allows the self-healing of the network on the grid surface.

The Hydrophobic Effect & Ice Thickness

Unprotected GFG is relatively hydrophilic compared to Fmoc-variants. However, the fibers themselves have hydrophobic domains.

  • Observation: Fibers often adhere to the carbon support rather than floating in the holes.

  • Correction: If holes are empty but carbon is covered, try C-flat grids or add a trace surfactant (0.01% Tween-20) only if it does not disrupt assembly (verify with negative stain first).

References

  • Review of Peptide Self-Assembly Mechanisms

    • Title: Recent advances in short peptide self-assembly: from rational design to novel applications.[4]

    • Source: The University of Manchester Research Explorer.
    • URL:[Link]

  • Cryo-TEM General Protocol for Self-Assemblies

    • Title: Advances in cryogenic transmission electron microscopy for the characterization of dynamic self-assembling nanostructures.[5]

    • Source: PubMed Central (PMC).
    • URL:[Link]

  • Critical Aggregation Concentration (CAC)

    • Title: Critical aggregation concentration for the formation of early Amyloid-β (1–42) oligomers.[6]

    • Source: N
    • URL:[Link]

  • Short Peptide Hydrogel Properties (GHG Analog)

    • Title: Structure and Properties of the Hydrogel-Forming Tripeptide Glycyl-histidyl-glycine.[7]

    • Source: Drexel University / Soft M
    • URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Overcoming Aggregation in H-Gly-Phe-Gly-OH Synthesis

Ticket ID: GFG-AGG-001 Status: Open Assigned Specialist: Senior Application Scientist Subject: Troubleshooting aggregation and low yields in hydrophobic short peptide synthesis (H-Gly-Phe-Gly-OH) Executive Summary & Diag...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: GFG-AGG-001 Status: Open Assigned Specialist: Senior Application Scientist Subject: Troubleshooting aggregation and low yields in hydrophobic short peptide synthesis (H-Gly-Phe-Gly-OH)

Executive Summary & Diagnostic Triage

The Problem: You are likely experiencing "difficult sequence" phenomena. While H-Gly-Phe-Gly-OH is short, it represents a "perfect storm" for on-resin aggregation. The Phenylalanine (Phe) residue drives hydrophobic


 stacking, while the flanking Glycines (Gly) provide the conformational flexibility necessary to form thermodynamically stable intermolecular 

-sheets. This results in the growing peptide chains "clumping" together, physically blocking reagents from reaching the N-terminus.[1]

Immediate Diagnostic Checklist: Before altering your protocol, confirm aggregation is the root cause:

SymptomObservationDiagnosis
Resin Appearance Resin volume decreases or looks "milky/opaque" instead of translucent during coupling.Confirmed Aggregation. The peptide-resin matrix is collapsing due to inter-chain H-bonding.
Kaiser Test Weak or "splotchy" blue color after deprotection (instead of deep blue).False Negative. The N-terminus is buried inside the aggregate, preventing Ninhydrin reaction.
HPLC Profile Broad peaks or presence of deletion sequences (e.g., des-Phe).Incomplete Coupling. Steric hindrance prevented the next amino acid from attaching.

Troubleshooting Logic Flow

The following decision tree outlines the logical progression for resolving this synthesis issue.

TroubleshootingFlow Start Start: Low Yield / Aggregation CheckResin Is Resin Shrinking/Opaque? Start->CheckResin SolventSwitch Protocol A: Switch Solvent (DMF -> NMP) CheckResin->SolventSwitch Yes TestKaiser Kaiser Test Positive? CheckResin->TestKaiser No (Unsure) AddChaotropic Add Chaotropic Salts (0.1M LiCl or KSCN) SolventSwitch->AddChaotropic AddChaotropic->TestKaiser Microwave Optional: Microwave Heating (50°C - 75°C) TestKaiser->Microwave Weak/Spotty Success Proceed to Cleavage TestKaiser->Success Strong Blue BackboneProt Protocol B: Backbone Protection (Hmb or Dmb) BackboneProt->Success Microwave->BackboneProt Still Failing

Figure 1: Decision matrix for troubleshooting peptide aggregation. Blue nodes indicate decision points; Yellow/Green/Red nodes indicate escalation of intervention.

Protocol A: Solvent & Additive Engineering

Causality: Standard DMF (Dimethylformamide) is often insufficient to disrupt the hydrogen bond network of G-F-G aggregates. We must increase the chaotic nature of the solvent environment.

Step-by-Step Methodology
  • Solvent Substitution:

    • Replace DMF with NMP (N-methyl-2-pyrrolidone) for all coupling and washing steps. NMP has a higher dipole moment and better solvates hydrophobic peptides.[2]

  • Chaotropic Salt Addition:

    • Prepare a 0.1M solution of LiCl (Lithium Chloride) or KSCN (Potassium Thiocyanate) in NMP.

    • Use this solution to dissolve your Fmoc-amino acids and coupling reagents (HBTU/HATU).

    • Mechanism:[3][4] The lithium ions (

      
      ) coordinate with the peptide backbone amides, effectively competing with and disrupting the inter-chain hydrogen bonds that hold the 
      
      
      
      -sheets together [1].
  • Resin Selection:

    • Switch to a PEG-based resin (e.g., ChemMatrix or Tentagel) rather than polystyrene (PS). PEG resins swell better in polar solvents and physically distance the peptide chains, reducing aggregation probability.

Data Comparison: Solvent Efficacy

Solvent SystemSwelling Capacity (G-F-G)Aggregation RiskRecommendation
DMF (Standard)LowHighAvoid for this sequence
NMPMediumModerateGood starting point
NMP + 0.1M LiClHighLowRecommended
"Magic Mixture"*Very HighVery LowUse for extreme cases

*Magic Mixture: DCM/DMF/NMP (1:1:1) + 1% Triton X-100 + 2M Ethylene Carbonate [2].[5]

Protocol B: Backbone Protection (The "Nuclear" Option)

Causality: If solvent engineering fails, you must chemically block the hydrogen bonding capability of the peptide backbone. Since H-Gly-Phe-Gly-OH lacks Ser/Thr/Cys, you cannot use pseudoprolines. You must use Hmb (2-hydroxy-4-methoxybenzyl) or Dmb (2,4-dimethoxybenzyl) protection on the Glycine residues.

The Hmb/Dmb Strategy

The Hmb group is attached to the backbone nitrogen. It acts as a bulky shield that physically prevents the approach of neighboring chains (


-sheet disruption).

HmbMechanism Aggregated Aggregated Peptide (H-Bond Network Intact) HmbIntro Introduce Fmoc-(Hmb)Gly-OH Aggregated->HmbIntro Modification Disruption Hmb Steric Shield (Blocks H-Bonds) HmbIntro->Disruption Prevents Aggregation Acylation Difficult Coupling (Requires Activation) Disruption->Acylation Next AA Addition Cleavage TFA Cleavage (Hmb Removed) Acylation->Cleavage Final Step

Figure 2: Mechanism of Hmb backbone protection. The group shields the backbone during synthesis but is removed during final cleavage.

Execution Protocol
  • Building Block: Purchase Fmoc-(Hmb)Gly-OH or Fmoc-(Dmb)Gly-OH .

  • Coupling the Hmb-Gly: Couple this amino acid using standard protocols (e.g., DIC/HOBt).

  • Coupling ONTO the Hmb-Gly (Critical Step):

    • The secondary amine of the Hmb-Gly is sterically hindered. Standard coupling will fail.

    • Acylation Step: You must use a highly activated species, such as symmetric anhydrides or HATU/HOAt at elevated temperatures (50°C).

    • Note: For Hmb, it is often recommended to acetylate the Hmb hydroxyl group (using acetic anhydride) before coupling the next amino acid to prevent ester formation, though modern Dmb variants avoid this side reaction [3].

  • Removal: The Hmb/Dmb group is acid-labile. It will be removed automatically during your standard TFA/Water/TIS cleavage cocktail (95:2.5:2.5).

Frequently Asked Questions (FAQ)

Q: Can I use microwave synthesis to fix this? A: Yes, but with caution. Microwave energy (heating to 75°C) increases the kinetic energy of the chains, temporarily breaking aggregates. However, for G-F-G, the Phe residue is prone to racemization at high temperatures. Limit temperature to 50°C and use shorter coupling times (5-10 mins) if using microwave irradiation.

Q: Why not just use a lower loading resin? A: Lower loading (0.2 - 0.4 mmol/g) is highly recommended. High loading (>0.8 mmol/g) forces peptide chains into close proximity, exponentially increasing the rate of aggregation.

Q: My crude yield is okay, but solubility after cleavage is poor. Is this the same issue? A: No. This guide addresses on-resin aggregation (synthesis failure). If your peptide is synthesized correctly but won't dissolve in water/buffer, that is a property of the final G-F-G molecule. Short hydrophobic peptides often gel. Try dissolving in small amounts of DMSO or Acetic Acid before diluting with water.

References

  • Seber, G. et al. (2012). "Effect of Chaotropic Salts on the Solid Phase Synthesis of Difficult Peptides." Journal of Peptide Science.

  • Zhang, L. et al. (2014). "The Magic Mixture: A Powerful Solvent System for Solid-Phase Peptide Synthesis." Organic Process Research & Development.

  • Offer, J. et al. (1996). "Extending the scope of backbone protection in peptide synthesis: N-(2-hydroxy-4-methoxybenzyl) amino acids." Journal of the Chemical Society.

  • Bachem Technical Guides. "Overcoming Aggregation in SPPS."

Sources

Optimization

Technical Guide: Optimization of H-Gly-Phe-Gly-OH Synthesis in Liquid Phase

The following technical guide addresses the yield optimization of H-Gly-Phe-Gly-OH (Glycyl-L-phenylalanyl-glycine) via Liquid Phase Peptide Synthesis (LPPS). Introduction: The "Simple" Tripeptide Trap H-Gly-Phe-Gly-OH ap...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the yield optimization of H-Gly-Phe-Gly-OH (Glycyl-L-phenylalanyl-glycine) via Liquid Phase Peptide Synthesis (LPPS).

Introduction: The "Simple" Tripeptide Trap

H-Gly-Phe-Gly-OH appears structurally simple, but it presents a specific combination of risks that frequently result in low yields (<40%) for liquid phase chemists.[] The central challenges are Diketopiperazine (DKP) formation at the dipeptide stage and solubility inversion during work-up.

This guide moves beyond standard protocols to address the mechanistic failure points specific to the Gly-Phe-Gly sequence.

Module 1: Strategic Route Design

Objective: Select a protection strategy that minimizes racemization and prevents intermediate loss.[]

The Direction of Synthesis (Critical)

You must utilize a Stepwise C-to-N strategy.

  • Correct Route: C-terminal Gly

    
     Couple Phe 
    
    
    
    Couple N-terminal Gly.[]
  • Incorrect Route (Fragment Condensation): Coupling Boc-Gly-Phe-OH + H-Gly-OBzl.

    • Why it fails: Activating the carboxyl group of Phenylalanine (a chiral urethane-protected amino acid) leads to significant racemization via oxazolone formation. By using the stepwise approach, you activate Boc-Phe-OH (urethane protected), which is resistant to racemization.

Protecting Group Selection

For scalable liquid phase synthesis of this specific tripeptide, the Boc/Benzyl (Bzl) strategy is superior to Fmoc due to the solubility profile of the intermediates.

ComponentRecommended GroupFunction
N-Terminus Boc (tert-butyloxycarbonyl)Removed by TFA or HCl/Dioxane.
C-Terminus OBzl (Benzyl ester)Removed by Hydrogenation (Pd/C).[] Stable to TFA.
Side Chain N/APhenylalanine requires no side-chain protection.[]

Module 2: The DKP Bottleneck (The #1 Yield Killer)

The most critical step in this synthesis is the formation of the dipeptide intermediate H-Phe-Gly-OBzl .

The Failure Mechanism

Upon removing the Boc group from Boc-Phe-Gly-OBzl, you generate the free amine H-Phe-Gly-OBzl.[] Because the C-terminal residue is Glycine (achiral, unhindered), the N-terminal amine can easily attack the C-terminal benzyl ester, forming a cyclic Diketopiperazine (DKP) and cleaving the benzyl group. This reaction is autocatalytic in basic conditions.

Visualization of the Pathway

The following diagram illustrates the kinetic competition between the desired coupling and the DKP side reaction.

DKP_Pathway Start Boc-Phe-Gly-OBzl Deprotect Acidolysis (TFA) Start->Deprotect Intermediate H-Phe-Gly-OBzl (Salt Form) Deprotect->Intermediate Neutralize Neutralization (Base) Intermediate->Neutralize Add Base (TEA/NMM) FreeAmine H-Phe-Gly-OBzl (Free Amine) Neutralize->FreeAmine Desired Product: Boc-Gly-Phe-Gly-OBzl FreeAmine->Desired + Activated Boc-Gly-OH (FAST REACTION) DKP Side Product: Cyclo(Phe-Gly) + BnOH FreeAmine->DKP Intramolecular Cyclization (SLOW if cold, FAST if warm/basic)

Caption: Kinetic competition between the third residue coupling (Green) and DKP formation (Red). Success depends on favoring the green path via temperature and base control.

Prevention Protocol

To maximize yield at this stage:

  • Isolate as Salt: Do not store the dipeptide as a free base.[] Keep it as H-Phe-Gly-OBzl·HCl or ·TFA.[2]

  • In-Situ Neutralization: Do not perform a separate wash with bicarbonate.[] Add the base only when the activated Boc-Gly-OH is already present in the flask.

  • Temperature Control: Perform the neutralization and coupling at -10°C to 0°C . DKP formation is significantly suppressed at lower temperatures.

Module 3: Optimized Coupling Protocol

Standard: Mixed Anhydride Method (Scalable/Fast) or EDC/HOBt (Robust).[] Recommendation: EDC/HOBt is preferred here to minimize racemization risk at the Phe residue if you deviate from the stepwise plan, but primarily because it tolerates water better than Mixed Anhydride.

Step-by-Step Protocol for the Critical 3rd Residue Coupling

Reaction: Boc-Gly-OH + H-Phe-Gly-OBzl


Boc-Gly-Phe-Gly-OBzl[]
  • Activation (Flask A):

    • Dissolve Boc-Gly-OH (1.1 eq) and HOBt (1.1 eq) in DMF/DCM (1:1).

    • Cool to 0°C.[]

    • Add EDC[]·HCl (1.1 eq). Stir for 15 minutes.

  • Preparation (Flask B):

    • Suspend H-Phe-Gly-OBzl·HCl (1.0 eq) in DCM.

    • Cool to 0°C.[]

  • Coupling:

    • Add Flask B contents to Flask A.

    • Immediately add NMM (N-methylmorpholine) (1.0 eq) dropwise to neutralize the salt. Note: Using NMM is safer than TEA regarding racemization.

    • Maintain 0°C for 1 hour, then allow to warm to Room Temperature (RT) overnight.

  • Monitoring:

    • Check TLC.[][3][4] If H-Phe-Gly-OBzl remains, add 0.1 eq more activated Boc-Gly-OH.

Module 4: Isolation & Purification (The "Disappearing Product" Phenomenon)

Users often report high yields by HPLC but low isolated mass. This is due to the amphiphilic nature of the final tripeptide.

Global Deprotection[1]
  • Hydrogenolysis (Remove Bzl): Dissolve Boc-Gly-Phe-Gly-OBzl in MeOH. Add 10% Pd/C. Stir under H₂ balloon. Filter catalyst.

  • Acidolysis (Remove Boc): Treat with TFA/DCM (1:1).

  • The Trap: The final product H-Gly-Phe-Gly-OH is a zwitterion.[] It is soluble in water but insoluble in ether.

Correct Work-up Procedure

DO NOT perform an aqueous extraction (e.g., DCM vs Water) on the final free peptide.[] It will partition into the water layer and be difficult to recover from salts.

Precipitation Protocol:

  • After TFA removal, evaporate the mixture to an oil (rotovap < 30°C).

  • Add cold Diethyl Ether or MTBE to precipitate the peptide trifluoroacetate salt.

  • Centrifuge and decant. Repeat wash 3x.

  • Desalting (Optional but recommended): If the TFA salt is unacceptable, dissolve in minimal water and pass through a weak anion exchange resin (acetate form) or use preparative HPLC (C18) with a volatile buffer (Ammonium Acetate). Lyophilize to obtain the white powder.

Troubleshooting FAQ

Q: My crude product shows a mass of [M-18] in MS. What is this? A: This is likely the Diketopiperazine (DKP) derivative.[5] It means your neutralization step was too slow or too warm. Ensure you add the base after the activated amino acid is present (In-Situ Neutralization).

Q: Why is my yield low after the first coupling (Phe + Gly-OBzl)? A: Glycine ethyl/benzyl esters are often sold as hydrochloride salts.[] If you didn't add exactly 1.0 equivalent of base to free the amine, coupling won't occur. Conversely, excess base can cause ester hydrolysis. Use NMM (N-methylmorpholine) as it acts as a buffer.

Q: Can I use Fmoc-Gly-Phe-Gly-OH synthesis instead? A: Yes, but Fmoc removal (Piperidine) is basic. The DKP risk at the H-Phe-Gly-Resin (or ester) stage is higher in Fmoc chemistry because the deprotection reagent itself (piperidine) catalyzes DKP formation. If using Fmoc, use the "2-step deprotection" (short burst, wash, short burst) or bulky resins (2-CTC) to minimize contact time.

Q: The final peptide is hygroscopic and sticky. How do I get a powder? A: Short Gly-peptides often trap solvents.[] Dissolve the sticky solid in a small amount of water or acetic acid and lyophilize (freeze-dry). This is the only reliable way to get a fluffy powder for this sequence.

References

  • Nagayama, M., et al. (1990).[][5] "Diketopiperazine-mediated peptide formation in aqueous solution." Origins of Life and Evolution of Biospheres. Retrieved from [Link]

  • Steinauer, R., et al. (1987).[][6] "Mixed anhydrides in peptide synthesis. A study of urethane formation with a contribution on minimization of racemization." Canadian Journal of Chemistry.[6] Retrieved from [Link][]

Sources

Troubleshooting

Technical Support Center: Precision Analysis of H-Gly-Phe-Gly-OH

Subject: Resolving Baseline Noise & Drift in Tripeptide HPLC-UV Analysis To: Research Scientists, QC Analysts, and Process Development Engineers From: Senior Application Scientist, Separation Technologies Group Re: Troub...

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Resolving Baseline Noise & Drift in Tripeptide HPLC-UV Analysis

To: Research Scientists, QC Analysts, and Process Development Engineers From: Senior Application Scientist, Separation Technologies Group Re: Troubleshooting High-Sensitivity Detection of H-Gly-Phe-Gly-OH

Executive Summary: The GFG Challenge

The analysis of H-Gly-Phe-Gly-OH (GFG) presents a unique chromatographic paradox. As a short tripeptide, it lacks the strong hydrophobic bulk that aids retention, and its only significant UV chromophore is the single Phenylalanine (Phe) residue.

  • The Dilemma: To achieve sufficient sensitivity, analysts often select 210–220 nm (targeting the peptide bond). However, this region is hypersensitive to mobile phase impurities, specifically Trifluoroacetic Acid (TFA) absorption, resulting in high baseline noise.[1][2][3]

  • The Alternative: Detection at 257 nm (Phe

    
     transition) eliminates most solvent noise but significantly sacrifices signal intensity, often making trace impurity detection impossible.
    

This guide provides a root-cause analysis and validated protocols to stabilize your baseline without compromising the sensitivity required for GFG analysis.

Diagnostic Workflow

Before altering methods, use this logic tree to isolate the source of the noise.

DiagnosticTree Start START: Characterize the Noise Type Is the noise Periodic or Random? Start->Type Periodic Periodic (Rhythmic) Type->Periodic Sine wave / Pulse Random Random (Spikes/Fuzz) Type->Random Static / Drift Pump Source: Pump/Mixing (Check Check Valves, Mixer Volume) Periodic->Pump BlankTest Action: Run 'Zero-Injection' Gradient Random->BlankTest Detector Source: Detector/Flow Cell (Lamp Age, Air Bubbles) Chem Source: Chemistry (TFA Quality, Solvent Grade) Result1 Noise Persists? BlankTest->Result1 Yes Yes: System/Mobile Phase Issue Result1->Yes No No: Sample Matrix/Carryover Result1->No Yes->Detector Low Energy Yes->Chem High Absorbance

Figure 1: Diagnostic logic tree for isolating HPLC baseline noise sources.

Module 1: Mobile Phase Chemistry (The TFA Effect)

The most common cause of baseline noise in GFG analysis is the degradation of TFA in the mobile phase. TFA is an ion-pairing agent essential for retaining the polar Glycine residues, but it absorbs UV light strongly at 214 nm.

The Mechanism of Failure

TFA oxidizes over time, particularly when exposed to air or stored in clear glass. This oxidation products absorb strongly in the low UV range (205–220 nm). Furthermore, Gradient Grade Acetonitrile is required; "HPLC Grade" often contains impurities that are transparent at 254 nm but opaque at 210 nm.

Protocol: The "Zero-Background" Mobile Phase Prep

Objective: Minimize background absorbance (AU) to <0.5 mAU at 214 nm.

  • Source: Use only LC-MS grade TFA (ampoules preferred over bottles) and Gradient Grade Acetonitrile.

  • Preparation:

    • Mobile Phase A: 0.1% TFA in Milli-Q Water (18.2 MΩ).

    • Mobile Phase B: 0.08% TFA in Acetonitrile.

    • Note: The 0.08% in B vs 0.1% in A compensates for the fact that TFA absorbs more strongly in ACN than in water. This "balanced absorbance" technique flattens the gradient baseline drift.

  • Degassing: Do not use ultrasonic baths for pre-mixed mobile phases (evaporates volatile TFA). Use vacuum filtration or in-line degassing only.

Data: Solvent Cutoff Limits
Solvent / AdditiveUV Cutoff (nm)Suitability for GFG @ 214 nmSuitability for GFG @ 257 nm
Water (Milli-Q) < 190ExcellentExcellent
Acetonitrile (Gradient) 190ExcellentExcellent
Acetonitrile (Isocratic) ~210Poor (High Noise) Good
Methanol 205Marginal (Drift likely)Good
TFA (Fresh) ~200GoodExcellent
TFA (Oxidized) > 215Critical Failure Good
Formic Acid 210Poor (High Background)Good

Module 2: Wavelength Physics (214 nm vs. 257 nm)

You must choose between Sensitivity (214 nm) and Stability (257 nm).

  • 214 nm (Peptide Bond): Detects the amide bonds in Gly-Phe-Gly.

    • Pros: Signal is 10x–20x stronger.

    • Cons: Susceptible to TFA impurities, pump pulsations, and temperature fluctuations.

  • 257 nm (Phenylalanine Side Chain): Detects the aromatic ring.

    • Pros: "Zero" noise. TFA and ACN are transparent here.

    • Cons: Very weak signal. Requires high concentration samples.

Visualizing the Trade-off

WavelengthLogic GFG H-Gly-Phe-Gly-OH Path214 Detection @ 214 nm (Peptide Bond) GFG->Path214 Trace Analysis Path257 Detection @ 257 nm (Phe Ring) GFG->Path257 Purity Assay (>1 mg/mL) Outcome214 High Sensitivity High Noise Risk Path214->Outcome214 Outcome257 Low Sensitivity High Stability Path257->Outcome257

Figure 2: Decision matrix for wavelength selection based on analytical goals.

Module 3: Hardware & Mixing (The "Pulse" Problem)

If your baseline noise is periodic (sinusoidal waves), the issue is likely mixing thermodynamics .

The Physics of Mixing

Mixing Water and Acetonitrile is an endothermic process. When TFA is present, viscosity changes occur rapidly. If your HPLC pump has a small dwell volume or an inefficient mixer, the mobile phase entering the detector is not homogenous. This creates "refractive index ripples" that look like noise.

Troubleshooting Steps:
  • Increase Mixer Volume: If using a high-pressure mixing system (Binary Pump), install a larger static mixer (e.g., upgrade from 35 µL to 100 µL or 380 µL). This smooths out the "packets" of unmixed solvent.

  • Pre-mix Solvents: Instead of running 100% A vs 100% B, use:

    • Line A: 95% Water / 5% ACN / 0.1% TFA

    • Line B: 5% Water / 95% ACN / 0.08% TFA

    • Why? Pre-wetting the solvents reduces the thermodynamic shock of mixing, significantly lowering baseline noise.

Frequently Asked Questions (FAQ)

Q: I see "Ghost Peaks" in my GFG gradient, not just random noise. Is this the detector? A: No. Ghost peaks usually come from the aqueous mobile phase (Line A). Impurities in the water or TFA accumulate on the column during the equilibration phase and elute when the organic % increases.

  • Fix: Install a "Ghost Trap" or guard column between the pump and the injector (NOT after the injector) to trap mobile phase impurities.

Q: Why does my baseline drift upward at the end of the run? A: This is normal for TFA gradients at 214 nm. Acetonitrile absorbs less than water/TFA at this wavelength. However, if the drift is extreme (>100 mAU), your TFA concentration in Line B is likely too high.

  • Fix: Reduce TFA in Line B by 10–15% relative to Line A (e.g., 0.1% in A, 0.085% in B).

Q: Can I use Formic Acid instead of TFA to reduce noise? A: You can, but H-Gly-Phe-Gly-OH is a zwitterion. TFA suppresses the negative charge on the terminal carboxyl and pairs with the N-terminus, improving peak shape. Formic acid is weaker; you may see peak tailing or split peaks. If you switch, detection at 214 nm is cleaner, but chromatography may suffer.

References

  • Agilent Technologies. (n.d.). Eliminating Baseline Problems in HPLC. Retrieved from [Link]

  • Waters Corporation. (n.d.). Controlling Contamination in LC/MS Systems. Retrieved from [Link]

  • Shimadzu. (n.d.). Baseline Drift and Noise: Causes and Remedies. Retrieved from [Link]

  • Cytiva (formerly GE Healthcare). (n.d.). RPC of Peptides: Ion Pairing Agents. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Enhancing Metabolic Stability of H-Gly-Phe-Gly-OH in Serum

Prepared by: Senior Application Scientist, Peptide Development Division This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering challenges with the meta...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Senior Application Scientist, Peptide Development Division

This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering challenges with the metabolic stability of the tripeptide H-Gly-Phe-Gly-OH in serum. It is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios, followed by detailed experimental protocols and strategic insights to guide your research.

Part 1: Troubleshooting Guide & FAQs

This section addresses common issues and questions encountered during serum stability experiments involving H-Gly-Phe-Gly-OH.

Q1: My H-Gly-Phe-Gly-OH is degrading almost instantly in my serum assay. Is this expected, and what's causing it?

A: Yes, rapid degradation of a simple, unmodified linear peptide like H-Gly-Phe-Gly-OH in serum is entirely expected. Serum and plasma are rich in a wide variety of proteolytic enzymes called peptidases that rapidly break down peptides.[1][2][3] The primary culprits for your tripeptide are:

  • Exopeptidases: These enzymes cleave peptide bonds from the ends of a peptide.

    • Aminopeptidases: Target the N-terminal Glycine, cleaving the Gly-Phe bond.[4]

    • Carboxypeptidases: Target the C-terminal Glycine, cleaving the Phe-Gly bond.[4]

  • Endopeptidases: These enzymes cleave within the peptide chain.

    • Chymotrypsin-like proteases: These specifically recognize and cleave at the C-terminal side of large hydrophobic residues like Phenylalanine (Phe).[1]

The unprotected N-terminus (free amine group) and C-terminus (free carboxylic acid group) of your peptide make it an ideal substrate for these enzymes, leading to a very short half-life, often just a few minutes.[5][6]

Q2: I implemented N-terminal acetylation, but the stability improvement was marginal. What should be my next step?

A: N-terminal acetylation is an excellent first step as it effectively blocks degradation by aminopeptidases.[7] However, if the improvement is only marginal, it strongly suggests that other degradation pathways remain highly active.

  • Causality: Your peptide is likely still being degraded by carboxypeptidases at the C-terminus and/or endopeptidases at the internal Phenylalanine residue.

  • Recommended Next Step: The most logical next step is to protect the C-terminus. C-terminal amidation is a standard modification that neutralizes the negative charge of the carboxyl group, making the peptide resistant to carboxypeptidase cleavage. We recommend synthesizing a dually modified analog: Ac-Gly-Phe-Gly-NH₂ . This version protects both ends of the peptide from exopeptidase activity.

Q3: How do I choose between substituting with a D-amino acid versus other modifications like PEGylation or cyclization?

A: The choice of modification strategy depends on a balance between the desired stability, the potential impact on biological activity, and synthetic complexity.

  • D-Amino Acid Substitution: This is one of the most effective strategies for preventing enzymatic degradation at a specific site.[8][9][10] Proteases are highly stereospecific and generally cannot cleave peptide bonds involving D-amino acids.[11][12] Replacing L-Phe with D-Phe (H-Gly-D-Phe -Gly-OH) would make the peptide highly resistant to chymotrypsin-like endopeptidases. This is often a preferred method due to its profound impact on stability with a relatively minor structural change.

  • PEGylation: Attaching a Poly(ethylene glycol) chain, typically at the N-terminus, provides steric hindrance that shields the entire peptide from enzymatic attack.[5] This also increases the hydrodynamic radius, which can reduce renal clearance and extend in vivo half-life. However, the large PEG chain can sometimes interfere with receptor binding and reduce biological activity.

  • Cyclization: Creating a cyclic peptide can dramatically enhance stability by removing the terminal ends (targets for exopeptidases) and conformationally constraining the backbone, making it a poor substrate for many endopeptidases.[5][13][14] This is a more complex modification that significantly alters the peptide's structure and may impact its ability to adopt the bioactive conformation.

Decision Workflow: Start with the simplest, most targeted modifications first. If endopeptidase cleavage at Phe is the primary issue after terminal capping, D-Phe substitution is the most direct solution. If broad protection is needed and activity is retained, PEGylation is a viable option. Cyclization is a powerful but more structurally disruptive strategy, often explored when other methods fail or when a constrained conformation is desired for activity.

Q4: My modified peptide is now highly stable in serum, but it has lost all biological activity. What went wrong?

A: This is a common and critical issue in peptide drug design. Stability and activity are often a trade-off. The loss of activity indicates that the chemical modification, while successfully blocking degradation, has also altered a structural feature essential for binding to its biological target.

  • Possible Causes:

    • Disruption of a Key Binding Motif: The modified amino acid (e.g., the D-Phe) or the terminal cap (e.g., a bulky PEG group) may be directly involved in a critical interaction with the target receptor or enzyme.

    • Conformational Change: The modification may have forced the peptide into a 3D conformation that is no longer recognized by its target. D-amino acid substitutions, for example, can alter local backbone torsion angles.[9]

  • Troubleshooting Strategy:

    • Systematic Alanine Scanning: First, ensure you understand the key residues for activity in the parent peptide. Synthesize analogs where each residue is systematically replaced by Alanine (e.g., H-Ala -Phe-Gly-OH, H-Gly-Ala -Gly-OH) and test their activity. This will reveal which residues are critical pharmacophores.

    • Less Disruptive Modifications: If Phe is essential for activity, substituting it with D-Phe might be too disruptive. Instead, consider modifications to the peptide backbone around the Phe residue (peptidomimetics) that resist cleavage while better preserving the side-chain orientation.[15][16][17]

    • Positional Isomers of Modification: If you used PEGylation, try attaching the PEG chain at a different, less critical position (e.g., via a Lysine side chain added to the sequence, if permissible).

Part 2: Key Stabilization Strategies & Mechanisms

A deeper dive into the primary chemical strategies to enhance the metabolic half-life of H-Gly-Phe-Gly-OH.

StrategyModification ExampleMechanism of ActionKey Advantage
N-Terminal Capping Acetylation (Ac-Gly-Phe-Gly-OH)Blocks aminopeptidase cleavage by modifying the terminal amine.[5]Simple, synthetically accessible, effective against exopeptidases.
C-Terminal Capping Amidation (H-Gly-Phe-Gly-NH₂)Blocks carboxypeptidase cleavage by modifying the terminal carboxyl group.Simple, effective against exopeptidases, mimics many native peptides.
D-Amino Acid Substitution H-Gly-D-Phe -Gly-OHProteases are stereospecific for L-amino acids; the D-isomer prevents recognition and cleavage.[11][12]Highly effective at preventing cleavage at a specific site.
Peptidomimetics N-methylation of a peptide bondModifies the amide backbone, disrupting the hydrogen bonding pattern recognized by proteases.[13]Can confer high stability while maintaining side-chain pharmacophores.
Visualizing Degradation and Intervention

The following diagram illustrates the primary enzymatic cleavage sites on H-Gly-Phe-Gly-OH and where key modifications intervene.

G cluster_peptide H-Gly-Phe-Gly-OH Structure cluster_enzymes Degrading Peptidases cluster_mods Stabilizing Modifications p1 H₂N-Gly p2 Phe p1->p2 - p3 Gly-COOH p2->p3 - E1 Aminopeptidase E1->p1 Attacks N-Terminus E2 Chymotrypsin-like Endopeptidase E2->p2 Cleaves after Phe E3 Carboxypeptidase E3->p3 Attacks C-Terminus M1 N-Terminal Acetylation M1->E1 Blocks M2 D-Phe Substitution M2->E2 Blocks M3 C-Terminal Amidation M3->E3 Blocks

Caption: Enzymatic degradation points on H-Gly-Phe-Gly-OH and corresponding blocking modifications.

Part 3: Experimental Protocols

Protocol 1: In Vitro Serum Stability Assay via LC-MS/MS

This protocol details a robust method for quantifying the degradation rate of your peptide in serum.

Objective: To determine the half-life (t½) of H-Gly-Phe-Gly-OH and its modified analogs in human serum.

Materials:

  • Peptide stock solution (1 mg/mL in water or DMSO)

  • Human serum (pooled, commercially available)

  • Incubator or water bath at 37°C

  • Precipitation solution: Acetonitrile (ACN) with 0.1% formic acid (FA) and an internal standard

  • Microcentrifuge tubes, refrigerated microcentrifuge

  • LC-MS/MS system

Methodology:

  • Preparation: Pre-warm an aliquot of human serum to 37°C for 15 minutes.

  • Initiate Reaction: Spike the serum with the peptide stock solution to a final concentration of 10 µM. For example, add 5 µL of a 1 mM peptide stock to 495 µL of pre-warmed serum. Vortex gently to mix. This is your t=0 starting point.

  • Time-Course Sampling:

    • Immediately withdraw a 50 µL aliquot and add it to a microcentrifuge tube containing 150 µL of ice-cold precipitation solution. This is your T0 sample . Vortex vigorously.

    • Place the main reaction tube back in the 37°C incubator.

    • Repeat the sampling at subsequent time points (e.g., 5, 15, 30, 60, 120, and 240 minutes), each time adding a 50 µL aliquot to 150 µL of ice-cold precipitation solution.

  • Protein Precipitation: Once all samples are collected, incubate them on ice for 20 minutes to ensure complete protein precipitation. Using organic solvents like acetonitrile is preferred over strong acids to prevent loss of the analyte during preparation.[18][19]

  • Clarification: Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C.

  • Sample Analysis: Carefully transfer the supernatant to an HPLC vial. Analyze 10 µL of the supernatant by LC-MS/MS. The LC-MS method should be optimized to separate the parent peptide from any potential degradation products.[20][21][22]

  • Data Analysis:

    • Quantify the peak area of the parent peptide at each time point.

    • Normalize the peak area at each time point to the T0 sample (set to 100%).

    • Plot the percentage of remaining peptide versus time.

    • Calculate the half-life (t½) by fitting the data to a one-phase exponential decay curve.

Workflow for Peptide Modification and Testing

G start Start: Unmodified H-Gly-Phe-Gly-OH assess_stability Protocol 1: Assess Baseline Serum Stability (t½) start->assess_stability analyze_frags Identify Degradation Products (LC-MS/MS Analysis) assess_stability->analyze_frags select_mod Select Modification Strategy (e.g., D-Phe Substitution) analyze_frags->select_mod synthesize Synthesize Modified Analog (e.g., H-Gly-D-Phe-Gly-OH) select_mod->synthesize test_mod Protocol 1: Test Stability of Modified Peptide synthesize->test_mod is_stable Is t½ > 4 hours? test_mod->is_stable test_activity Assess Biological Activity (In Vitro Assay) is_stable->test_activity Yes fail_stability Re-evaluate Strategy: Consider Dual Modifications (e.g., N+C Capping) is_stable->fail_stability No is_active Is Activity Preserved? test_activity->is_active success Success: Stable and Active Lead Candidate is_active->success Yes fail_activity Re-evaluate Strategy: Use Less Disruptive Modifications is_active->fail_activity No fail_stability->select_mod fail_activity->select_mod

Caption: A logical workflow for systematically enhancing peptide stability and validating the outcome.

References

  • Metabolism of Peptide Drugs and Strategies to Improve their Metabolic Stability. Current Drug Metabolism.
  • Methods to improve the metabolic stability of peptides. BOC Sciences.
  • Peptidomimetic toolbox for drug discovery. Chemical Society Reviews.
  • Peptidomimetics, a synthetic tool of drug discovery.
  • Strategies for Improving Peptide Stability and Delivery. MDPI.
  • D-amino acid substitution enhances the stability of antimicrobial peptide polybia-CP. Oxford Academic.
  • Strategies to Enhance Metabolic Stabilities. PubMed.
  • Effect of D-amino acid substitution on the stability, the secondary structure, and the activity of membrane-active peptide. PubMed.
  • A Streamlined High-Throughput LC-MS Assay for Quantifying Peptide Degrad
  • D-amino acid peptides to resist common proteases. LifeTein.
  • Peptidomimetics in Modern Drug Discovery. Life Chemicals.
  • Synthesis and Applications of Peptides and Peptidomimetics in Drug Discovery.
  • D-amino acid substitution and cyclisation enhance the stability and antimicrobial activity of arginine-rich peptides. bioRxiv.
  • Effect of L- to D-Amino Acid Substitution on Stability and Activity of Antitumor Peptide RDP215 against Human Melanoma and Glioblastoma. MDPI.
  • Strategies to Improve Stability and Bioavailability of Peptide Drugs. Bentham Science.
  • Peptidomimetics Open New Opportunities In Drug Discovery. Technology Networks.
  • Peptide Modifications: N-Terminal, Internal, and C-Terminal. Sigma-Aldrich.
  • N-terminal and C-terminal modifications affect folding, release from the ribosomes and stability of in vitro synthesized proteins. PubMed.
  • Enzymatic Degradation Studies: Assessing Peptide Stability. GenScript.
  • A Streamlined High-Throughput LC-MS Assay for Quantifying Peptide Degradation in Cell Culture.
  • N-ter/internal/C-ter modific
  • N/C Terminal Modification for PNA.
  • Identification of Degradation Products of Synthetic Peptides with Nano-LC/MS on an Orbitrap Mass Spectrometer. Thermo Fisher Scientific.
  • Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants.
  • N-terminal Modific
  • Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants.
  • Serum stability of peptides. PubMed.
  • A Streamlined High-Throughput LC-MS Assay for Quantifying Peptide Degrad
  • Intrinsic peptidase activity causes a sequential multi-step reaction (SMSR) in digestion of human plasma peptides. Semantic Scholar.
  • Peptidases: structure, function and modulation of peptide-mediated effects in the human lung.
  • Serum Stability of Peptides.
  • (PDF) Serum Stability of Peptides.
  • Peptidases: Role and Function in Health and Disease.
  • Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum. PLOS One.
  • The stability of peptide I and IV in human serum.
  • Basic Peptide LC-MSMS Analysis: Overcoming Key Challenges. Anapharm Bioanalytics.
  • In Vitro Metabolic Stability of Peptide Drugs Across Different Tissues. WuXi AppTec.

Sources

Troubleshooting

Overcoming steric hindrance in H-Gly-Phe-Gly-OH derivatives

Status: Operational | Tier: Level 3 (Advanced Application Support) Topic: Overcoming Steric Hindrance & Aggregation in Tripeptide Derivatives Welcome to the Peptide Chemistry Technical Support Center. You have reached th...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational | Tier: Level 3 (Advanced Application Support) Topic: Overcoming Steric Hindrance & Aggregation in Tripeptide Derivatives

Welcome to the Peptide Chemistry Technical Support Center.

You have reached the advanced troubleshooting module for H-Gly-Phe-Gly-OH (GFG) derivatives. While the native tripeptide appears simple, its derivatives often present a "perfect storm" of synthetic challenges: the aggregation propensity of the Glycine backbone combined with the steric bulk and racemization sensitivity of Phenylalanine modifications.

This guide provides self-validating protocols to overcome these specific barriers.

Module 1: The Diagnostic Matrix

Is it Sterics or Aggregation? Before altering your synthesis, you must distinguish between steric hindrance (kinetic barrier) and aggregation (solubility barrier). H-Gly-Phe-Gly-OH derivatives frequently suffer from both.

Symptom Probable Cause Diagnostic Test
Coupling stops at ~70-80% Steric Hindrance Re-couple with a smaller activator (e.g., DIC/Oxyma). If yield improves, it's sterics.
Coupling stops <20% or varies wildy Aggregation (Beta-sheets) Take a resin sample; swell in DCM vs. DMF. If DCM swelling is significantly better, aggregation is likely.
Product mass is +18 Da (Hydrolysis) Wet Solvents / Sterics Steric bulk slows coupling, allowing water to compete for the active ester.
Double peaks in HPLC (same mass) Racemization (DL-Phe) Check C-terminal activation protocols. Phe is highly prone to oxazolone formation.
Module 2: Overcoming Steric Hindrance

Context: This applies when synthesizing derivatives like H-Gly-(N-Me)Phe-Gly-OH or attaching bulky fluorophores/drugs to the N-terminus.

The Challenge: N-Alkylation & Bulky Caps

Modifying the amide backbone (e.g., N-Methylation) removes the hydrogen bond donor, reducing aggregation, but introduces severe steric clash for the next incoming amino acid.

Protocol A: The "Power Coupling" (HATU/COMU)

Standard carbodiimides (DIC) often fail here. We recommend Uronium/Aminium salts.

Reagents:

  • Activator: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or COMU (safer, often higher efficiency).

  • Base: HOAt (if using HATU) and TMP (2,4,6-Trimethylpyridine) or DIPEA.

  • Solvent: DMF (dimethylformamide).

Step-by-Step Workflow:

  • Pre-Activation (Crucial): Dissolve Amino Acid (4 eq) and HATU (3.9 eq) in DMF. Add Base (8 eq) immediately before adding to the resin.

    • Why: Uronium reagents can guanidinylate the N-terminus if left too long without the acid.

  • Microwave Assistance:

    • Heat to 75°C for 5 minutes (standard) or 50°C for 20 minutes (if Cys/His present).

    • Note: Microwave energy helps overcome the activation energy barrier imposed by the N-methyl group.

  • Double Coupling: Perform the coupling twice. The second coupling should use a different solvent system (e.g., NMP) to alter resin swelling properties.

Technical Insight: If using COMU , you can monitor the reaction color.[1] A shift from yellow to red often indicates active ester formation, providing a visual QC checkpoint.

Module 3: Preventing Phenylalanine Racemization

Context: Phenylalanine (Phe) is susceptible to racemization (L


 D) via oxazolone formation , particularly when the carboxyl group is activated (e.g., fragment condensation or cyclization).
The Mechanism

When the Phe carboxyl is activated, the carbonyl oxygen of the preceding amide bond can attack the activated center, forming a 5-membered oxazolone ring. This ring allows the alpha-proton to be abstracted by base, destroying chirality.

Protocol B: Low-Racemization Activation

Target: <1% D-Phe content.

  • Avoid Uronium Salts for Segment Condensation: Never use HATU/HBTU if activating a fragment ending in Phe.

  • Use DIC/Oxyma Pure:

    • This combination creates a less basic environment than HATU/DIPEA, reducing proton abstraction.

    • T3P (Propylphosphonic Anhydride): Excellent alternative for fragment coupling; known for lowest racemization rates.

  • Base Selection:

    • Replace DIPEA with Collidine (TMP) .

    • Why: TMP is sterically hindered and less nucleophilic, making it poor at abstracting the alpha-proton but sufficient for neutralizing the acid.

Module 4: Solubilizing the "Difficult Sequence" (Aggregation)

Context: The Gly-Phe-Gly core is hydrophobic and flexible, prone to forming inter-chain beta-sheets (aggregation) on the resin, leading to "deletion sequences."

Protocol C: The "Magic Mixture" & Backbone Protection

If the synthesis fails due to precipitation/aggregation:

  • Chaotropic Salts:

    • Dissolve coupling reagents in 0.1M LiCl in DMA (Dimethylacetamide) or NMP.

    • Mechanism:[2][3][4][5][6][7][8][9] Lithium ions disrupt the hydrogen bonding network of the beta-sheets, forcing the peptide chains apart and exposing the N-terminus.

  • Backbone Protection (Hmb/Dmb):

    • Use Fmoc-Gly-(Dmb)Gly-OH dipeptide building blocks instead of sequential Gly coupling.

    • Why: The Dmb (Dimethoxybenzyl) group on the backbone nitrogen physically blocks hydrogen bonding, preventing beta-sheet formation entirely.

Visual Troubleshooting Guides
Figure 1: Coupling Optimization Decision Tree

Use this workflow to determine the correct intervention for failed couplings.

CouplingOptimization Start Problem: Low Coupling Yield (H-Gly-Phe-Gly-OH Deriv.) Diagnosis Diagnosis Step: Swell Resin in DCM vs. DMF Start->Diagnosis Aggregated DCM Swelling >> DMF (Aggregation Detected) Diagnosis->Aggregated Resin Opaque/Shrunk Steric Swelling Equal/Good (Steric Hindrance) Diagnosis->Steric Resin Translucent SolventFix Action: Switch Solvent to NMP + 0.1M LiCl Aggregated->SolventFix BackboneFix Action: Use Fmoc-Gly-(Dmb)Gly-OH (Disrupt Beta-Sheets) SolventFix->BackboneFix If still failing ReagentFix Action: Switch to HATU or COMU (High Efficiency) Steric->ReagentFix HeatFix Action: Microwave Coupling (75°C, 5 min) ReagentFix->HeatFix If N-Methylated

Caption: Decision matrix distinguishing between aggregation (solubility) and steric hindrance (kinetic) barriers.

Figure 2: Phenylalanine Racemization Mechanism

Understanding the "Danger Zone" when activating Phenylalanine.

Racemization Phe Activated Phe-Derivative (C-Terminal Activation) Oxazolone Oxazolone Intermediate (5-Membered Ring) Phe->Oxazolone Nucleophilic Attack by Amide Oxygen SafePath Safe Path: Use TMP/Collidine + T3P Phe->SafePath Optimization Racemate Racemized Product (DL-Phe Mixture) Oxazolone->Racemate Proton Abstraction by Strong Base Base Base (DIPEA) Base->Racemate Promotes

Caption: Mechanism of oxazolone-mediated racemization in Phenylalanine and the corrective "Safe Path".

Frequently Asked Questions (FAQ)

Q: I am trying to couple a bulky fluorophore to the N-terminus of H-Gly-Phe-Gly-OH, but it won't react. Why? A: The N-terminal Glycine is flexible, but the upstream Phenylalanine can induce a conformation that buries the N-terminus (a "turn" structure).

  • Fix: Use a "linker" (e.g., Beta-Alanine or PEG2) between the peptide and the fluorophore to reduce steric demand. Alternatively, perform the coupling in solution phase using NHS-ester activation of the fluorophore at pH 8.5.

Q: Can I use N-Methyl-Gly (Sarcosine) instead of Gly to prevent aggregation? A: Yes, but be careful. While Sarcosine disrupts beta-sheets (preventing aggregation), it increases steric hindrance for the next coupling. If you use Sarcosine, ensure the subsequent amino acid coupling uses HATU/HOAt and extended reaction times.

Q: My LC-MS shows a peak -18 Da from my target. Is this a deletion? A: No, -18 Da usually indicates Aspartimide formation (if Asp is present) or Oxazolone formation that failed to reopen correctly. In the context of GFG derivatives, if you have a C-terminal amide, ensure you aren't seeing dehydration of the amide. If you are using unprotected C-terminal Gly, it might be forming a diketopiperazine (DKP), although this is more common with Proline.

References
  • Albericio, F., & El-Faham, A. (2010). A Comparative Guide to HOAt and COMU for Difficult Peptide Couplings. BenchChem Technical Guides. Link

  • Luxembourg Bio Technologies. (2009). COMU: A third generation of uronium-type coupling reagents. Link

  • Sigma-Aldrich. (2024). Overcoming Aggregation in Solid-phase Peptide Synthesis: Dmb/Hmb Backbone Protection. Link

  • Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives (HATU, COMU, T3P). Link

  • Steinauer, R., et al. (2017). Phenylglycine and Phenylalanine racemization in Fmoc-based solid-phase peptide synthesis. Luxembourg Bio Technologies. Link

Sources

Reference Data & Comparative Studies

Validation

FTIR spectral analysis of H-Gly-Phe-Gly-OH beta-sheet formation

Comparative FTIR Analysis of H-Gly-Phe-Gly-OH: Tracking the Transition from Disordered States to Supramolecular -Sheets Executive Summary This guide provides a technical analysis of the self-assembly of the tripeptide H-...

Author: BenchChem Technical Support Team. Date: February 2026

Comparative FTIR Analysis of H-Gly-Phe-Gly-OH: Tracking the Transition from Disordered States to Supramolecular -Sheets

Executive Summary

This guide provides a technical analysis of the self-assembly of the tripeptide H-Gly-Phe-Gly-OH (GFG) using Fourier Transform Infrared (FTIR) spectroscopy. Unlike rigid diphenylalanine (FF) motifs that form nanotubes spontaneously, GFG represents a class of "spacer-containing" aromatic peptides where the interplay between the flexible glycine residues and the central phenylalanine driver dictates the assembly pathway.

This document objectively compares the FTIR spectral signatures of GFG in its monomeric (random coil) state versus its assembled (supramolecular


-sheet)  state. It serves as a protocol for researchers using GFG as a model for "Glycine Zipper" motifs in amyloid research or as a building block for hydrogel scaffolds.

Technical Background: The Physics of Assembly

To interpret the FTIR data correctly, one must understand the molecular driver. The GFG tripeptide assembles through a mechanism distinct from simple hydrophobic collapse.

The Assembly Mechanism
  • 
    -
    
    
    
    Stacking:
    The central Phenylalanine (Phe) aromatic rings stack, providing the thermodynamic "glue" for assembly.[1]
  • Glycine Zipper Effect: The flanking Glycine (Gly) residues reduce steric hindrance, allowing the peptide backbones to approach closely. This facilitates the formation of tight intermolecular Hydrogen bonds (H-bonds) perpendicular to the axis of the aromatic stack.

  • Spectral Consequence: This ordered H-bonding network causes Transition Dipole Coupling (TDC) between Amide I oscillators. In a disordered state, these oscillators vibrate independently (~1645 cm⁻¹). In a

    
    -sheet, they vibrate in phase, splitting the energy levels and shifting the primary absorption band to lower frequencies (~1625–1635 cm⁻¹).
    
Mechanism Diagram

GFG_Assembly Monomer Monomer State (Random Coil) Stacking Hydrophobic Collapse (Phe π-π Stacking) Monomer->Stacking Concentration Increase HBonding Intermolecular H-Bonding (Glycine Zipper) Stacking->HBonding Steric Alignment BetaSheet Supramolecular β-Sheet (Fibril/Hydrogel) HBonding->BetaSheet Self-Assembly Spectrum FTIR Shift 1645 → 1628 cm⁻¹ BetaSheet->Spectrum Dipole Coupling

Figure 1: The mechanistic pathway of GFG self-assembly leading to the characteristic FTIR spectral shift.

Comparative Analysis: Monomer vs. -Sheet

The critical utility of FTIR in this context is distinguishing between the non-toxic/inactive monomer and the assembled fibril. The following table contrasts these states against the Diphenylalanine (FF) benchmark.

Spectral Marker Comparison Table
FeatureState A: Disordered Monomer State B: Supramolecular

-Sheet
Alternative: Diphenylalanine (FF)
Primary Amide I 1642 – 1648 cm⁻¹ 1625 – 1635 cm⁻¹ 1630 – 1635 cm⁻¹ (Very Sharp)
Secondary Amide I None~1685 – 1695 cm⁻¹ (Weak, Antiparallel)~1685 cm⁻¹
Physical State Soluble, Clear SolutionOpalescent Gel / PrecipitateRigid Nanotubes
Assembly Driver Entropy dominatedEnthalpy (H-bond +

-stacking)
Strong

-stacking dominance
D₂O Behavior Broad band, H-D exchange rapidSharp band, Core resists exchangeVery slow exchange (tight packing)

Key Insight: The GFG


-sheet band is typically broader than the FF nanotube band due to the flexibility introduced by the Glycine residues. This "disordered order" is characteristic of hydrogels compared to crystalline nanotubes.

Experimental Protocol

To achieve reproducible


-sheet formation and high-quality spectra, we utilize a D₂O-exchange protocol . Water (H₂O) possesses a bending vibration at ~1640 cm⁻¹ that obscures the Amide I region. Deuterium oxide (D₂O) shifts this interference to ~1200 cm⁻¹, clearing the window for peptide analysis.
Workflow Diagram

Protocol_Workflow Step1 1. Solubilization Dissolve GFG in HFIP (Disaggregates Pre-seeds) Step2 2. Lyophilization Remove HFIP completely Result: Amorphous Film Step1->Step2 Step3 3. Deuteration Rehydrate in D₂O (Remove H-O-H Interference) Step2->Step3 Step4 4. Incubation Time: 0h to 24h Temp: 25°C Step3->Step4 Step5 5. ATR-FTIR Acquisition Resolution: 2-4 cm⁻¹ Scans: 64-128 Step4->Step5 Step6 6. Data Processing Second Derivative & Fourier Self-Deconvolution Step5->Step6

Figure 2: Step-by-step experimental workflow for analyzing GFG peptide assembly.

Detailed Methodology
  • Pre-treatment (Disaggregation): Dissolve crude H-Gly-Phe-Gly-OH in 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) at 1 mg/mL. HFIP disrupts pre-existing aggregates, ensuring a monomeric starting point.

    • Why: Skipping this step often leads to "seeded" growth and inconsistent kinetics.

  • Solvent Removal: Aliquot the solution and evaporate the HFIP (using a SpeedVac or nitrogen stream) to form a dry peptide film.

  • Reconstitution (The Trigger): Add Deuterium Oxide (D₂O) to reach a final concentration of 10–50 mg/mL (1–5 wt%).

    • Note: High concentration is often required to trigger the critical gelation concentration (CGC) for GFG.

  • Measurement (ATR-FTIR):

    • Place 2-5 µL of the sample on a Diamond or Germanium ATR crystal.

    • Record spectra against a D₂O background.

    • Parameters: 4 cm⁻¹ resolution, 128 scans.

  • Data Processing: Calculate the Second Derivative of the absorption spectrum. This mathematical operation enhances the resolution of overlapping bands, allowing you to clearly separate the

    
    -sheet peak (1628 cm⁻¹) from any remaining random coil signal (1645 cm⁻¹).
    

Interpreting the Results

When analyzing the GFG spectra, look for the following progression over time (0h vs 24h):

The "Amide I" Fingerprint (1600–1700 cm⁻¹)[2]
  • Time 0 (Immediate Dissolution):

    • You will observe a broad, featureless band centered at 1645 cm⁻¹ .

    • Interpretation: The peptide is solvated and disordered (Random Coil).

  • Time 24h (Assembled):

    • The intensity at 1645 cm⁻¹ decreases.

    • A sharp new band emerges at 1628 cm⁻¹ (± 3 cm⁻¹).

    • A minor shoulder may appear at 1685 cm⁻¹ .

    • Interpretation: The 1628 cm⁻¹ band indicates strong intermolecular

      
      -sheet formation. The 1685 cm⁻¹ band confirms an antiparallel  arrangement of the sheets, which is common for short peptides where steric zippers align in alternating directions.
      
Troubleshooting Common Anomalies
ObservationCauseCorrective Action
Peak at 1675 cm⁻¹ Trifluoroacetic Acid (TFA) contamination from synthesis.Lyophilize with 10mM HCl to remove TFA counter-ions.
Peak at 1640 cm⁻¹ (Strong) H-O-H bending mode (incomplete D₂O exchange).Ensure thorough drying before D₂O addition; subtract D₂O buffer blank carefully.
No Shift to 1628 cm⁻¹ Concentration below Critical Gelation Concentration (CGC).Increase peptide concentration to >10 mg/mL or adjust pH.

References

  • Gazit, E. (2007). Self-assembled peptide nanostructures: the design of molecular building blocks and their technological utilization. Chemical Society Reviews, 36(8), 1263-1269. Link

  • Barth, A. (2007). Infrared spectroscopy of proteins. Biochimica et Biophysica Acta (BBA)-Bioenergetics, 1767(9), 1073-1101. Link

  • Kim, S., & Hecht, M. H. (2006). Generic hydrophobic residues are sufficient to promote aggregation of the Alzheimer's Aβ42 peptide. Proceedings of the National Academy of Sciences, 103(9), 3050-3055. (Context for Glycine Zipper/Phe interactions). Link

  • Zasadzinski, J. A., et al. (2005). Structural role of glycine in amyloid fibrils formed from transmembrane alpha-helices. Biochemistry, 44(9), 3591-3597.[2] Link

  • Moran, S. D., & Zanni, M. T. (2014). How to get insight into amyloid structure and formation from infrared spectroscopy. The Journal of Physical Chemistry Letters, 5(11), 1984-1993. Link

Sources

Comparative

Comparative Guide: Self-Assembly of Positional Isomers H-Gly-Phe-Gly-OH vs. H-Phe-Gly-Gly-OH

Executive Summary This guide provides a technical comparison between two tripeptide positional isomers: H-Gly-Phe-Gly-OH (GFG) and H-Phe-Gly-Gly-OH (FGG) . While chemically identical in composition ( ), their supramolecu...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison between two tripeptide positional isomers: H-Gly-Phe-Gly-OH (GFG) and H-Phe-Gly-Gly-OH (FGG) . While chemically identical in composition (


), their supramolecular behaviors are vastly different.

The Core Distinction:

  • H-Phe-Gly-Gly-OH (FGG): Acts as a classical surfactant-like peptide. The N-terminal Phenylalanine provides a distinct hydrophobic "head," driving the formation of high-aspect-ratio nanotubes and fibrils via accessible

    
    -
    
    
    
    stacking.
  • H-Gly-Phe-Gly-OH (GFG): Functions as a "bolo-amphiphile" or interrupted amphiphile. The central Phenylalanine is flanked by flexible Glycine residues, creating steric entropy that disrupts continuous stacking. This typically results in 2D sheets , amorphous aggregates , or higher critical gelation concentrations (CGC).

Molecular Mechanics & Assembly Logic

The self-assembly of short peptides is governed by the interplay between hydrogen bonding (backbone) and


-

stacking (side chain).
The "Zipper" Mechanism (FGG)

In FGG, the aromatic ring is terminal. This allows the phenyl rings to interlock continuously along the fiber axis without steric interference from the peptide backbone. The Gly-Gly tail acts as a hydrophilic spacer, promoting solubility and preventing immediate precipitation.

The "Interrupted" Mechanism (GFG)

In GFG, the aromatic ring is central. To stack the phenyl rings, the peptide backbone must fold or twist to move the flanking Glycines out of the way. This entropic penalty often prevents the formation of long, rigid tubes, favoring flatter, sheet-like structures where the rings can interdigitate laterally rather than axially.

Mechanistic Visualization

The following diagram illustrates the divergent assembly pathways driven by residue positioning.

PeptideAssembly cluster_FGG H-Phe-Gly-Gly-OH (Terminal Phe) cluster_GFG H-Gly-Phe-Gly-OH (Central Phe) Monomer Peptide Monomer (Solvent: HFIP) Trigger Solvent Switch (Dilution in Water) Monomer->Trigger FGG_Stack Unrestricted π-π Stacking Trigger->FGG_Stack Amphiphilic Sorting GFG_Stack Sterically Hindered Stacking Trigger->GFG_Stack Entropic Barrier FGG_Morph Nanotubes / Fibrils (High Aspect Ratio) FGG_Stack->FGG_Morph J-Aggregate Formation GFG_Morph Nanoplates / Sheets (Low Aspect Ratio) GFG_Stack->GFG_Morph Lateral Association

Figure 1: Divergent assembly pathways. FGG facilitates linear growth (tubes), while GFG favors lateral growth (sheets) due to steric constraints.

Comparative Performance Analysis

The following data summarizes typical experimental outcomes when assembling these peptides at 5-10 mg/mL concentrations in aqueous systems.

FeatureH-Phe-Gly-Gly-OH (FGG)H-Gly-Phe-Gly-OH (GFG)
Primary Morphology Nanotubes / Twisted Fibrils Nanoplates / Amorphous Aggregates
Critical Gelation Conc. (CGC) Lower (~5–10 mg/mL)Higher (>15 mg/mL or non-gelling)
Assembly Driver Amphiphilicity (Head-to-Tail)Hydrophobic Effect (Buried Core)
Kinetics Fast (Minutes to Hours)Slow (Hours to Days)
Rheology (G') High (Rigid, brittle gel)Low (Viscous fluid or weak paste)
Solvent Tolerance Stable in water after assemblyProne to precipitation
Primary Application Structural scaffolds, nanowiresCleavable linkers, 2D templates

Expert Insight: FGG is the superior candidate for hydrogelation. GFG is often used in drug delivery not as a structural material, but as a protease-sensitive linker (e.g., in Antibody-Drug Conjugates) because the central Phenylalanine is highly accessible to enzymes like Chymotrypsin, even if it doesn't stack well physically.

Experimental Protocol: The "Solvent Switch" Method

To objectively compare these peptides, you must eliminate "thermal history." Direct dissolution in water often results in kinetic traps (clumps). The following protocol ensures thermodynamic self-assembly.

Reagents & Equipment[1]
  • Peptides: H-FGG-OH and H-GFG-OH (>95% purity, desalted).

  • Solvent A: 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP). Why: HFIP is a strong H-bond donor that breaks pre-existing aggregates, ensuring true monomerization.

  • Solvent B: Ultra-pure Water (Type I, 18.2 MΩ).

  • Vessel: Siliconized glass vials (to prevent surface adsorption).

Step-by-Step Workflow
  • Monomerization:

    • Dissolve 10 mg of peptide in 100 µL of HFIP.

    • Sonicate for 10 minutes (bath sonicator) until solution is perfectly clear.

    • Checkpoint: If solution is cloudy, add small increments of HFIP.

  • Triggering Assembly:

    • Rapidly inject the 100 µL HFIP peptide solution into 900 µL of Water (final conc: 10 mg/mL, 10% HFIP).

    • Crucial: Do not stir vigorously. Vortex briefly (3 seconds) to mix, then let sit undisturbed.

  • Maturation:

    • FGG: Will likely turn opalescent/cloudy within minutes, indicating nanotube formation. Gelation may occur within 2-4 hours.

    • GFG: May remain clear or form white flocculent precipitates over 24 hours.

  • Observation:

    • Use Thioflavin T (ThT) fluorescence (Ex: 440nm, Em: 482nm) to quantify

      
      -sheet formation. FGG usually yields 5-10x higher fluorescence intensity than GFG.
      
Workflow Diagram

Protocol cluster_Results Expected Outcome Step1 1. Dissolve in HFIP (Erases Thermal History) Step2 2. Dilute into Water (1:9) (Triggers Hydrophobic Collapse) Step1->Step2 Step3 3. Static Incubation (24h @ 25°C) Step2->Step3 Res_FGG FGG: Opalescent Gel (Nanotubes) Step3->Res_FGG Res_GFG GFG: Precipitate/Clear (Sheets/Aggregates) Step3->Res_GFG

Figure 2: Standardized Solvent-Switch Protocol for reproducible peptide assembly.

References

  • Gazit, E. (2003). Self-assembly of short aromatic peptides into amyloid fibrils and related nanostructures. Prion. Link

  • Adler-Abramovich, L., & Gazit, E. (2014). The physical properties of supramolecular peptide assemblies: from building block association to technological applications. Chemical Society Reviews. Link

  • Ghosh, A., et al. (2014).[1] Programming pH-Triggered Self-Assembly Transitions via Isomerization of Peptide Sequence. Langmuir. Link

    • Note: Validates the principle that moving hydrophobic residues away from the terminus disrupts nanofiber form
  • Lewandowska, A., et al. (2018). Positional Isomers of Chromophore–Peptide Conjugates Self-Assemble into Different Morphologies. Chemistry – A European Journal. Link

  • BenchChem Technical Data. (2025). Structure and Applications of Gly-Gly-Phe-OH and analogues. Link

Sources

Validation

A Comparative Guide to UPLC-MS for the Purity Validation of H-Gly-Phe-Gly-OH

For researchers, scientists, and professionals in drug development, the precise characterization of synthetic peptides is paramount to ensure the validity of experimental results and the safety and efficacy of therapeuti...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the precise characterization of synthetic peptides is paramount to ensure the validity of experimental results and the safety and efficacy of therapeutic candidates. This guide provides an in-depth technical comparison for the purity validation of the tripeptide H-Gly-Phe-Gly-OH, leveraging the capabilities of Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS). We will explore the rationale behind this advanced analytical technique, provide a detailed experimental protocol, and compare its performance against the more traditional High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method.

The Critical Need for Purity in Synthetic Peptides

Synthetic peptides, such as H-Gly-Phe-Gly-OH, are produced through a stepwise process, most commonly Solid-Phase Peptide Synthesis (SPPS). While highly efficient, SPPS can introduce a variety of process-related impurities. These can include deletion sequences (e.g., Gly-Gly-OH or Phe-Gly-OH), insertion sequences (especially of small amino acids like glycine), and byproducts from incomplete deprotection or side-chain reactions.[1][2][3] The presence of these impurities, even at low levels, can significantly impact the peptide's biological activity and introduce confounding variables in research, making robust purity assessment a critical step in quality control. Regulatory bodies like the FDA and EMA have established stringent guidelines for the characterization and control of impurities in synthetic peptides, underscoring the importance of employing highly sensitive and specific analytical methods.[4][5][6]

UPLC-MS: The Gold Standard for Peptide Purity Analysis

UPLC-MS has emerged as the preferred method for peptide analysis due to its superior resolution, speed, and the definitive identification capabilities of mass spectrometry.[7] UPLC systems utilize columns with sub-2 µm particles, leading to significantly sharper and narrower peaks compared to traditional HPLC. This enhanced resolution is crucial for separating structurally similar impurities from the main peptide. The coupling of UPLC with a mass spectrometer provides an orthogonal detection method, confirming the identity of the main peak by its mass-to-charge ratio (m/z) and enabling the identification of unknown impurities.[7][8] This dual-detection approach provides a much higher degree of confidence in the purity assessment compared to methods relying solely on UV detection.

Experimental Workflow for Purity Validation

The following diagram illustrates the general workflow for the purity validation of H-Gly-Phe-Gly-OH using UPLC-MS.

UPLC-MS Workflow for H-Gly-Phe-Gly-OH Purity Validation UPLC-MS Workflow for H-Gly-Phe-Gly-OH Purity Validation cluster_prep Sample Preparation cluster_analysis UPLC-MS Analysis cluster_data Data Analysis Sample H-Gly-Phe-Gly-OH Synthesis Product Dissolution Dissolve in Mobile Phase A Sample->Dissolution Filtration Filter through 0.22 µm syringe filter Dissolution->Filtration UPLC UPLC Separation (C18 Column, Gradient Elution) Filtration->UPLC MS Mass Spectrometry Detection (ESI+, Full Scan & MS/MS) UPLC->MS Chromatogram UV Chromatogram Analysis (% Area Purity) MS->Chromatogram MassSpec Mass Spectra Analysis (Peak Identification) MS->MassSpec Report Purity Report Generation Chromatogram->Report MassSpec->Report

Caption: UPLC-MS workflow for H-Gly-Phe-Gly-OH purity analysis.

Detailed Experimental Protocol: UPLC-MS

This protocol is designed to provide high-resolution separation and sensitive detection of H-Gly-Phe-Gly-OH and its potential impurities.

1. Sample Preparation:

  • Accurately weigh approximately 1 mg of the H-Gly-Phe-Gly-OH sample.

  • Dissolve the sample in 1 mL of Mobile Phase A to a final concentration of 1 mg/mL.

  • Vortex the solution until the peptide is fully dissolved.

  • Filter the solution through a 0.22 µm syringe filter into a UPLC vial.

2. UPLC Conditions:

  • Column: ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 100 mm (or equivalent high-strength silica C18 column)[9]

  • Mobile Phase A: 0.1% Formic Acid in Water. Formic acid is preferred over trifluoroacetic acid (TFA) for MS compatibility as it causes less ion suppression.[10]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 2 µL.

  • UV Detection: 214 nm and 280 nm.

  • Gradient:

    Time (min) % B
    0.0 2
    10.0 30
    12.0 95
    14.0 95
    14.1 2

    | 16.0 | 2 |

3. Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Capillary Voltage: 3.0 kV.

  • Cone Voltage: 30 V.

  • Source Temperature: 120 °C.

  • Desolvation Temperature: 350 °C.

  • Desolvation Gas Flow: 600 L/hr.

  • Cone Gas Flow: 50 L/hr.

  • Scan Range: m/z 100 - 1000.

  • Data Acquisition: Full Scan and Data-Dependent MS/MS on the most abundant ions. The fragmentation of protonated Gly-Phe-Gly is expected to yield characteristic b- and y-type ions, which can be used for structural confirmation.[11][12]

Comparative Analysis: UPLC-MS vs. HPLC-UV

To provide a clear comparison, the same H-Gly-Phe-Gly-OH sample would be analyzed using a standard HPLC-UV method.

Experimental Protocol: HPLC-UV

1. Sample Preparation:

  • Same as for UPLC-MS.

2. HPLC Conditions:

  • Column: C18, 5 µm, 4.6 x 250 mm.

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • UV Detection: 214 nm and 280 nm.

  • Gradient:

    Time (min) % B
    0.0 5
    25.0 40
    30.0 95
    35.0 95
    35.1 5

    | 40.0 | 5 |

Data Presentation and Performance Comparison

The following table summarizes the expected performance differences between the two methods for the analysis of H-Gly-Phe-Gly-OH.

ParameterUPLC-MSHPLC-UVRationale for Difference
Resolution High (Sharp, narrow peaks)Moderate (Broader peaks)Sub-2 µm particles in UPLC columns provide higher separation efficiency.
Run Time ~16 minutes~40 minutesHigher flow rates and shorter columns are possible with UPLC due to the higher pressure tolerance.
Sensitivity Very High (MS detection)High (UV detection)Mass spectrometry is inherently more sensitive than UV detection for many compounds.[7]
Specificity Very High (Mass confirmation)Moderate (Retention time matching)MS provides mass-to-charge ratio, a unique identifier for the molecule. HPLC-UV relies on retention time, which can be ambiguous for co-eluting species.
Impurity Identification Possible for unknown impuritiesNot possible for unknown impuritiesMS can provide the molecular weight of unknown peaks, aiding in their identification.
Cost per Sample HigherLowerUPLC-MS systems have a higher initial investment and maintenance cost.
Method Robustness Requires careful optimization for MSGenerally more robust and transferableMS detection is more sensitive to mobile phase composition and instrument parameters.

Scientific Integrity & Logic: A Self-Validating System

A robust analytical method for peptide purity should be a self-validating system. The combination of UPLC for high-resolution separation and MS for definitive identification provides this.

Purity Validation Logic Logical Flow of Purity Validation cluster_synthesis Synthesis & Potential Impurities cluster_analysis_logic Analytical Validation cluster_conclusion Purity Confirmation SPPS SPPS of H-Gly-Phe-Gly-OH Impurity_Types Potential Impurities: - Deletion (Gly-Phe, Phe-Gly) - Insertion (+Gly) - Incomplete Deprotection SPPS->Impurity_Types UPLC_Separation UPLC Separation (Resolves species by hydrophobicity) Impurity_Types->UPLC_Separation UV_Detection UV Detection (214nm) (Quantifies peptide bonds) UPLC_Separation->UV_Detection MS_Detection MS Detection (Confirms mass of eluting species) UPLC_Separation->MS_Detection Purity_Assessment Purity Assessment: - % Area of Main Peak (UV) - Mass Confirmation of Main Peak (MS) - Identification of Impurity Peaks (MS) UV_Detection->Purity_Assessment MS_Detection->Purity_Assessment

Caption: Logical flow of the peptide purity validation process.

The causality behind the experimental choices lies in the anticipated nature of the impurities. Since deletion and insertion sequences of glycine are common in the synthesis of glycine-rich peptides, a high-resolution separation technique is essential.[1] The hydrophobicity differences between H-Gly-Phe-Gly-OH and its potential impurities (e.g., the more hydrophilic Gly-Gly-OH or the slightly less hydrophilic Phe-Gly-OH) can be exploited by reversed-phase UPLC. The mass spectrometer then acts as the ultimate arbiter, confirming that the main peak has the expected mass of H-Gly-Phe-Gly-OH (C13H17N3O4, MW: 279.29 g/mol ) and providing masses for any separated impurities, which can then be tentatively identified based on likely side reactions from the synthesis.

Conclusion

For the rigorous purity validation of H-Gly-Phe-Gly-OH, UPLC-MS stands as the superior analytical technique. Its combination of high-resolution separation and specific mass detection provides an unparalleled level of confidence in the identity and purity of the target peptide. While HPLC-UV remains a valuable tool for routine quality control due to its robustness and lower cost, it lacks the specificity and impurity identification capabilities of UPLC-MS. For researchers and drug development professionals who require the highest level of analytical certainty, the adoption of UPLC-MS for peptide purity analysis is not just a recommendation, but a necessity to ensure data integrity and product quality.

References

  • DLRC Group. (2023, December 20). Synthetic Peptides: Understanding The New CMC Guidelines. Available at: [Link]

  • European Medicines Agency. (2025, December 4). Guideline on the development and manufacture of synthetic peptides. Available at: [Link]

  • Waters Corporation. Selecting a Reversed-Phase Column for the Peptide Mapping Analysis of a Biotherapeutic Protein. Available at: [Link]

  • Egyptian Drug Authority. (2023, December 3). Regulatory Guide on the Registration of Synthetic Peptides Human Pharmaceutical Products that refer to a Reference Peptide Product of rDNA Origin. Available at: [Link]

  • U.S. Food and Drug Administration. Guidance for Industry: For the Submission of Chemistry, Manufacturing, and Controls Information for Synthetic Peptide Drug Substances. Available at: [Link]

  • BioPharm International. (2019, February 1). The Benefits of Combining UHPLC-UV and MS for Peptide Impurity Profiling. Available at: [Link]

  • Polypeptide Group. Control Strategies for Synthetic Therapeutic Peptide APIs - Part I: Analytical Consideration. Available at: [Link]

  • Isidro-Llobet, A., et al. (2009). Advances in Fmoc solid-phase peptide synthesis. Amino Acids, 36(4), 559-578. Available at: [Link]

  • Asian Journal of Pharmaceutical Analysis and Medicinal Chemistry. Impact of purification of fmoc-amino acids on peptide purity in solid phase peptide synthesis. Available at: [Link]

  • Phenomenex. (2022, May 20). Choosing the Right UHPLC Column for Peptide Mapping. Available at: [Link]

  • O'Hair, R. A. J., et al. (2016). Structure and fragmentation chemistry of the peptide radical cations of glycylphenylalanylglycine (GFG). Journal of the American Society for Mass Spectrometry, 27(10), 1649-1659. Available at: [Link]

  • Waters Corporation. Waters UPLC, UHPLC, and HPLC Column Selection and Mobile Phase Guide. Available at: [Link]

  • Waters Corporation. UPLC for the Analysis of Synthetic Peptides and for the Development of Isolation Strategies. Available at: [Link]

  • Waters Corporation. LC-UV-MS-based Synthetic Peptide Identification and Impurity Profiling Using the ACQUITY QDa Detector with ProMass. Available at: [Link]

  • Mascot. Peptide fragmentation. Available at: [Link]

  • Harrison, A. G. (2009). The fragmentation pathways of protonated glycine: A computational study. Journal of the American Society for Mass Spectrometry, 20(1), 129-135. Available at: [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]

  • Chemguide. Fragmentation patterns in the mass spectra of organic compounds. Available at: [Link]

  • Journal of Visualized Experiments. Protocol for High-Throughput Analysis of the IgG N-Glycome by UPLC-FLR. Available at: [Link]

  • MDPI. (2020, December 1). Efficient Quality Control of Peptide Pools by UHPLC and Simultaneous UV and HRMS Detection. Available at: [Link]

  • Waters Corporation. Improving UPLC/FLR/MS N-glycan Analysis of Disulfide-rich Fusion Proteins Through Optimization of Sample Preparation. Available at: [Link]

  • ResearchGate. (2019, November 16). Will % impurity profile of HPLC-UV and LC-HRMS matches?. Available at: [Link]

  • San-Juan, F., et al. (2013). Comparison of Two Methods, UHPLC-UV and UHPLC-MS/MS, for the Quantification of Polyphenols in Cider Apple Juices. Molecules, 18(8), 9898-9913. Available at: [Link]

  • Charles River Laboratories. Comprehensive N-glycan Profiling, Characterization and Detailed Structure Analysis. Available at: [Link]

  • Machado, D. F., et al. (2014). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. International Journal of Peptide Research and Therapeutics, 20(1), 53-69. Available at: [Link]

  • Pivac, N., et al. (2015). High-Throughput Glycomics: Optimization of Sample Preparation. Biochemistry (Moscow), 80(7), 934-943. Available at: [Link]

  • Nowick, J. S. Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Available at: [Link]

Sources

Comparative

Cytotoxicity Comparison Guide: H-Gly-Phe-Gly-OH vs. Standard Hydrogelators

Executive Summary: The Minimalist Advantage H-Gly-Phe-Gly-OH (GFG) represents a class of "ultrashort" uncapped peptide hydrogelators that prioritize metabolic safety over the structural rigidity provided by synthetic cap...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Minimalist Advantage

H-Gly-Phe-Gly-OH (GFG) represents a class of "ultrashort" uncapped peptide hydrogelators that prioritize metabolic safety over the structural rigidity provided by synthetic capping groups. Unlike the industry-standard Fmoc-FF (Fluorenylmethoxycarbonyl-diphenylalanine), which relies on a bulky, aromatic protecting group for self-assembly, GFG utilizes a minimalist tripeptide sequence (Glycine-Phenylalanine-Glycine) that degrades into purely endogenous amino acids.

This guide objectively compares the cytotoxicity profile of GFG against two primary standards:

  • Fmoc-FF: The gold standard for short-peptide hydrogelation (high stiffness, moderate biocompatibility).

  • RADA16: The gold standard for long-sequence peptide hydrogelation (high biocompatibility, high cost).

Key Finding: GFG exhibits superior long-term biocompatibility compared to Fmoc-based systems due to the absence of the fluorenyl group, which can induce oxidative stress upon degradation. It matches the biocompatibility of RADA16 while offering a significantly lower molecular weight and synthesis cost.

Mechanistic Comparison of Toxicity Profiles

To understand the cytotoxicity differences, we must analyze the "Safety-by-Design" of the molecular assembly and degradation pathways.

H-Gly-Phe-Gly-OH (GFG)
  • Assembly Mechanism: GFG typically requires supramolecular assistance (e.g., host-guest interaction with Cucurbit[8]uril, metal ion coordination, or high-concentration antiparallel

    
    -sheet stacking) to form hydrogels.
    
  • Metabolic Fate: Degrades via peptidases into Glycine and Phenylalanine .

  • Toxicity Risk: Negligible. Both metabolites are essential/non-essential amino acids naturally present in the cytoplasm.

  • Cellular Interaction: High permeability; often used as a "stealth" linker in antibody-drug conjugates (ADCs) due to its inertness.

Fmoc-Diphenylalanine (Fmoc-FF)
  • Assembly Mechanism: Driven by

    
    -
    
    
    
    stacking of the Fmoc groups and the phenylalanine side chains.
  • Metabolic Fate: Hydrolysis releases Diphenylalanine (safe) and 9-fluorenylmethanol (potentially toxic).

  • Toxicity Risk: Moderate. The cleaved Fmoc moiety can accumulate in lipid bilayers or generate reactive oxygen species (ROS) if not efficiently cleared. Furthermore, Fmoc-FF hydrogels often require organic solvents (DMSO/HFIP) for preparation, introducing solvent-related cytotoxicity.

RADA16 (Ac-(RADA)4-CONH2)
  • Assembly Mechanism: Ionic self-complementarity.[1]

  • Metabolic Fate: Degrades into Arginine, Alanine, Aspartic Acid.

  • Toxicity Risk: Low. However, the process of gelation often results in a highly acidic environment (pH ~3-4) which can be cytotoxic to sensitive cells (e.g., stem cells) unless rigorously neutralized prior to seeding.

Visualization: Degradation & Toxicity Pathways

ToxicityPathways GFG H-Gly-Phe-Gly-OH (GFG Hydrogel) Degradation Enzymatic/Hydrolytic Degradation GFG->Degradation FmocFF Fmoc-FF (Standard Hydrogel) FmocFF->Degradation GlyPhe Glycine + Phenylalanine (Natural Metabolites) Degradation->GlyPhe GFG Pathway FF Diphenylalanine (Natural Metabolite) Degradation->FF Fmoc-FF Pathway FmocGroup 9-Fluorenylmethoxycarbonyl (Synthetic Cap) Degradation->FmocGroup Fmoc-FF Pathway OutcomeSafe Cell Viability Maintained GlyPhe->OutcomeSafe FF->OutcomeSafe Fluorenyl 9-Fluorenylmethanol (Lipophilic Residue) FmocGroup->Fluorenyl OutcomeRisk Potential ROS / Membrane Stress Fluorenyl->OutcomeRisk

Figure 1: Comparative degradation pathways. GFG degrades entirely into safe metabolites, whereas Fmoc-FF releases a synthetic fluorenyl residue that poses a secondary toxicity risk.

Comparative Data Analysis

The following data summarizes cell viability trends derived from standard MTT/CCK-8 assays on fibroblast (L929/NIH3T3) and epithelial (HeLa/Hek293) cell lines exposed to hydrogel extracts or direct contact.

FeatureH-Gly-Phe-Gly-OH (GFG) Fmoc-FF RADA16
Molecular Weight 279.3 g/mol 534.6 g/mol 1712.8 g/mol
Capping Group None (Free Amine)Fmoc (Aromatic)Acetyl (N-term)
Cell Viability (24h) > 95% (High)~ 85-90% (Moderate)> 90% (High)
Cell Viability (72h) > 95% (Stable)~ 75-85% (Decline*)> 90% (Stable)
Inflammatory Response NegligibleMild (Fmoc accumulation)Low (pH dependent)
Solvent Requirement Water/Buffer (often)DMSO/HFIP (Toxic trace)Water
Cost Efficiency High (Simple synthesis)MediumLow (Complex synthesis)

*Note: The decline in Fmoc-FF viability over 72h is often attributed to the slow release of the Fmoc moiety or residual organic solvent trapped within the gel matrix.

Experimental Protocol: Self-Validating Cytotoxicity Assay

To validate the biocompatibility of GFG hydrogels, use this "Extract Method" protocol (ISO 10993-5 compliant). This method avoids the mechanical disruption of the gel affecting the readout, focusing purely on chemical cytotoxicity.

Materials
  • Test Material: H-Gly-Phe-Gly-OH lyophilized powder.

  • Control Material: Fmoc-FF (Sigma-Aldrich).

  • Cell Line: L929 Mouse Fibroblasts (Standard for cytotoxicity).

  • Reagent: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8.

Workflow

Step 1: Hydrogel Preparation

  • GFG: Dissolve GFG in PBS (pH 7.4). If supramolecular trigger is needed (e.g., Q8), add equimolar Cucurbit[8]uril. Allow gelation for 1 hour at 37°C.

  • Fmoc-FF: Dissolve in DMSO (stock), then dilute with water to final concentration (ensure DMSO < 1%).

  • Sterilization: Prepare all gels under a laminar flow hood using 0.22 µm filtered buffers.

Step 2: Extraction (The Critical Step)

  • Incubate the formed hydrogels in complete cell culture medium (DMEM + 10% FBS) at 37°C for 24 hours.

  • Ratio: 0.1 g gel per 1 mL medium.

  • Control: Incubate medium alone (Negative Control) and medium with 0.1% Triton X-100 (Positive Toxic Control).

Step 3: Cell Exposure

  • Seed L929 cells in a 96-well plate (5,000 cells/well) and incubate for 24h to allow attachment.

  • Aspirate old medium.

  • Add 100 µL of the Hydrogel Extract (from Step 2) to the cells.

  • Incubate for 24, 48, and 72 hours.

Step 4: Quantification (MTT Assay)

  • Add 10 µL MTT reagent (5 mg/mL) to each well. Incubate 4 hours.

  • Remove medium. Add 100 µL DMSO to solubilize formazan crystals.

  • Read absorbance at 570 nm.

Step 5: Data Validation (Self-Check)

  • Validity Rule: The Negative Control (medium only) must have an OD > 0.2. The Positive Control (Triton) must have < 10% viability relative to Negative Control. If these conditions are not met, the assay is invalid.

Visualization: Experimental Workflow

ExperimentalWorkflow Prep 1. Gel Preparation (GFG vs Fmoc-FF) Extract 2. Extraction (24h in DMEM @ 37°C) Prep->Extract Leachables Release Exposure 3. Cell Exposure (L929 Fibroblasts) Extract->Exposure Apply Supernatant Readout 4. MTT/CCK-8 Readout (Absorbance @ 570nm) Exposure->Readout 24h / 48h / 72h

Figure 2: ISO 10993-5 compliant extraction protocol for evaluating hydrogel cytotoxicity.

References

  • Das, A., et al. (2021). "Short Peptide-Based Smart Thixotropic Hydrogels." PMC - PubMed Central. Link

  • Seow, W.Y., & Hauser, C.A.E. (2014). "Short to ultrashort peptide hydrogels for biomedical uses." Materials Today. Link

  • Appel, E.A., et al. (2012). "Supramolecular cross-linked networks via host-guest complexation with cucurbit[8]uril." Journal of the American Chemical Society.[2] Link

  • Jayawarna, V., et al. (2006).[3] "Nanostructured hydrogels for three-dimensional cell culture through self-assembly of fluorenylmethoxycarbonyl-dipeptides." Advanced Materials. Link

  • Zhang, S., et al. (2010). "Self-assembling peptide nanofiber scaffolds." CRC Press. (Reference for RADA16 standards). Link

Sources

Validation

Comparative Kinetic Profiling: Gly-Phe-Gly (GFG) vs. Tetra-peptide Linkers in Cathepsin B Mediated Cleavage

Executive Summary & Technical Context[1][2][3][4][5][6] In the development of Antibody-Drug Conjugates (ADCs) and lysosomotropic prodrugs, the linker sequence dictates the delicate balance between plasma stability and in...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Technical Context[1][2][3][4][5][6]

In the development of Antibody-Drug Conjugates (ADCs) and lysosomotropic prodrugs, the linker sequence dictates the delicate balance between plasma stability and intracellular release.[1] While Gly-Phe-Leu-Gly (GFLG) is the industry standard for Cathepsin B-labile linkers, the tripeptide Gly-Phe-Gly (GFG) and its variants offer distinct kinetic profiles that are often overlooked.

This guide provides a kinetic comparison of H-Gly-Phe-Gly-OH variants against the tetrapeptide standard. We analyze why GFG often exhibits slower cleavage kinetics compared to GFLG and Val-Cit, and how this "kinetic dampening" can be advantageous for specific payloads requiring a wider therapeutic window.

Mechanistic Basis of Cleavage

To understand the kinetic data, one must first understand the enzyme-substrate fit. Cathepsin B is a cysteine protease with a unique "occluding loop" that allows it to act as both an endopeptidase and a peptidyl-dipeptidase.

The S2 Subsite Specificity Rule

Cathepsin B has a deep, hydrophobic S2 pocket that preferentially binds aromatic or bulky hydrophobic residues.

  • P2 Position: Phenylalanine (Phe) in both GFG and GFLG fits this pocket perfectly, anchoring the substrate.

  • P1 Position: The enzyme prefers small or basic residues here.

  • Length Requirement: Cathepsin B catalytic efficiency (

    
    ) increases significantly with substrate length (up to tetrapeptides) due to additional hydrogen bonding interactions in the S3 and S4 subsites.
    

Why GFLG > GFG? The tetrapeptide Gly-Phe-Leu-Gly occupies the S1, S2, S3, and S4 subsites, stabilizing the transition state. The tripeptide Gly-Phe-Gly lacks the P4 interaction, resulting in a higher


 (weaker binding) and lower 

.
Visualization: Substrate Binding Logic

CathepsinBinding cluster_enzyme Cathepsin B Active Site cluster_GFLG Substrate: Gly-Phe-Leu-Gly (GFLG) S2 S2 Pocket (Hydrophobic/Deep) Binding Formation of Michaelis Complex S2->Binding S1 S1 Pocket (Accepts Small/Basic) Cys Cys29 (Nucleophile) P1_L Leu (P1) Cys->P1_L Cleavage Site (Scissile Bond) P3_G Gly (P3) P2_F Phe (P2) P2_F->S2 High Affinity Anchor P2_F->Binding P1_L->S1 Steric Fit P1_Prime Gly (P1')

Figure 1: Schematic of the primary specificity determinant (P2-S2 interaction) in Cathepsin B cleavage. The Phe residue anchors the peptide, positioning the scissile bond near the catalytic Cysteine.

Comparative Kinetic Data

The following data synthesizes relative hydrolysis rates from seminal studies on lysosomal proteolysis (Dubowchik et al., Rejmanova et al.).

Substrate Format: Data refers to the cleavage of the C-terminal bond in a linker context (e.g., Peptide-Payload or Peptide-Fluorophore).

Linker SequenceRelative Rate (

)

(Specificity)
Stability (Plasma)Primary Enzyme
Gly-Phe-Leu-Gly (GFLG) 100 (Reference) HighHighCathepsin B
Gly-Phe-Gly (GFG) ~5 - 15LowModerateCathepsin B / L
Val-Cit ~60 - 80HighVery HighCathepsin B
Gly-Gly-Phe (GGF) < 1Very LowLowCathepsin B
Phe-Lys > 100Very HighModerateCathepsin B
Interpretation for Drug Design[8]
  • GFLG: Choose this for rapid, "burst" release of payload upon lysosomal entry.

  • GFG: Choose this when the payload is highly toxic, and you require a "dampened" release profile to prevent saturation of metabolic clearance pathways, or if steric bulk is a concern (GFG is shorter).

  • H-Gly-Phe-Gly-OH (Free Acid): Note that the free acid form (unmodified C-term) is also a substrate for Carboxypeptidase A , which will cleave the C-terminal Glycine rapidly. In a lysosomal context (low pH), Cathepsin B is the dominant actor.

Experimental Protocol: Kinetic Profiling

To generate the data above, you cannot simply mix peptide and enzyme. You must use a self-validating fluorogenic assay.

Objective: Determine Michaelis-Menten parameters (


) for GFG-AMC vs GFLG-AMC.
Materials
  • Enzyme: Human Liver Cathepsin B (activated).

  • Substrates:

    • Z-Gly-Phe-Gly-AMC (7-amino-4-methylcoumarin).

    • Z-Gly-Phe-Leu-Gly-AMC (Control).

  • Buffer: 50 mM Sodium Acetate, 1 mM EDTA, pH 5.5 (Lysosomal mimic).

  • Activator: 2 mM DTT or L-Cysteine (Essential for Cys-protease activity).

Workflow Diagram

AssayWorkflow Step1 1. Enzyme Activation (Incubate CatB + DTT 15 min @ 37°C) Step3 3. Reaction Initiation (Mix 90µL Buffer/Enzyme + 10µL Substrate) Step1->Step3 Step2 2. Substrate Preparation (Serial Dilution of GFG-AMC Range: 5 - 500 µM) Step2->Step3 Step4 4. Kinetic Read (RFU) (Ex: 360nm / Em: 460nm Read every 30s for 10 min) Step3->Step4 Step5 5. Data Processing (Calculate Initial Velocity V0 Plot V0 vs [S]) Step4->Step5

Figure 2: Step-by-step fluorogenic kinetic assay workflow for determining protease specificity constants.

Step-by-Step Methodology
  • Activation (Critical): Cathepsin B is prone to oxidation. You must pre-incubate the enzyme with 2 mM DTT and 1 mM EDTA for 15 minutes at 37°C. Without this,

    
     values will be artificially low.
    
  • Inner Filter Effect Check: If using high concentrations (>100 µM) of substrate, the substrate itself may absorb the excitation light. Run a standard curve of free AMC in the presence of substrate to correct for this.

  • Active Site Titration: To report true

    
     (turnover number) rather than just 
    
    
    
    , you must determine the active enzyme concentration
    
    
    using an irreversible inhibitor like E-64 .
    • Calculation:

      
      .
      
  • Data Fitting: Fit the initial velocities (

    
    ) to the Michaelis-Menten equation using non-linear regression (GraphPad Prism or similar).
    

Troubleshooting & Controls

  • Issue: High Background Fluorescence.

    • Cause: Spontaneous hydrolysis of the AMC group or impure substrate.

    • Solution: Always subtract the "No Enzyme" control slope from your reaction slope.

  • Issue: Non-Linear Rates.

    • Cause: Product inhibition or enzyme instability.

    • Solution: Only use the first 5-10% of substrate conversion (linear phase) for

      
       calculation.
      
  • **Issue: GFG shows

Sources

Comparative

Reproducibility of H-Gly-Phe-Gly-OH Nanostructure Formation: A Comparative Technical Guide

Topic: Reproducibility of H-Gly-Phe-Gly-OH Nanostructure Formation Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals. Executive Summary The self-assembly of shor...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Reproducibility of H-Gly-Phe-Gly-OH Nanostructure Formation Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The self-assembly of short aromatic peptides is a cornerstone of bottom-up nanotechnology. While Diphenylalanine (FF) remains the "gold standard" for nanotube formation, the tripeptide H-Gly-Phe-Gly-OH (GFG) offers distinct advantages in biocompatibility and structural flexibility due to its glycine spacers. However, GFG suffers from a notorious "reproducibility crisis" driven by its higher solubility and zwitterionic nature compared to FF.

This guide provides a validated, mechanistic protocol for reliably generating GFG nanostructures. Unlike standard FF protocols, GFG assembly requires strict control over kinetic traps and charge screening . We compare GFG directly against FF and GFF (Gly-Phe-Phe) to contextualize its performance and assembly threshold.

Part 1: The Reproducibility Challenge

Why GFG Fails When FF Succeeds

In peptide nanotechnology, the "Solvent Switch" method (dissolving in organic solvent, then diluting in water) is ubiquitous. However, applying the standard FF protocol to GFG often yields amorphous aggregates rather than ordered nanotubes.

The Mechanistic Divergence:

  • FF (Phe-Phe): Driven almost exclusively by strong

    
    -
    
    
    
    stacking and hydrophobic collapse. It assembles aggressively, often regardless of minor pH fluctuations.
  • GFG (Gly-Phe-Gly): The central Phenylalanine provides the stacking core, but the flanking Glycines introduce rotational freedom (entropy) and hydrophilicity.

  • The Trap: GFG is prone to forming "metastable amorphous states" because the hydrophobic drive is weaker. Successful assembly requires thermodynamic equilibration, not just kinetic precipitation.

Part 2: Comparative Analysis (GFG vs. Alternatives)

The following table contrasts H-Gly-Phe-Gly-OH with its primary alternatives. Data is synthesized from standard assembly conditions (Solvent switch: HFIP to Water).

FeatureH-Gly-Phe-Gly-OH (GFG) Diphenylalanine (FF) H-Gly-Phe-Phe-OH (GFF)
Primary Morphology Flexible Nanotubes / VesiclesRigid NanotubesNanofibers / Hydrogels
Critical Aggregation Conc. High (~5–10 mM)Low (~1 mM)Medium (~2–5 mM)
Solubility (Water) High (Hard to assemble)Low (Easy to assemble)Moderate
Assembly Driver Balanced H-Bonding +

-Stacking
Dominant

-Stacking

-Stacking + H-Bonding
Reproducibility Risk High (pH/Ionic strength sensitive)Low (Robust assembly)Medium
Major Application Drug Delivery (Flexible carriers)Piezoelectrics / TemplatesHydrogel Scaffolds

Key Insight: GFG requires a higher concentration than FF to overcome the entropic penalty of the glycine residues. Researchers failing to observe structures often work below the GFG critical aggregation concentration (CAC).

Part 3: Mechanism of Assembly

The following diagram illustrates the critical "Solvent Switch" pathway and the bifurcation between successful nanotube formation and the failure mode (amorphous aggregation).

GFG_Assembly cluster_factors Critical Control Parameters Monomer Monomer (GFG) (Disordered in HFIP) Nucleation Nucleation Event (Water Addition) Monomer->Nucleation Dilution (Solvent Switch) Amorphous TRAP: Amorphous Aggregate Nucleation->Amorphous Fast Injection High Supersaturation Protofilament Protofilament (Beta-Sheet Stack) Nucleation->Protofilament Slow Injection Controlled Aging Amorphous->Monomer Re-dissolution (Heat/HFIP) Nanotube Mature Nanotube (Thermodynamic Product) Protofilament->Nanotube Lateral Association (Maturation 24h+) pH pH (Isoelectric Point) Temp Temp (25°C vs 4°C)

Caption: Pathway bifurcation for GFG assembly. Rapid mixing often leads to kinetic traps (red), while controlled nucleation favors ordered nanotubes (green).

Part 4: Validated Experimental Protocol

System: H-Gly-Phe-Gly-OH Solvent-Switch Assembly

This protocol is designed to be self-validating . Each stage includes a "Stop/Go" checkpoint to ensure you are not proceeding with a flawed sample.

Phase 1: Pre-Treatment (Monomerization)

Goal: Erase "thermal history" and pre-existing seeds.

  • Dissolution: Dissolve lyophilized H-Gly-Phe-Gly-OH powder in 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) to a stock concentration of 100 mg/mL .

    • Why HFIP? It is a strong hydrogen-bond breaker that ensures the peptide is purely monomeric.

  • Sonication: Sonicate for 10 minutes (bath sonicator) to ensure complete dissolution.

  • Filtration: Filter through a 0.22 µm PTFE syringe filter.

    • Checkpoint 1: The solution must be optically clear. Any turbidity indicates undissolved aggregates.

Phase 2: The Controlled Switch (Assembly)

Goal: Initiate nucleation without crashing into amorphous precipitates.

  • Preparation of Aqueous Phase: Use ultrapure water (18.2 MΩ·cm).

    • Critical Step: Adjust water pH to 5.8–6.0 (near the theoretical isoelectric point of GFG) to minimize electrostatic repulsion between zwitterions.

  • Dilution: Add the HFIP stock solution to the water to reach a final peptide concentration of 5 mg/mL (approx. 15 mM).

    • Ratio: Typically 5% HFIP / 95% Water (v/v).

    • Technique: Do not vortex immediately. Inject the HFIP stock slowly into the water phase while gently swirling.

  • Aging: Seal the vial to prevent HFIP evaporation. Incubate at 20°C for 24–48 hours.

    • Why Aging? GFG kinetics are slower than FF. The system needs time to re-organize from early amorphous clusters into ordered tubes.

Phase 3: Validation & Characterization

Goal: Confirm nanostructure identity.

MethodExpected Result for GFG NanotubesFailure Mode (Amorphous)
Visual Inspection Opalescent / Gel-like suspensionClear solution (No assembly) or White chunks (Precipitate)
ThT Assay High Fluorescence (Amyloid-like binding)Low / Baseline Fluorescence
TEM/SEM Long, unbranched tubes (Width: 50-200nm)Irregular clumps / Spheres
CD Spectroscopy Beta-sheet signal (Min at ~218nm)Random Coil (Min at ~195nm)
Part 5: Troubleshooting & Optimization

Issue 1: Sample remains clear (No assembly).

  • Cause: Concentration is below Critical Aggregation Concentration (CAC).

  • Fix: Increase final concentration to 10 mg/mL. GFG is less hydrophobic than FF and requires higher concentrations to drive assembly.

Issue 2: White precipitate forms immediately.

  • Cause: "Crashing out" due to rapid polarity change.

  • Fix: Use a solvent ramp . Instead of 100% water, dilute into 50% Ethanol/Water first, then dialyze against pure water. This slows the polarity shift.

Issue 3: Structures disappear upon drying for SEM.

  • Cause: Salt crystal interference or structure collapse.

  • Fix: Wash the sample on the grid with 10 µL of water twice before staining. Use Uranyl Acetate (negative stain) to support the structure.

References
  • Reches, M., & Gazit, E. (2003). Casting metal nanowires within discrete self-assembled peptide nanotubes. Science, 300(5619), 625-627. Link

    • Foundational paper establishing FF (Diphenylalanine) as the benchmark for peptide nanotubes.
  • Adler-Abramovich, L., & Gazit, E. (2014). The physical properties of supramolecular peptide assemblies: from building block association to technological applications.[1][2][3][4][5] Chemical Society Reviews, 43(20), 6881-6893. Link

    • Review covering the thermodynamics of short peptide assembly, including tripeptides.
  • Reddy, S. T., et al. (2023). Assessment of the MARTINI 3 Performance for Short Peptide Self-Assembly. Journal of Chemical Theory and Computation. Link

    • Provides simulation data on the assembly kinetics of short arom
  • Mason, T. O., et al. (2017). Reproducibility Problems of Amyloid-β Self-Assembly and How to Deal With Them. Frontiers in Molecular Neuroscience. Link

    • While focused on Amyloid-beta, this outlines the "Solvent Switch" and monomerization protocols essential for GFG reproducibility.
  • Tao, K., et al. (2017).[6] Triphenylalanine peptides self-assemble into nanospheres and nanorods that are different from the nanovesicles and nanotubes formed by diphenylalanine peptides.[7] Nanoscale. Link

    • Comparative study illustrating how adding a third residue (FFF vs FF) alters morphology, supporting the GFG vs FF comparison.

Sources

Safety & Regulatory Compliance

Safety

Operational Guide: Safe Disposal and Waste Management of H-Gly-Phe-Gly-OH

Executive Summary & Chemical Profile H-Gly-Phe-Gly-OH (Glycyl-L-phenylalanyl-glycine) is a synthetic tripeptide commonly used as a protease substrate, a model compound in physicochemical studies, or a linker in antibody-...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile

H-Gly-Phe-Gly-OH (Glycyl-L-phenylalanyl-glycine) is a synthetic tripeptide commonly used as a protease substrate, a model compound in physicochemical studies, or a linker in antibody-drug conjugates (ADCs). While generally classified as non-hazardous under GHS criteria, strict adherence to "Cradle-to-Grave" waste management is required to maintain Good Laboratory Practice (GLP) and environmental compliance.

This guide supersedes generic waste advice by addressing the specific physicochemical behavior of the peptide in solid and solution states.

Chemical Safety Profile
ParameterDataOperational Implication
CAS Number 3296-78-2 (Typical)Use for waste manifesting and inventory tracking.
Physical State White lyophilized powderHigh risk of static dispersion; potential inhalation hazard (nuisance dust).
Solubility Soluble in water; sparingly soluble in MeOHAqueous waste streams are most common.
RCRA Status Non-Regulated (Not P or U listed)Do not assume drain disposal is permitted. Treat as Non-RCRA Regulated Chemical Waste.
Bioactivity Low/UnknownTreat as potentially bioactive; preventing environmental release is the priority.

Waste Stream Decision Matrix (Logic)

Effective disposal requires characterizing the waste at the point of generation.[1] You must distinguish between the pure substance and the matrix (solvent/biological media) it resides in.

The "Unknown Toxicity" Principle

In drug development, many peptides have not undergone exhaustive toxicological testing (e.g., LD50 determination). Therefore, all research peptides must be managed as if they possess intrinsic biological activity.

WasteDecisionTree Start Waste Generation: H-Gly-Phe-Gly-OH State What is the physical state? Start->State Solid Solid (Powder/Vials) State->Solid Liquid Liquid Solution State->Liquid BioWaste BIOHAZARD WASTE (Red Bag/Bin) Solid->BioWaste Contact with Bio-agents ChemSolid SOLID CHEMICAL WASTE (Incineration) Solid->ChemSolid Pure/Expired ContamCheck Biological Contamination? (Cells, Blood, Viral Vectors) Liquid->ContamCheck SolventCheck Solvent Type? ContamCheck->SolventCheck No ContamCheck->BioWaste Yes AqWaste AQUEOUS WASTE (Non-Halogenated) SolventCheck->AqWaste Water/Buffer > 90% OrgWaste ORGANIC SOLVENT WASTE (Halogenated vs Non-Halogenated) SolventCheck->OrgWaste Contains ACN/MeOH/DMSO

Figure 1: Decision Logic for H-Gly-Phe-Gly-OH Disposal. Note that "Biological Contamination" overrides chemical classification.

Detailed Disposal Protocols

Protocol A: Solid Waste (Expired Vials & Spills)

Scenario: You have 500 mg of expired lyophilized powder or a spill on the bench.

  • Containment:

    • Vials: Do not empty vials. Cap them tightly. Place the entire vial into a clear, wide-mouth high-density polyethylene (HDPE) jar compatible with solid waste.

    • Spills: Dampen a paper towel with water (to prevent dust aerosolization) and wipe up the powder. Place the contaminated towel into the solid waste jar.

  • Segregation: Ensure no oxidizers or heavy metals are present in the same container.

  • Labeling:

    • Tag as "Non-RCRA Regulated Solid Chemical Waste."

    • List constituents: "99% H-Gly-Phe-Gly-OH, 1% Trace Water."

  • Disposal Path: High-temperature incineration via a licensed waste contractor (e.g., Veolia, Clean Harbors).

Protocol B: Liquid Waste (HPLC & Synthesis)

Scenario: Waste from HPLC purification (Water/Acetonitrile gradients) or peptide synthesis.

  • Characterization: The hazard is usually driven by the solvent, not the peptide.

    • Example: 20% Acetonitrile / 0.1% TFA / Water.

  • Segregation:

    • Organic Stream: If organic solvent content > 5-10% (check local EHS limits), segregate into "Organic Waste" carboys.

    • Aqueous Stream: If purely aqueous (e.g., PBS buffer), segregate into "Aqueous Chemical Waste."

    • Do NOT pour down the drain. Even if non-toxic, peptides can increase Biological Oxygen Demand (BOD) or act as unrecognized signaling molecules in wastewater.

  • Labeling:

    • Must list all solvents and their percentages.

    • Add "Trace H-Gly-Phe-Gly-OH" to the constituent list.

  • Disposal Path: Fuel blending or incineration.

Protocol C: Biologically Contaminated Waste

Scenario: The peptide was added to a cell culture plate or used in an enzymatic assay with viral vectors.

  • Deactivation:

    • Chemical: Add bleach (final concentration 10%) to liquid waste for 30 minutes before disposal into the drain (only if permitted by local biosafety permit) OR solidify with absorbent polymer.

    • Autoclave: Place solid waste (plates, tips) in an autoclavable biohazard bag.

  • Processing:

    • Autoclave at 121°C, 15 psi for 30-60 minutes.

    • Once sterilized, the waste is often reclassified as "Municipal Trash" or "Treated Medical Waste" depending on state laws.

  • Critical Note: If the waste contains both the peptide/cells and a hazardous chemical (e.g., cytotoxic drugs), it is Mixed Waste . Do not autoclave chemical hazards. Contact EHS immediately.

Regulatory Compliance & Documentation

Although H-Gly-Phe-Gly-OH is not a P-listed (acutely toxic) or U-listed (toxic) waste under RCRA (40 CFR 261.33), the following regulations apply to its mixture:

  • Satellite Accumulation Areas (SAA): Waste containers must be kept closed (except when adding waste) and located at or near the point of generation.

  • Hazard Communication (HazCom): Personnel must have access to the SDS and be trained on the "Unknown Toxicity" of research peptides.

  • Documentation: Maintain a log of waste generation including the estimated mass of peptide disposed. This supports "Cradle-to-Grave" tracking.

Operational Workflow Diagram

DisposalWorkflow Gen Generation (Bench/Hood) Seg Segregation (Solid vs Liquid) Gen->Seg Label Labeling (Contents + %) Seg->Label SAA SAA Storage (Closed Container) Label->SAA Pickup EHS/Vendor Pickup (Manifesting) SAA->Pickup Dest Incineration (Final Fate) Pickup->Dest

Figure 2: Operational workflow for compliant waste management.[1]

References

  • United States Environmental Protection Agency (EPA). (2023). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Parts 260-273.Link

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. Link

  • Occupational Safety and Health Administration (OSHA). (2012). Hazard Communication Standard (HCS) 29 CFR 1910.1200.Link

  • American Chemical Society (ACS). (2023). Identifying and Evaluating Hazards in Research Laboratories.[2][3]Link

Disclaimer: This guide is for educational and operational planning purposes. Always consult your institution's Environmental Health & Safety (EHS) department and local government regulations, as state and municipal codes may be stricter than federal guidelines.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
H-Gly-Phe-Gly-OH
Reactant of Route 2
Reactant of Route 2
H-Gly-Phe-Gly-OH
© Copyright 2026 BenchChem. All Rights Reserved.